molecular formula C11H23NO B1386331 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL CAS No. 915923-62-5

4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Katalognummer: B1386331
CAS-Nummer: 915923-62-5
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: LICXUVQWKVAKPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol (CAS Registry Number: 915923-62-5) is an organic compound with a molecular formula of C11H23NO and a molecular weight of 185.31 g/mol . This butanol derivative is characterized by a piperidine ring substituted with methyl groups at the 3 and 5 positions, a structure that classifies it as a lupetidine derivative related to 3,5-dimethylpiperidine . Estimated physical properties for this compound include a boiling point in the range of approximately 259°C to 278°C and a density of about 0.89 g/cm³ to 0.901 g/cm³, as calculated by various models . Its flash point is estimated to be near 100°C, indicating it should be handled as a combustible material . The compound is also predicted to have some water solubility, with estimates ranging from about 3.6 g/L to 17.5 g/L . Common identifiers include the SMILES string CC1CN(CCCCO)CC(C)C1 and the InChIKey LICXUVQWKVAKPC-UHFFFAOYSA-N . This chemical is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and should verify all specifications and characterization data, such as NMR and mass spectrometry, against their certificate of analysis for quality control.

Eigenschaften

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICXUVQWKVAKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656090
Record name 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-62-5
Record name 3,5-Dimethyl-1-piperidinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the (CAS 915923-62-5)[1][2]. This tertiary amino alcohol is a valuable building block in medicinal chemistry and materials science, incorporating a sterically defined dimethylpiperidine moiety linked to a functionalized aliphatic chain. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: direct reductive amination and N-alkylation. The guide emphasizes the rationale behind procedural choices, provides detailed, actionable protocols, and includes a comparative analysis to aid in route selection for both laboratory and process scale-up considerations.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule featuring a nucleophilic tertiary amine and a primary alcohol. Its structure is of interest for the development of novel chemical entities, drawing parallels to piperidine-containing compounds with known biological activities, such as antifungal agents[3]. The strategic synthesis of this molecule is paramount for its application in discovery programs.

A retrosynthetic analysis reveals two primary and logical disconnection points at the newly formed C-N bond, suggesting two distinct forward-synthetic strategies.

G cluster_0 Disconnection Approaches cluster_1 Starting Materials Target This compound Disconnection1 C-N Bond Disconnection (Reductive Amination) Target->Disconnection1 Route A Disconnection2 C-N Bond Disconnection (N-Alkylation) Target->Disconnection2 Route B Piperidine 3,5-Dimethylpiperidine Disconnection1->Piperidine Butanal 4-Hydroxybutanal (or equivalent) Disconnection1->Butanal Disconnection2->Piperidine Haloalkanol 4-Halobutan-1-ol Disconnection2->Haloalkanol

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically leads to the exploration of (A) reductive amination between 3,5-dimethylpiperidine and a C4-aldehyde equivalent, and (B) direct N-alkylation of 3,5-dimethylpiperidine with a C4-haloalkanol.

Synthetic Strategy I: Direct Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. This pathway involves the in-situ formation of an iminium ion from the condensation of 3,5-dimethylpiperidine and a C4-aldehyde, which is then immediately reduced by a selective hydride agent to yield the target tertiary amine.

Mechanistic Rationale and Reagent Selection

The success of this strategy hinges on the careful selection of reagents to ensure high conversion and minimize side reactions.

  • Amine Source: 3,5-Dimethylpiperidine is a commercially available secondary amine. It exists as a mixture of cis and trans diastereomers, which for many applications can be used directly without separation[4].

  • Aldehyde Source: 4-Hydroxybutanal is prone to cyclization and polymerization. Therefore, its more stable cyclic hemiacetal, 2-hydroxytetrahydrofuran, serves as a superior and commercially available precursor. In solution, it exists in equilibrium with the required open-chain aldehyde form.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature and steric bulk allow for the selective reduction of the protonated iminium intermediate over the starting aldehyde. This chemoselectivity obviates the need for precise stoichiometric control and minimizes the formation of alcohol byproducts from aldehyde reduction[5]. Unlike sodium cyanoborohydride (NaBH₃CN), it does not require acidic conditions or release toxic cyanide gas.

G cluster_workflow Reductive Amination Workflow Start 3,5-Dimethylpiperidine + 2-Hydroxytetrahydrofuran Iminium Iminium Ion Intermediate Start->Iminium Condensation (-H₂O) Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Product Target Molecule Reduction->Product

Caption: Key steps in the reductive amination pathway.

Detailed Experimental Protocol
  • To a stirred solution of 3,5-dimethylpiperidine (1.0 eq., e.g., 10 mmol, 1.13 g) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (N₂), add 2-hydroxytetrahydrofuran (1.1 eq., 11 mmol, 0.97 g).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 15 mmol, 3.18 g) portion-wise over 15 minutes. Note: The reaction is mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting amine is observed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 95:5, with 0.5% triethylamine to prevent peak tailing) to afford the pure this compound.

Data Summary
ParameterSpecificationRationale
Amine 3,5-DimethylpiperidineNucleophilic starting material.
Aldehyde 2-HydroxytetrahydrofuranStable, commercially available precursor to 4-hydroxybutanal.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the iminium ion intermediate[5].
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent that dissolves reactants well.
Stoichiometry Amine:Aldehyde:Reducer (1 : 1.1 : 1.5)Slight excess of aldehyde and reducer ensures full conversion of the limiting amine.
Temperature Room Temperature (20-25 °C)Sufficient for iminium formation and reduction.
Expected Yield 60-80%Typical range for this type of transformation after purification.

Synthetic Strategy II: N-Alkylation

Direct N-alkylation via an Sₙ2 mechanism provides an alternative and classical approach to forming the target C-N bond. This method involves the reaction of the nucleophilic nitrogen of 3,5-dimethylpiperidine with an electrophilic 4-halobutan-1-ol.

Mechanistic Rationale and Reagent Selection
  • Alkylating Agent: 4-Bromobutan-1-ol is an ideal electrophile for this reaction. The bromide is a good leaving group, making it more reactive than the corresponding chloride, while being more cost-effective and stable than the iodide. The synthesis of related bromo-alkoxy compounds is well-documented[6].

  • Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and avoids the formation of a quaternary ammonium salt from the product. Potassium carbonate (K₂CO₃) is an inexpensive and effective inorganic base for this purpose.

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) is preferred. It effectively dissolves the reagents and promotes the Sₙ2 reaction kinetics without interfering with the reaction.

  • Catalyst (Optional): The addition of a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive 4-iodobutan-1-ol in situ.

G cluster_workflow N-Alkylation Workflow Start 3,5-Dimethylpiperidine + 4-Bromobutan-1-ol SN2 Sₙ2 Attack Start->SN2 Base (K₂CO₃) Solvent (ACN) Product Target Molecule SN2->Product Loss of Br⁻

Caption: Key steps in the N-alkylation pathway.

Detailed Experimental Protocol
  • Combine 3,5-dimethylpiperidine (1.0 eq., 10 mmol, 1.13 g), 4-bromobutan-1-ol (1.05 eq., 10.5 mmol, 1.61 g), and potassium carbonate (K₂CO₃) (2.0 eq., 20 mmol, 2.76 g) in a round-bottom flask.

  • Add acetonitrile (ACN, 50 mL). For accelerated reaction, add sodium iodide (NaI) (0.1 eq., 1 mmol, 0.15 g).

  • Heat the mixture to reflux (approx. 82 °C) and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ACN.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove any remaining salts and highly polar impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography as described in section 2.2.

Data Summary
ParameterSpecificationRationale
Amine 3,5-DimethylpiperidineNucleophilic starting material.
Alkylating Agent 4-Bromobutan-1-olGood balance of reactivity and stability.
Base Potassium Carbonate (K₂CO₃)Inexpensive, non-nucleophilic acid scavenger.
Solvent Acetonitrile (ACN)Polar aprotic solvent ideal for Sₙ2 reactions.
Stoichiometry Amine:Halide:Base (1 : 1.05 : 2)Slight excess of halide ensures full conversion; excess base drives the reaction.
Temperature Reflux (~82 °C)Provides activation energy to overcome the Sₙ2 barrier.
Expected Yield 55-75%Potential for side reactions (elimination, over-alkylation) can lower yields compared to reductive amination.

Comparative Analysis and Route Selection

FeatureReductive Amination (Route A)N-Alkylation (Route B)
Reaction Conditions Mild (Room Temperature)Harsher (Reflux Temperature)
Reagent Stability Aldehyde precursor requiredHaloalkanol is relatively stable
Selectivity High; low risk of side productsRisk of over-alkylation (quaternary salt) and elimination (E2)
Work-up Aqueous quench and extractionFiltration and aqueous extraction
Atom Economy Moderate; borohydride reagent wasteHigher; base and leaving group are main byproducts
Ideal Scale Laboratory and Process ScalePrimarily Laboratory Scale

Expert Recommendation: For general laboratory synthesis where mild conditions and high selectivity are desired, Reductive Amination (Route A) is the superior strategy. It avoids the elevated temperatures and potential side reactions associated with N-alkylation. For large-scale industrial production, the cost and handling of sodium triacetoxyborohydride might warrant further optimization or exploration of catalytic hydrogenation variants of the reductive amination process.

Purification and Characterization

Purification: The final product is a relatively polar amino alcohol. As a tertiary amine, it can interact strongly with acidic silica gel, causing streaking during column chromatography. The addition of a small amount of a volatile base like triethylamine (0.5-1.0%) to the eluent system is highly recommended to obtain a pure product with good peak shape. Alternatively, for larger scales, vacuum distillation can be an effective purification method[7][8].

Characterization: The identity and purity of this compound should be confirmed by standard analytical techniques.

MethodExpected Data
¹H NMR (400 MHz, CDCl₃) δ ~3.6 (t, 2H, -CH₂OH), ~3.0-2.2 (m, ~4H, piperidine α-CH₂ and N-CH₂-), ~2.0-1.4 (m, ~8H, piperidine and butane CH/CH₂), ~0.9 (d, 6H, -CH₃). A broad singlet for the -OH proton will also be present.
¹³C NMR (100 MHz, CDCl₃) δ ~62 (-CH₂OH), ~55-60 (piperidine α-C and N-CH₂-), ~30-45 (piperidine and butane carbons), ~20 (-CH₃).
MS (ESI+) Expected [M+H]⁺ at m/z = 186.18
IR (ATR) ~3350 cm⁻¹ (broad, O-H stretch), 2950-2800 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-N stretch, C-O stretch).

Conclusion

The can be reliably achieved through two primary synthetic routes. Direct reductive amination using sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach suitable for a wide range of applications. N-alkylation presents a viable, albeit potentially lower-yielding, alternative based on classical Sₙ2 chemistry. The choice of synthesis will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. This guide provides the necessary technical foundation and practical protocols to enable the successful synthesis and purification of this valuable chemical intermediate.

References

  • 4-(Piperidin-1-yl)butan-1-ol - PubChem. National Center for Biotechnology Information. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Tuoda. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]

  • US Patent US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
  • CN Patent CN102260208A - New preparation process of 4-pyridine butanol.
  • 4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione). MDPI. [Link]

  • US Patent US4032583A - Purification of 1,4-butanediol.
  • EP Patent EP0601571B1 - Method for purifying 1,4-butanediol, by hydrogenation and distillation.

Sources

An In-depth Technical Guide to the Characterization of Dabrafenib (CAS 915923-62-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dabrafenib (CAS 915923-62-5), also known as GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, a key therapeutic agent in the treatment of various cancers, most notably metastatic melanoma.[1][2][3] This guide provides a comprehensive technical overview of the essential characterization of Dabrafenib, from its fundamental physicochemical properties to its complex biological interactions and the analytical methodologies required for its robust evaluation. Understanding these characteristics is paramount for researchers and drug development professionals aiming to optimize its therapeutic potential, overcome resistance, and explore novel applications.

Physicochemical and Structural Characterization

Dabrafenib is chemically designated as N-{3-[5-(2-aminopyrimidin-4-yl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 915923-62-5N/A
Molecular Formula C23H20F3N5O2S2[5]
Molecular Weight 519.56 g/mol [4]
Appearance Lyophilized powder[6]
Solubility Soluble in DMSO[6][7]

For long-term storage, Dabrafenib should be kept as a lyophilized powder at -20°C under desiccated conditions, where it is stable for up to 24 months.[6] Once reconstituted in a solvent like DMSO, it should be stored at -20°C and used within three months to maintain its potency.[6]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a reversible, ATP-competitive inhibitor of RAF kinases, with high selectivity for the mutated BRAF V600 forms.[1][5][8] The BRAF gene is a proto-oncogene that encodes a serine/threonine kinase crucial for regulating the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[9][10] This pathway plays a central role in cell proliferation, differentiation, and survival.[11]

In approximately 50% of melanomas, a specific mutation in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E), leads to constitutive activation of the BRAF kinase.[1][12] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving tumor cell proliferation and survival.[1][9]

Dabrafenib selectively binds to the ATP-binding site of the mutated BRAF V600 protein, inhibiting its kinase activity.[8][9] This blockade leads to a downstream cascade of events, including decreased phosphorylation of MEK and ERK, G1 cell cycle arrest, and ultimately, apoptosis of the cancer cells.[1][13] Dabrafenib has demonstrated potent inhibitory activity against various BRAF V600 mutations, including V600E, V600K, V600D, and V600R.[1]

It is crucial to note that like other BRAF inhibitors, Dabrafenib can paradoxically activate the MAPK pathway in cells with wild-type BRAF in the presence of upstream RAS mutations.[1][13] This phenomenon is a key consideration in its clinical application and has led to the development of combination therapies.

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant

Caption: Dabrafenib inhibits the constitutively active mutant BRAF, blocking the MAPK signaling pathway.

Analytical Characterization: Ensuring Purity and Quantitation

Accurate and precise analytical methods are essential for the characterization of Dabrafenib in both bulk form and biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method can be developed for the determination of Dabrafenib in pharmaceutical dosage forms.

Protocol: RP-HPLC for Dabrafenib Quantification

  • Column: Thermo Synchronis C18 column (25 cm × 4.5 mm, 5 µm).[14]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (25:75 v/v).[14]

  • Flow Rate: 1.0 ml/min.[14]

  • Column Temperature: 25°C.[14]

  • Injection Volume: 20 µl.[14]

  • Detection: UV detection at 223 nm.[14]

  • Retention Time: Approximately 5.377 minutes.[14]

  • Linearity: The method should demonstrate linearity over a concentration range of 10 to 70 µg/ml.[14]

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of Dabrafenib and its metabolites in biological samples such as human plasma, a more sensitive and specific LC-MS/MS method is required.

Protocol: LC-MS/MS for Dabrafenib and Metabolite Quantification in Plasma

  • Sample Preparation:

    • Aliquots of plasma samples (e.g., 200 µl) are mixed with an internal standard (e.g., Sorafenib or a deuterated form of Dabrafenib).[4][15]

    • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).[7] Alternatively, liquid-liquid extraction with a solvent like ethyl acetate can be employed.[4]

    • The mixture is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation:

    • Column: A C18 analytical column (e.g., Phenomenex 50 × 4.60 mm, 5.0 µm).[4]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and 0.1% formic acid.[4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.[4][7]

    • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]

    • Ionic Transitions:

      • Dabrafenib: m/z 520.10 → 176.98.[4]

      • Internal Standard (Sorafenib): m/z 465.09 → 244.10.[4]

  • Validation: The method must be fully validated according to FDA and EMA guidelines for bioanalytical methods, assessing parameters like linearity, accuracy, precision, recovery, and matrix effect.[4][7]

LCMSMS_Workflow Plasma Plasma Sample + Internal Standard Extraction Protein Precipitation or Liquid-Liquid Extraction Plasma->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: A typical workflow for the quantification of Dabrafenib in plasma using LC-MS/MS.

Biological Characterization: Assessing Efficacy and Cellular Effects

The biological activity of Dabrafenib is characterized through a series of in vitro and in vivo assays designed to assess its potency, selectivity, and cellular effects.

In Vitro Assays
  • Kinase Inhibition Assays: The inhibitory activity of Dabrafenib against various BRAF mutants (V600E, V600K, etc.) and wild-type BRAF can be determined using biochemical assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is a key parameter. For BRAF V600E, Dabrafenib exhibits an IC50 in the low nanomolar range.[6]

  • Cell Proliferation Assays: The effect of Dabrafenib on the growth of cancer cell lines harboring BRAF mutations (e.g., A375, SK-MEL-28) is assessed using proliferation assays such as MTT or CellTiter-Glo. These assays determine the GI50 (concentration for 50% growth inhibition). In BRAF V600E mutated cell lines, Dabrafenib has shown an IC50 of around 200 nM.[1]

  • Western Blot Analysis: To confirm the mechanism of action at the cellular level, Western blotting is used to measure the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK. Treatment of BRAF-mutant cells with Dabrafenib should result in a dose-dependent decrease in phospho-MEK and phospho-ERK levels.[6][13]

  • Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of Dabrafenib on the cell cycle. Treatment typically leads to a G1 phase arrest in sensitive cell lines.[1][13]

  • Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can be used to quantify the induction of apoptosis following Dabrafenib treatment.[1]

In Vivo Models
  • Xenograft Models: The anti-tumor efficacy of Dabrafenib is evaluated in vivo using xenograft models where human cancer cell lines with BRAF mutations are implanted into immunocompromised mice.[1][13] Oral administration of Dabrafenib should lead to tumor growth inhibition or regression.[13]

  • Pharmacodynamic Studies: In vivo pharmacodynamic studies involve analyzing tumor tissue from treated animals to assess the inhibition of the MAPK pathway. This is typically done by measuring the levels of phosphorylated ERK (pERK) through immunohistochemistry or Western blotting.[1][13]

Mechanisms of Resistance to Dabrafenib

Despite the initial efficacy of Dabrafenib, acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Key Mechanisms of Resistance:

  • Reactivation of the MAPK Pathway:

    • NRAS or KRAS mutations: Activating mutations in NRAS or KRAS can reactivate the MAPK pathway upstream of BRAF.[16][17]

    • MEK1/2 mutations: Mutations in MEK1 or MEK2 can render them insensitive to the upstream inhibition of BRAF.[12][17]

    • BRAF amplification or alternative splicing: Increased expression of the BRAF V600E oncogene or the expression of alternative splice variants of BRAF can overcome the inhibitory effects of Dabrafenib.[12][17]

  • Activation of Bypass Signaling Pathways:

    • PI3K/AKT pathway activation: Upregulation of the PI3K/AKT pathway, often through loss of PTEN, can promote cell survival independently of the MAPK pathway.[12][18]

    • Receptor Tyrosine Kinase (RTK) upregulation: Increased expression or activation of RTKs such as PDGFRβ, IGF-1R, and EGFR can activate alternative survival pathways.[12]

The heterogeneity of resistance mechanisms highlights the need for combination therapies. The co-administration of Dabrafenib with a MEK inhibitor, such as Trametinib, has been shown to delay the onset of resistance and improve clinical outcomes by providing a more complete blockade of the MAPK pathway.[1][13][16]

Conclusion

The comprehensive characterization of Dabrafenib is a multifaceted process that integrates physicochemical analysis, detailed mechanistic studies, robust analytical methodologies, and a thorough understanding of its biological effects and limitations. This in-depth knowledge is fundamental for its effective application in oncology, guiding the development of improved therapeutic strategies, and ultimately benefiting patients with BRAF-mutant cancers.

References

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (URL: [Link])

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (URL: [Link])

  • What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])

  • Dabrafenib | Drug Guide - MedSchool. (URL: [Link])

  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (URL: [Link])

  • Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - NIH. (URL: [Link])

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (URL: [Link])

  • Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (URL: [Link])

  • Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf. (URL: [Link])

  • Dabrafenib - Uses, Side Effects, Warnings & FAQs - MacariusHealth. (URL: [Link])

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (URL: [Link])

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (URL: [Link])

  • Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC - PubMed Central. (URL: [Link])

  • Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed. (URL: [Link])

  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC - PubMed Central. (URL: [Link])

  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. (URL: [Link])

  • Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and - Ovid. (URL: [Link])

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mutations - AACR Journals. (URL: [Link])

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed Central. (URL: [Link])

Sources

An In-depth Technical Guide to 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3,5-dimethylpiperidin-1-yl)butan-1-ol, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The unique structural features of this compound, combining a dimethylated piperidine ring with a butanol side chain, make it a valuable scaffold for the synthesis of novel therapeutic agents. This document will delve into its chemical identity, synthesis, potential applications, and physicochemical properties, offering a robust resource for professionals in the field.

Chemical Identity and Nomenclature

The nomenclature of heterocyclic compounds is critical for unambiguous scientific communication. The structure is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.[1][2][3]

  • IUPAC Name: this compound

  • CAS Number: 915923-62-5[4]

  • Molecular Formula: C₁₁H₂₃NO

  • Molecular Weight: 185.31 g/mol

  • Structure:

    Caption: Chemical structure of this compound.

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be efficiently achieved through reductive amination.[5][6][7] This widely utilized method in pharmaceutical chemistry involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[5][6][7] The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial for the selective reduction of the iminium ion in the presence of the starting carbonyl group.[7]

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3,5-Dimethylpiperidine F This compound A->F + B 4-Hydroxybutanal B->F + C Sodium Triacetoxyborohydride (NaBH(OAc)3) C->F D Dichloroethane (DCE) (Solvent) D->F E Acetic Acid (optional catalyst) E->F

Sources

An In-depth Technical Guide to 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL. As a molecule incorporating both a sterically hindered piperidine moiety and a primary alcohol, this compound presents interesting possibilities in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and developers interested in this and related chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine and a primary alcohol. The core of the molecule is a piperidine ring substituted with two methyl groups at the 3 and 5 positions. This substitution pattern introduces chirality to the molecule, with the potential for cis and trans diastereomers, each of which can exist as a pair of enantiomers. The nitrogen atom of the piperidine ring is attached to a butan-1-ol chain.

The structural features of this molecule suggest a degree of lipophilicity due to the alkyl groups, combined with hydrophilicity conferred by the terminal hydroxyl group and the nitrogen atom. These characteristics are likely to influence its solubility, reactivity, and biological activity.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 915923-62-5[1]
Molecular Formula C₁₁H₂₃NO[1]
Molecular Weight 185.31 g/mol
Appearance Predicted: Colorless to pale yellow liquid
Boiling Point Predicted: Higher than butan-1-ol (117 °C) due to increased molecular weight and intermolecular forces.
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.
SMILES OCCCCN1CC(C)CC(C)C1

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="0,3!"]; C8 [label="C", pos="0,4.5!"]; C9 [label="C", pos="0,6!"]; O1 [label="O", pos="1.2,6.5!"]; H1[label="H", pos="1.8,6.2!"]; C10 [label="C", pos="-2.4,-2.5!"]; C11 [label="C", pos="2.4,-2.5!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- O1; O1 -- H1; C2 -- C10; C4 -- C11; }

Caption: 2D Chemical Structure of this compound.

Proposed Synthesis Protocol

Proposed Synthetic Pathway: Reductive Amination

This proposed two-step synthesis involves the reaction of 3,5-dimethylpiperidine with 4-hydroxybutanal, followed by in-situ reduction of the resulting iminium ion.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3,5-Dimethylpiperidine 3,5-Dimethylpiperidine Reductive Amination Reductive Amination 3,5-Dimethylpiperidine->Reductive Amination 4-Hydroxybutanal 4-Hydroxybutanal 4-Hydroxybutanal->Reductive Amination This compound This compound Reductive Amination->this compound Sodium triacetoxyborohydride (STAB) Sodium triacetoxyborohydride (STAB) Sodium triacetoxyborohydride (STAB)->Reductive Amination Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reductive Amination

Caption: Proposed reductive amination synthesis workflow.

Step-by-Step Experimental Protocol (Proposed)

Materials:

  • 3,5-Dimethylpiperidine (mixture of cis and trans isomers)

  • 4-Hydroxybutanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpiperidine (1.0 eq). Dissolve the amine in anhydrous dichloromethane.

  • Addition of Aldehyde: To the stirred solution, add 4-hydroxybutanal (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture. The addition may be slightly exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Justification for Experimental Choices:

  • Reductive Amination: This method is chosen for its high selectivity in forming C-N bonds under mild conditions, which is compatible with the free hydroxyl group of 4-hydroxybutanal.[2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations as it is less basic and more selective for iminium ions over aldehydes or ketones compared to other borohydrides like sodium borohydride.[2]

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the reducing agent and to favor the formation of the iminium ion.

Predicted Spectroscopic Data and Characterization

The following spectroscopic data are predicted based on the molecular structure of this compound and typical values for similar functional groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH
~2.8 - 2.6m2HPiperidine H adjacent to N (axial)
~2.4 - 2.2m2H-N-CH₂-
~1.9 - 1.7m2HPiperidine H adjacent to N (equatorial)
~1.6 - 1.4m4H-CH₂-CH₂-OH and -N-CH₂-CH₂-
~1.3 - 1.1m2HPiperidine H at C4
~0.85d6H-CH₃
~0.7 - 0.5m2HPiperidine H at C3 and C5
Broad singletbr s1H-OH

Rationale for Predictions:

  • The triplet at ~3.65 ppm is characteristic of the methylene group adjacent to the hydroxyl group.

  • The complex multiplets in the region of ~2.8 to 1.1 ppm are expected for the piperidine ring protons and the methylene groups of the butyl chain.

  • The doublet at ~0.85 ppm is characteristic of the two methyl groups on the piperidine ring.

  • The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~62.5-CH₂-OH
~58.0Piperidine C adjacent to N
~54.0-N-CH₂-
~40.0Piperidine C at C4
~32.0Piperidine C at C3 and C5
~30.0-CH₂-CH₂-OH
~25.0-N-CH₂-CH₂-
~22.0-CH₃

Rationale for Predictions:

  • The carbon attached to the hydroxyl group is expected to be the most downfield among the sp³ carbons, around 62.5 ppm.

  • The carbons of the piperidine ring adjacent to the nitrogen will appear in the 50-60 ppm range.

  • The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
2950-2850StrongC-H stretch (aliphatic)
1460-1440MediumC-H bend (methylene and methyl)
1100-1000StrongC-N stretch (tertiary amine) and C-O stretch (primary alcohol)

Rationale for Predictions:

  • A strong, broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.

  • Strong C-H stretching absorptions are expected for the numerous aliphatic C-H bonds.

  • The C-N and C-O stretching vibrations are expected in the fingerprint region.

Predicted Mass Spectrum (Electron Ionization)
m/zInterpretation
185[M]⁺ (Molecular ion)
184[M-H]⁺
170[M-CH₃]⁺
154[M-CH₂OH]⁺
112[M-C₄H₈OH]⁺ (cleavage of the butyl chain)
98[3,5-dimethylpiperidine]⁺ fragment

Rationale for Predictions:

  • The molecular ion peak at m/z 185 is expected.

  • Fragmentation is likely to occur via alpha-cleavage adjacent to the nitrogen atom and the oxygen atom.

  • Loss of the butyl alcohol side chain would lead to a prominent fragment corresponding to the 3,5-dimethylpiperidine cation.

Potential Applications and Future Research Directions

Given the structural motifs present in this compound, several potential areas of application can be envisioned, primarily in the field of drug discovery and development.

  • CNS-Active Agents: Piperidine derivatives are prevalent in a wide range of centrally acting drugs. The lipophilic nature of the dimethylpiperidine ring could facilitate crossing the blood-brain barrier.

  • Ion Channel Modulators: The tertiary amine and alcohol functionalities are common features in molecules that interact with ion channels.

  • Catalysis: Chiral amines and their derivatives are often employed as catalysts or ligands in asymmetric synthesis.[4]

  • Material Science: The bifunctional nature of the molecule could make it a useful monomer or cross-linking agent in polymer chemistry.

Future research should focus on the stereoselective synthesis of the different isomers of this compound to enable a thorough investigation of their structure-activity relationships. Detailed pharmacological screening against a panel of biological targets would be essential to uncover its therapeutic potential. Furthermore, experimental validation of the predicted spectroscopic data is necessary to confirm its chemical identity and purity.

Conclusion

This compound is a molecule with significant potential for further investigation in both medicinal chemistry and material science. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted characterization data. While experimental data for this specific compound is currently limited, the information presented here serves as a solid foundation for future research endeavors. The proposed synthetic protocol offers a practical approach to obtaining this compound, and the predicted spectroscopic data will be invaluable for its characterization. Further exploration of this and related compounds is warranted to fully elucidate their chemical and biological properties.

References

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. [Link]

  • Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 43(5), 984–994. [Link]

  • Pratt, D. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • BindingDB. BDBM22879. [Link]

  • CAS. CAS SciFinder. [Link]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • PubChem. 4-(3-Methoxy-3-methylpiperidin-1-yl)butan-1-ol. [Link]

  • ChemRxiv. Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PubChem. 4-(3-Methoxy-4-methylpiperidin-1-yl)pentan-2-ol. [Link]

  • Google Patents. United States Patent 7,030,116 B2. [Link]

  • PubChem. Heterocyclic compound as JAK inhibitor, and salts and therapeutic use thereof - Patent US-11414413-B2. [Link]

  • Common Organic Chemistry. WO 2013/134298 A1. [Link]

  • Google Patents. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.
  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • PubChem. 4-(3-Methoxy-4,5-dimethylphenyl)butan-1-ol. [Link]

  • Google Patents. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
  • CAS. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. [Link]

  • PubChem. 3,3-Dimethyl-2-(1-methylpiperidin-4-yl)butan-1-ol. [Link]

  • Chemchart. Potassium tetrachloroplatinate(II) (10025-99-7). [Link]

  • PubChem. 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-1-ol. [Link]

Sources

Introduction: The Imperative of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

This guide provides a comprehensive technical overview of the solubility characteristics of the novel tertiary amine, this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's predicted behavior in various solvent systems and provides detailed, field-proven methodologies for its empirical determination. In the absence of extensive published data on this specific molecule, this guide serves as a predictive framework and a practical manual for its characterization.

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a critical gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3] this compound, a tertiary amine with a substituted piperidine moiety, presents a unique structural combination that necessitates a thorough investigation of its solubility to ascertain its potential as a drug candidate. This guide will dissect the molecule's structural attributes to predict its solubility and equip the research scientist with the theoretical knowledge and practical protocols to validate these predictions.

Molecular Structure and Predicted Solubility Profile

To understand the solubility of this compound, we must first analyze its constituent functional groups and their interplay.

  • Tertiary Amine (Piperidine Nitrogen): The nitrogen atom within the piperidine ring is a tertiary amine. This group is a weak base and possesses a lone pair of electrons capable of accepting a proton.[4] This is the most significant contributor to the pH-dependent solubility of the molecule. In acidic environments, this nitrogen will be protonated, forming a positively charged ammonium salt. These ionic species are generally much more soluble in aqueous media than their neutral counterparts.[5]

  • Hydroxyl Group (-OH): The terminal butanol chain provides a hydroxyl group, which is polar and capable of both donating and accepting hydrogen bonds.[6] This functional group will enhance the molecule's interaction with polar solvents, particularly water.

  • Alkyl Moieties (Dimethylpiperidine and Butyl Chain): The carbon-rich structure, including the dimethyl substitutions on the piperidine ring and the butyl chain, contributes to the molecule's lipophilicity or "oil-loving" nature. These non-polar regions will favor solubility in organic solvents. The overall solubility in water will be a balance between the hydrophilic character of the amine and hydroxyl groups and the hydrophobic nature of the alkyl backbone.[7][8]

Predicted Solubility:
  • In Aqueous Media: The molecule is expected to have low to moderate intrinsic solubility in neutral water. However, its solubility is predicted to increase significantly in acidic aqueous solutions (low pH) due to the formation of the protonated, and therefore more water-soluble, ammonium salt.[5][9]

  • In Organic Solvents: Due to the significant hydrocarbon portion of the molecule, it is predicted to be soluble in a range of organic solvents.[4][7] Good solubility is expected in polar aprotic solvents like DMSO and in alcohols such as ethanol and methanol, which can interact with the hydroxyl group.

The Theoretical Cornerstone of Solubility Measurement

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: thermodynamic and kinetic solubility.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, undissolved substance.[11][12] This is a critical parameter for late-stage development and formulation. The most common method for its determination is the shake-flask method.[12][13]

  • Kinetic Solubility: This measurement is more relevant to high-throughput screening (HTS) in early drug discovery.[1][2][14] It reflects the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (typically DMSO) to an aqueous buffer.[14][15] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[10][11]

Key Factors Influencing Solubility:

Several factors can significantly alter the solubility of a compound like this compound:

FactorInfluence on this compound
pH As a weak base, the solubility will be highly dependent on pH. Lowering the pH will protonate the tertiary amine, leading to a substantial increase in aqueous solubility.[9][16]
Temperature The dissolution of most solids is an endothermic process, meaning that an increase in temperature will generally lead to an increase in solubility.[17][18][19] However, this relationship must be determined empirically.
Polarity The principle of "like dissolves like" dictates that polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents.[6][20] This molecule has both polar and non-polar regions, suggesting solubility in a range of solvents.
Particle Size For solid forms of the compound, smaller particle size increases the surface area available for solvation, which can increase the rate of dissolution.[3]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[12][13][21]

Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow undissolved solids to settle. Alternatively, centrifuge the samples at high speed.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12]

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Causality in the Protocol: The extended incubation time is crucial for the system to reach a true thermodynamic equilibrium between the solid and solution phases.[12][14] The separation of the solid phase is a critical step to avoid artificially inflated solubility readings.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to buffer vials B Shake/agitate at constant temperature (24-48 hours) A->B Reach Equilibrium C Centrifuge or let stand B->C D Filter supernatant C->D Isolate Solute E Quantify concentration (HPLC, LC-MS) D->E Measure Kinetic_Solubility_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_detection Detection A Prepare concentrated DMSO stock solution C Add DMSO stock to buffer A->C B Aliquot buffer to microtiter plate B->C D Incubate with shaking (1-2 hours) C->D Induce Precipitation E Measure precipitation (Nephelometry) D->E F OR Filter/Centrifuge & Quantify D->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear and concise format.

Table 1: Hypothetical Solubility Data Summary

Solvent/BufferTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)
pH 2.0 Buffer25Thermodynamic> 1000
pH 7.4 Buffer25Thermodynamic50
pH 9.0 Buffer25Thermodynamic< 10
pH 7.4 Buffer25Kinetic150
Water25Thermodynamic45
Ethanol25-> 2000

Interpretation:

  • A pH-solubility profile, as illustrated in the hypothetical data above, would confirm the basic nature of the tertiary amine. High solubility at low pH is crucial for oral absorption in the stomach.

  • A kinetic solubility value higher than the thermodynamic value at the same pH is a common and expected finding, potentially indicating a risk of precipitation upon standing. [10]* Low solubility at physiological pH (7.4) might suggest potential challenges for intravenous formulations or absorption in the intestine, and may necessitate formulation strategies to improve it. [3]

Conclusion

While specific experimental solubility data for this compound is not yet widely available, a thorough analysis of its molecular structure allows for a robust predictive assessment of its solubility profile. It is anticipated to exhibit classic pH-dependent solubility characteristic of a weak base, with significantly enhanced aqueous solubility under acidic conditions. This guide provides the essential theoretical framework and detailed, actionable experimental protocols required for any research scientist to empirically determine both the thermodynamic and kinetic solubility of this compound. Such a characterization is a non-negotiable step in evaluating its potential as a viable drug candidate and in guiding its future development.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-butanol. PubChem. Retrieved from [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Lee, T. Y., Lin, W. J., & Lee, M. J. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 58(9), 2469-2475. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • Esteves, I. A., Saraiva, J. A., & Coutinho, J. A. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Journal of Chemical & Engineering Data, 54(9), 2587-2594. Retrieved from [Link]

  • HSC Chemistry. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Jouyban, A. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Piperidin-1-yl)butan-1-ol. PubChem. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

  • JoVE. (2024). Video: Extraction: Effects of pH. Retrieved from [Link]

  • CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Esteves, I. A., Saraiva, J. A., & Coutinho, J. A. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. Retrieved from [Link]

  • University of Cambridge. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • Scribd. (n.d.). Temperature Effects on Drug Solubility. Retrieved from [Link]

  • Zhang, P., et al. (2017). CO2 absorption with aqueous tertiary amine solutions: Equilibrium solubility and thermodynamic modeling. Applied Energy, 205, 123-133. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanol (CAS 71-36-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Butanedithiol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanol with Toluene and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Butanol. PubChem. Retrieved from [Link]

Sources

The Piperidine Scaffold: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The piperidine ring, a seemingly simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in over twenty classes of pharmaceuticals and a vast array of naturally occurring alkaloids is a testament to its privileged structural status.[1][2][3] This guide provides an in-depth exploration of the multifaceted therapeutic potential of piperidine compounds, moving beyond a mere catalog of applications to delve into the core mechanisms of action, validated experimental methodologies, and the intricate structure-activity relationships that govern their efficacy. We will dissect the key therapeutic targets of piperidine derivatives, offering a technical and actionable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

I. The Piperidine Advantage: A Privileged Scaffold in Drug Discovery

The versatility of the piperidine scaffold stems from its unique combination of properties:

  • Conformational Flexibility: The chair and boat conformations of the piperidine ring allow it to adopt optimal geometries for binding to a diverse range of biological targets.

  • Basic Nitrogen Atom: The nitrogen atom can be readily protonated at physiological pH, enabling crucial ionic interactions with acidic residues in protein binding pockets. It also serves as a key site for synthetic modification, allowing for the introduction of a wide array of substituents to fine-tune pharmacological properties.

  • Lipophilicity: The hydrocarbon backbone of the piperidine ring contributes to its lipophilicity, which can be modulated to optimize pharmacokinetic properties such as membrane permeability and blood-brain barrier penetration.

  • Stereochemical Diversity: The introduction of substituents on the piperidine ring can create chiral centers, leading to stereoisomers with distinct pharmacological profiles. This allows for the development of highly selective and potent drugs with reduced off-target effects.

II. Key Therapeutic Targets of Piperidine Compounds

Piperidine derivatives have demonstrated remarkable efficacy against a broad spectrum of diseases by modulating the activity of a diverse array of biological targets. This section will explore the major classes of these targets, providing specific examples of piperidine-based compounds, their mechanisms of action, and relevant biological data.

A. Enzymes: The Catalytic Crossroads

Piperidine compounds have emerged as potent and selective inhibitors of several key enzymes implicated in a variety of diseases.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease.[4] Piperidine-based inhibitors are among the most successful drugs in this class.

  • Donepezil: A well-known piperidine derivative, Donepezil is a potent and selective inhibitor of AChE.[5] Its 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine core structure is a testament to the power of the piperidine scaffold in designing effective central nervous system (CNS) drugs.[5]

  • Compound 21: This 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride is a highly potent AChE inhibitor with an IC50 of 0.56 nM and demonstrates an 18,000-fold selectivity for AChE over BuChE.[6][7]

CompoundTargetIC50Selectivity (AChE/BuChE)Reference
Donepezil (E2020)AChE5.7 nM1250-fold[5]
Compound 21AChE0.56 nM18,000-fold[6][7]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[8][9]

Principle:

AChE hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test piperidine compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound at various concentrations by diluting the stock solution in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare solutions of AChE, ATC, and DTNB in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound solution (or vehicle control), and the AChE solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATC and DTNB solutions to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

The IκB kinase (IKK) complex is a key regulator of the NF-κB signaling pathway, which is aberrantly activated in many cancers and inflammatory diseases.[7][10] Piperidine-based compounds have been developed as potent IKK inhibitors.

  • EF24: This synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one, directly inhibits IKK activity, leading to the suppression of NF-κB signaling.[10][11] It exhibits significantly greater potency than curcumin in inducing cancer cell death.[10][11]

  • Piperidinyl Aminopyrimidine Derivatives: A series of these compounds have been synthesized and shown to be selective IKK-2 inhibitors. Compound 17 from this series displayed the most potent and selective inhibitory activity against IKK-2 with an IC50 of 1.30 µM.[12]

Signaling Pathway: NF-κB

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocates Piperidine_Inhibitor Piperidine Inhibitor (e.g., EF24) Piperidine_Inhibitor->IKK_complex Inhibits DNA DNA NFkB_active->DNA Binds Gene_Expression Inflammatory & Pro-survival Gene Expression DNA->Gene_Expression Induces

Caption: The NF-κB signaling pathway and the point of intervention by piperidine-based IKK inhibitors.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol. Inhibitors of 11β-HSD1 are being investigated for the treatment of metabolic syndrome and type 2 diabetes. Cell-based assays using LC/MS/MS or homogeneous time-resolved fluorescence (HTRF) are commonly used for screening inhibitors.[1][2]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is responsible for the degradation of the endocannabinoid anandamide. Piperidine urea derivatives have been developed as potent and selective FAAH inhibitors for the treatment of pain and anxiety.[8][13]

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative diseases, respectively. Piperine, a naturally occurring piperidine alkaloid, and its synthetic derivatives have shown significant MAO inhibitory activity.[14][15][16]

  • Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic enzyme that is overexpressed in several cancers. Piperidine-based compounds have been identified as potent and reversible LSD1 inhibitors.[17][18][19]

  • Phosphodiesterase-8 (PDE8): Inhibition of PDE8 is a potential therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's.

B. Receptors: The Cellular Gatekeepers

Piperidine derivatives are versatile modulators of a wide range of receptors, acting as both agonists and antagonists.

Sigma receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. Piperidine-based ligands have been developed with high affinity and selectivity for both σ1 and σ2 subtypes.[3][20][21][22]

  • Compound 1: This 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone is a potent σ1 receptor agonist with a Ki value of 3.2 nM.[3]

CompoundTargetKi (nM)Functional ActivityReference
Compound 1σ1 Receptor3.2Agonist[3]
Haloperidolσ1 Receptor2.5Antagonist[3]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the sigma-1 receptor.[3][23][24][25]

Principle:

The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the sigma-1 receptor in a membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a reaction tube, combine the membrane preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters to remove any unbound radioligand.

  • Data Analysis:

    • Quantify the amount of radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

CXCR4 is a key receptor involved in cancer metastasis and inflammation. Piperidine-based antagonists of CXCR4 have shown promise as therapeutic agents.[25][26]

  • ZINC72372983: This piperidine-amide derivative was identified through in silico screening and demonstrated potent CXCR4 inhibitory activity.[26]

The 5-HT2A receptor is a key target for antipsychotic and psychedelic drugs. Piperidine derivatives have been developed as both antagonists and agonists of this receptor.[4][27][28][29]

  • α7 Nicotinic Acetylcholine Receptor (nAChR): Modulators of this receptor are being investigated for the treatment of cognitive disorders and inflammation.

  • M3 Muscarinic Acetylcholine Receptor (M3R): Antagonists of this receptor are used to treat overactive bladder and chronic obstructive pulmonary disease.

C. Ion Channels: Regulators of Cellular Excitability

Piperidine compounds can modulate the activity of ion channels, which are crucial for neuronal signaling and muscle contraction.

  • Calcium Channels: Piperidine derivatives have been developed as calcium channel blockers for the treatment of hypertension.

  • Sodium Channels (Nav1.7): Selective blockers of the Nav1.7 sodium channel are being investigated as a novel class of analgesics for the treatment of chronic pain.

D. Protein-Protein Interactions: The Next Frontier

Disrupting pathological protein-protein interactions is a challenging but promising area of drug discovery. Piperidine scaffolds have been successfully employed to design inhibitors of these interactions.

  • HDM2-p53 Interaction: The interaction between HDM2 and the tumor suppressor p53 is a key target in oncology. Piperidine-based inhibitors have been designed to block this interaction, leading to the reactivation of p53 and the induction of apoptosis in cancer cells.[23][30]

Signaling Pathway: PI3K/Akt

PI3K_Akt_Pathway

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is often dysregulated in cancer.

III. In Vivo Models for the Evaluation of Piperidine Compounds

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. A variety of animal models are used to evaluate the therapeutic potential of piperidine compounds.

  • Neurodegenerative Diseases:

    • Alzheimer's Disease: The streptozotocin (STZ)-induced model of dementia in rats is used to assess the effects of cholinesterase inhibitors on learning and memory.[4][30] The Morris water maze and passive avoidance tests are common behavioral assays used in this model.[4]

    • Parkinson's Disease: Models involving neurotoxins like MPTP are used to evaluate the neuroprotective effects of piperidine compounds.

  • Neuropathic Pain:

    • The spinal nerve ligation (SNL) model in rats is a widely used model to study neuropathic pain.[6][26] Behavioral tests such as the von Frey test are used to assess mechanical allodynia.[26]

  • Cancer:

    • Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of piperidine compounds.

Experimental Workflow: In Vivo Evaluation of Piperidine Compounds

In_Vivo_Workflow

Caption: A general workflow for the in vivo evaluation of piperidine compounds.

IV. Conclusion and Future Directions

The piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a versatile platform for the design of novel therapeutics against a wide range of diseases. The ever-expanding understanding of the molecular basis of disease is continuously revealing new and exciting therapeutic targets. The inherent "drug-like" properties of the piperidine ring, coupled with the power of modern medicinal chemistry techniques, will undoubtedly lead to the development of the next generation of piperidine-based drugs with improved efficacy, selectivity, and safety profiles. The future of piperidine-based drug discovery is bright, with ongoing research focused on exploring novel chemical space, developing multi-target ligands, and harnessing the power of computational chemistry to design more effective and safer medicines.

V. References

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed. (2023-07-27). Retrieved from [Link]

  • Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.). Retrieved from [Link]

  • Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction - PubMed. (2014-04-15). Retrieved from [Link]

  • In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed. (n.d.). Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (n.d.). Retrieved from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016-12-08). Retrieved from [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (n.d.). Retrieved from [Link]

  • Novel Piperidine-Amide Derivatives as CXCR4 Modulators - Emory University. (n.d.). Retrieved from [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air. (n.d.). Retrieved from [Link]

  • (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (n.d.). Retrieved from [Link]

  • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - NIH. (n.d.). Retrieved from [Link]

  • Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed. (n.d.). Retrieved from [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Histone lysine specific demethylase 1 inhibitors - PMC - NIH. (2020-07-31). Retrieved from [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PubMed Central. (n.d.). Retrieved from [Link]

  • 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues - PubMed. (2012-12-01). Retrieved from [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents | PDF - Slideshare. (n.d.). Retrieved from [Link]

  • Structure-based design of novel inhibitors of the MDM2-p53 interaction - PubMed. (2012-06-14). Retrieved from [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - NIH. (n.d.). Retrieved from [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020-03-12). Retrieved from [Link]

  • MAO Inhibition in Drug Discovery and Development - Charles River Laboratories. (2025-04-04). Retrieved from [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC - PubMed Central. (2024-12-15). Retrieved from [Link]

  • (PDF) Piperine, the main alkaloid of Thai black pepper, protects against neurodegeneration and cognitive impairment in animal model of cognitive deficit like condition of Alzheimer's disease - ResearchGate. (2025-08-07). Retrieved from [Link]

  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (n.d.). Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023-10-03). Retrieved from [Link]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. (2022-12-15). Retrieved from [Link]

  • In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). Retrieved from [Link]

  • Piperine relieves neuropathic pain induced by paclitaxel in mice - Acta Neurobiologiae Experimentalis. (n.d.). Retrieved from [Link]

  • How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PubMed Central. (n.d.). Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023-10-03). Retrieved from [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021-07-29). Retrieved from [Link]

  • Data Sheet - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed. (2011-05-15). Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (n.d.). Retrieved from [Link]

  • 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed. (n.d.). Retrieved from [Link]

  • MS&D designs compounds acting as selective 5-HT2A receptor antagonists - | BioWorld. (2001-12-04). Retrieved from [Link]

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed. (2011-05-15). Retrieved from [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Discovery of Novel Piperidine-Based Compounds: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence is remarkable, appearing in a vast array of natural alkaloids and synthetic pharmaceuticals across more than twenty drug classes.[1][2] This ubiquity is not coincidental; the piperidine motif is considered a "privileged scaffold" due to its unique combination of stereochemical and physicochemical properties that are highly advantageous for drug design.[1] As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] Furthermore, the nitrogen atom within the ring provides a versatile handle for modulating critical drug-like properties such as solubility and lipophilicity.[1] This guide offers an in-depth exploration of the multifaceted role of piperidine derivatives in contemporary drug discovery, covering synthetic strategies, therapeutic applications, and the crucial structure-activity relationships that drive the optimization of these potent molecules.

I. Strategic Synthesis of the Piperidine Core: A Foundation for Diversity

The effective discovery of novel piperidine-based compounds hinges on the ability to synthesize a diverse range of analogues. The development of efficient and stereocontrolled methods for constructing the piperidine ring is therefore a central focus of modern organic chemistry.[3][4][5]

Classical Approaches and Modern Refinements

Historically, the synthesis of piperidines has relied on several foundational reactions. The hydrogenation of pyridine precursors is a widely used method, often employing heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.[6][7] While effective, these methods can require harsh conditions and may suffer from over-reduction, leading to ring-opened byproducts.[6]

To address these limitations, milder techniques such as transfer hydrogenation have been developed. This approach utilizes a hydrogen donor molecule, like formic acid or ammonium formate, in the presence of a transition metal catalyst, often proceeding under less demanding conditions.[6]

Catalytic and Asymmetric Methodologies for Chiral Piperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic routes to chiral piperidine scaffolds.[8][9] These methods are crucial as the stereochemistry of substituents on the piperidine ring can dramatically influence biological activity and selectivity.[8]

Recent advancements have seen the rise of powerful catalytic methods. For instance, rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been employed to construct polysubstituted piperidines with high enantioselectivity.[9] Similarly, gold-catalyzed annulation procedures allow for the direct assembly of highly substituted piperidines from readily available starting materials.[5] The development of novel ligands and catalyst systems continues to expand the scope and efficiency of these transformative reactions.[10]

Intramolecular Cyclization Strategies

Intramolecular reactions provide a powerful means of constructing the piperidine ring with a high degree of control over stereochemistry.[3][11] These strategies involve the cyclization of a linear precursor containing both the nitrogen atom and the requisite carbon chain. A variety of methods fall under this category, including:

  • Aza-Michael Additions: This atom-economical method can be used to form 4-piperidones, which are versatile intermediates for further elaboration.[12]

  • Radical Cyclizations: Radical-mediated amine cyclizations, sometimes catalyzed by transition metals like cobalt, offer an effective route to various piperidine structures.[11]

  • Oxidative Amination of Alkenes: Gold-catalyzed oxidative amination of non-activated alkenes allows for the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle.[3]

Experimental Protocol: Synthesis of N-substituted 4-Piperidones via Aza-Michael Addition

This protocol describes a one-pot oxidation-cyclization method for the preparation of a diverse range of N-substituted 4-piperidones.[12]

Materials:

  • Appropriate alcohol precursor to the divinyl ketone

  • Manganese dioxide (MnO₂)

  • Primary amine (e.g., benzylamine)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Oxidation: To a solution of the alcohol precursor in DCM, add MnO₂ (5 equivalents). Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure to yield the crude divinyl ketone.

  • Aza-Michael Cyclization: Dissolve the crude divinyl ketone in MeOH. Add the primary amine (1.1 equivalents) and stir the reaction at room temperature until the cyclization is complete (monitor by TLC).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted 4-piperidone.

II. Structure-Activity Relationship (SAR) and Lead Optimization

The piperidine scaffold provides a rigid framework upon which substituents can be placed in well-defined spatial orientations. Understanding the structure-activity relationship (SAR) is paramount to optimizing the potency, selectivity, and pharmacokinetic properties of piperidine-based drug candidates.

The Impact of Substitution Patterns

The position and nature of substituents on the piperidine ring can have a profound impact on biological activity. For example, in a series of N-aryl-piperidine derivatives designed as histamine H3 receptor agonists, the substituents on the aromatic ring greatly influenced their agonistic activity.[13] Similarly, for piperidinyl piperidine analogues targeting opioid receptors, modifications to the core structure significantly affect binding affinity and selectivity.[14]

Conformational Control and Stereochemistry

The chair conformation of the piperidine ring allows for axial and equatorial positioning of substituents. The relative stereochemistry of these substituents can be critical for receptor binding. For instance, the introduction of chiral centers can lead to enhanced biological activity and selectivity.[8] The development of stereoselective synthetic methods is therefore intrinsically linked to the ability to perform detailed SAR studies.

Table 1: SAR of Piperidine-Based Compounds Targeting Various Receptors

Compound ClassTargetKey Structural FeaturesEffect on ActivityReference
N-aryl-piperidinesHistamine H3 ReceptorSubstituents on the N-aryl ringGreatly influenced agonistic activity[13]
Piperidinyl piperidinesOpioid ReceptorsModifications to the core scaffoldSignificant influence on binding affinity and selectivity[14]
Piperidine-constrained phenethylaminesDipeptidyl Peptidase IVReplacement of an open-chain linker with a rigid pyrimidineDramatically improved potency[15]

III. Therapeutic Applications and Biological Mechanisms

The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where piperidine-containing drugs have made a significant impact.[16][17]

Central Nervous System (CNS) Disorders

Piperidine derivatives are prominent in the treatment of CNS disorders. Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, features a piperidine moiety that is crucial for its interaction with the enzyme's active site.[17][18] The benzyl-piperidine group provides strong binding to the catalytic site of acetylcholinesterase.[17]

Oncology

In the field of oncology, piperidine-based compounds have emerged as potent therapeutic agents.[17][19] For example, novel piperidine-based benzamide derivatives have been designed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[20] These compounds have demonstrated significant antiproliferative effects against various human cancer cell lines.[20]

Infectious Diseases

The piperidine scaffold is also found in drugs used to treat infectious diseases.[21] Its ability to be functionalized allows for the development of compounds with antibacterial, antifungal, and antiviral properties.[5][17]

Diagram 1: Generalized Synthetic Workflow for Piperidine-Based Drug Discovery

G cluster_synthesis Synthesis & Diversification cluster_screening Screening & SAR cluster_validation Biological Validation Pyridine Precursors Pyridine Precursors Catalytic Hydrogenation Catalytic Hydrogenation Pyridine Precursors->Catalytic Hydrogenation Linear Precursors Linear Precursors Asymmetric Synthesis Asymmetric Synthesis Linear Precursors->Asymmetric Synthesis Intramolecular Cyclization Intramolecular Cyclization Linear Precursors->Intramolecular Cyclization Piperidine Library Piperidine Library Catalytic Hydrogenation->Piperidine Library Asymmetric Synthesis->Piperidine Library Intramolecular Cyclization->Piperidine Library High-Throughput Screening High-Throughput Screening Piperidine Library->High-Throughput Screening SAR Studies SAR Studies High-Throughput Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Preclinical Candidate Preclinical Candidate In Vivo Models->Preclinical Candidate

Caption: A streamlined workflow for the discovery of novel piperidine-based compounds.

IV. Future Directions and Emerging Trends

The discovery of novel piperidine-based compounds continues to be a vibrant area of research. Several key trends are shaping the future of this field:

  • Fragment-Based Drug Discovery (FBDD): The use of smaller, piperidine-based fragments is gaining traction as a powerful method for lead generation. The synthesis of diverse 3D fragments derived from substituted pipecolinates is one such example.[22]

  • Novel Catalytic Methods: The development of new and more efficient catalytic systems, including those based on earth-abundant metals, will continue to drive innovation in piperidine synthesis.[11]

  • Computational Approaches: In silico methods, such as virtual screening and molecular docking, are increasingly being used to design novel piperidine derivatives with desired biological activities and to predict their ADME properties.[5][23]

The enduring legacy and future potential of the piperidine scaffold in drug discovery are undeniable. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, we can anticipate the continued emergence of innovative and life-saving medicines built around this remarkable heterocyclic core.

References

  • Watson, P. S., Jiang, B., & Scott, B. (2000). Recent advances in the synthesis of piperidones and piperidines.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Tanimoto, H., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.
  • BenchChem. (2025).
  • King's College London Research Portal. (n.d.).
  • SYNFORM. (2015).
  • BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
  • BenchChem. (2025). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Encyclopedia.pub. (2023).
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • DTIC. (2025). Piperidine Synthesis.
  • Reddy, R. P., & Johnson, J. S. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
  • IntechOpen. (2024).
  • Zou, Z., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic Chemistry.
  • Madar, D. J., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • Li, S., et al. (2015). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Calis, U., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42.
  • Firth, J. D., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8041-8046.
  • NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

Sources

Methodological & Application

4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL in vitro assay protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Pharmacological Characterization of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Introduction: Navigating the Sigma Receptor Landscape

The sigma (σ) receptors, once misidentified as a class of opioid receptors, are now recognized as a unique family of intracellular proteins with significant therapeutic potential.[1] Comprising two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), these receptors are implicated in a vast array of physiological and pathological processes, including neurodegenerative diseases, cancer, pain, and psychiatric disorders.[2][3][4] The σ1R is a well-characterized 25 kDa molecular chaperone residing primarily at the endoplasmic reticulum (ER), where it modulates calcium signaling and interacts with a host of other proteins.[3][5][6] In contrast, the σ2R, recently identified as TMEM97, remains less understood but is a key biomarker for proliferating cancer cells and is involved in cholesterol homeostasis.[4][7][8]

Compounds containing a piperidine scaffold, such as this compound, are frequently investigated for their interaction with the sigma receptor system. A thorough in vitro characterization is the foundational step in determining the therapeutic promise of any such novel chemical entity. This guide provides a detailed framework and validated protocols for researchers to determine the binding affinity, subtype selectivity, and functional activity of putative sigma receptor ligands like this compound. The protocols herein are designed not merely as procedural lists, but as self-validating systems that explain the causality behind critical experimental choices, ensuring robust and reproducible data.

Part 1: Foundational Analysis - Binding Affinity and Selectivity Profiling

The first and most critical question is whether the compound of interest binds to the sigma receptors and with what degree of preference. Competitive radioligand binding assays are the gold standard for quantifying this interaction.[9] The principle is straightforward: a radiolabeled ligand with known high affinity for the receptor is allowed to bind to a tissue or cell preparation rich in the target receptor. The test compound is then introduced at increasing concentrations to measure its ability to displace the radioligand. This displacement allows for the calculation of the compound's inhibitory constant (Ki), a direct measure of its binding affinity.

Experimental Workflow Overview

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Analysis Compound Test Compound (this compound) Assay1 Protocol 1: σ1 Receptor Binding Assay ([³H]-(+)-pentazocine) Compound->Assay1 Assay2 Protocol 2: σ2 Receptor Binding Assay ([³H]-DTG + σ1 Mask) Compound->Assay2 Data1 Determine Ki for σ1R Assay1->Data1 Data2 Determine Ki for σ2R Assay2->Data2 Selectivity Calculate Selectivity Ratio (Ki σ2 / Ki σ1) Data1->Selectivity Data2->Selectivity Assay3 Protocol 3: σ2 Functional Assay (Cell Viability) Selectivity->Assay3 Proceed if binding is confirmed Assay4 Protocol 4: σ1 Functional Assay (BRET) Selectivity->Assay4 Proceed if binding is confirmed Data3 Determine Agonist/Antagonist Profile at σ2R Assay3->Data3 Data4 Determine Functional Effect at σ1R Assay4->Data4

Caption: Overall experimental workflow for characterizing a novel sigma ligand.

Protocol 1: σ1 Receptor Radioligand Binding Assay

Rationale: This assay quantifies the binding affinity of the test compound for the σ1R. Guinea pig liver or brain membranes are the classic source due to their high density of σ1R.[10][11][12] We utilize [³H]-(+)-pentazocine, a highly selective σ1R radioligand, to ensure the measured affinity is specific to this subtype.[6][9][11]

Materials:

  • Tissue Source: Guinea Pig Liver or Brain Membranes (prepared in-house or commercially sourced).

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: Haloperidol or (+)-pentazocine (unlabeled) at 10 µM.

  • Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: If starting from tissue, homogenize in ice-cold 50 mM Tris-HCl buffer, centrifuge at low speed to remove debris, then pellet membranes via ultracentrifugation (~48,000 x g). Resuspend the pellet in fresh buffer. Determine protein concentration using a Bradford or BCA assay.[5]

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding: 100 µL Assay Buffer, 50 µL [³H]-(+)-pentazocine (final concentration ~2-3 nM), 50 µL membrane suspension (~100-200 µg protein).

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL [³H]-(+)-pentazocine, 50 µL membrane suspension, 50 µL Assay Buffer.

    • Competitive Binding: 50 µL of each concentration of the test compound, 50 µL [³H]-(+)-pentazocine, 50 µL membrane suspension, 50 µL Assay Buffer.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: σ2 Receptor Radioligand Binding Assay

Rationale: This assay quantifies binding affinity for the σ2R. Rat liver membranes are the standard tissue source.[10][12] A key methodological consideration is the choice of radioligand. [³H]-DTG is commonly used, but it binds to both σ1R and σ2R.[3] To achieve σ2R specificity, the assay is performed in the presence of a high concentration of a selective σ1R ligand (e.g., (+)-pentazocine), which "masks" the σ1R sites, ensuring that [³H]-DTG binding occurs only at the σ2R.[11][12]

Materials:

  • Tissue Source: Rat Liver Membranes.

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (specific activity ~40-60 Ci/mmol).

  • σ1R Masking Ligand: (+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: Haloperidol or unlabeled DTG at 10 µM.

  • Test Compound: this compound, serially diluted.

  • Equipment: Same as for Protocol 1.

Step-by-Step Methodology:

  • Membrane Preparation: Follow the same procedure as for Protocol 1, using rat liver.

  • Assay Plate Setup: The key difference is the addition of the masking ligand to all wells. Final volume: 200 µL.

    • Total Binding: 50 µL Assay Buffer, 50 µL (+)-pentazocine (final concentration ~100-300 nM), 50 µL [³H]-DTG (final concentration ~3-5 nM), 50 µL membrane suspension (~300 µg protein).

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL (+)-pentazocine, 50 µL [³H]-DTG, 50 µL membrane suspension.

    • Competitive Binding: 50 µL of each test compound concentration, 50 µL (+)-pentazocine, 50 µL [³H]-DTG, 50 µL membrane suspension.

  • Incubation, Harvesting, Quantification, and Data Analysis: Follow steps 3-6 from Protocol 1. The resulting Ki value will be specific for the σ2R.

Data Presentation: Binding Affinity and Selectivity

Results should be summarized to clearly present the compound's affinity and selectivity profile.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity Ratio (σ2/σ1)
This compounde.g., 15.2e.g., 850e.g., 55.9
Control: Haloperidol~2-4~2-4~1
Control: (+)-Pentazocine~3-6>10,000>1,600

A higher selectivity ratio indicates greater preference for the σ1R.

Part 2: Elucidating Function - Agonism vs. Antagonism

Confirming binding is only half the story. The ultimate biological effect depends on the compound's functional activity. Does it activate the receptor (agonism) or block its activation by endogenous or other exogenous ligands (antagonism)? Functional assays for sigma receptors are highly context-dependent, and definitions of agonism/antagonism are based on specific, measurable downstream events.[2][13]

Protocol 3: σ2 Receptor Functional Assay via Cell Viability

Rationale: The σ2R is highly expressed in proliferating tumor cells, and its activation by agonists is known to trigger apoptotic cell death.[3][13][14] This provides a robust and widely accepted functional readout. In this assay, a compound is classified as a σ2 agonist if it induces cytotoxicity. An antagonist will not be cytotoxic on its own but will prevent or reduce the cytotoxicity induced by a known σ2 agonist, such as Siramesine.[13][15]

G cluster_0 Experimental Conditions cluster_1 Observed Outcomes cluster_2 Functional Classification A Test Compound Alone OutcomeA Cell Death? A->OutcomeA B Known Agonist Alone (e.g., Siramesine) OutcomeB Max Cell Death B->OutcomeB C Test Compound + Known Agonist OutcomeC Reduced Cell Death? C->OutcomeC Agonist Agonist OutcomeA->Agonist Yes Inactive Inactive OutcomeA->Inactive No Antagonist Antagonist OutcomeC->Antagonist Yes Inactive->OutcomeC

Caption: Logic for classifying σ2R functional activity using a cell viability assay.

Materials:

  • Cell Lines: Human melanoma MDA-MB-435 or mouse breast cancer EMT-6 cells.

  • Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.

  • Reagents: Test compound, Siramesine (positive control agonist), cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

  • Equipment: 96-well clear-bottom plates, multi-channel pipette, plate reader (absorbance or luminescence).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment - Agonist Test:

    • Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM).

    • Replace the culture medium with fresh medium containing the different concentrations of the test compound or vehicle control.

    • Include a positive control dose-response curve for Siramesine.

  • Treatment - Antagonist Test:

    • Pre-incubate cells with various concentrations of the test compound for 1-2 hours.

    • Add a fixed concentration of Siramesine (its approximate EC75-EC90 value) to the wells already containing the test compound.

  • Incubation: Incubate all plates for 48-72 hours at 37°C in a CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. After the required incubation period, measure the signal (absorbance or luminescence) with a plate reader.

  • Data Analysis:

    • Normalize data to the vehicle-treated control wells (set to 100% viability).

    • For Agonist Test: Plot percent viability vs. log concentration of the test compound and fit to a curve to determine the EC50 value. A potent EC50 value suggests agonist activity.[13]

    • For Antagonist Test: Compare the dose-response curve of Siramesine alone to the curves in the presence of the test compound. A rightward shift in the Siramesine curve indicates that the test compound is antagonizing its effect.

Protocol 4: σ1 Receptor Functional Assay via BRET

Rationale: Characterizing σ1R function is more nuanced as it lacks a simple, direct enzymatic or channel-gating activity. However, ligand binding is known to alter the receptor's oligomeric state and its interaction with partner proteins.[5] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure these protein-protein interactions in live cells. This protocol measures ligand-induced changes in σ1R homomerization (self-association). Different ligands can uniquely stabilize or destabilize these homomers, providing a quantitative functional signature.[5]

Materials:

  • Cell Line: HEK293T cells.

  • Plasmids: Two expression vectors for human σ1R, one tagged with a BRET donor (e.g., σ1R-Rluc) and the other with a BRET acceptor (e.g., σ1R-YFP).

  • Reagents: Transfection reagent (e.g., Lipofectamine), BRET substrate (e.g., Coelenterazine h), test compound, control ligands ((+)-pentazocine, Haloperidol).

  • Equipment: 96-well white-bottom plates, BRET-capable plate reader.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with the σ1R-Rluc and σ1R-YFP plasmids according to standard protocols. Plate the transfected cells into 96-well white plates.

  • Cell Culture: Culture for 24-48 hours post-transfection to allow for protein expression.

  • Assay Procedure:

    • Wash cells gently with a suitable buffer (e.g., PBS).

    • Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include wells with control ligands and vehicle.

    • Add the BRET substrate Coelenterazine h (final concentration ~5 µM).

  • BRET Measurement: Immediately measure luminescence using a plate reader capable of sequential or simultaneous dual-emission reading. Measure the emission from the Rluc donor (e.g., ~480 nm) and the YFP acceptor (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well: BRET Ratio = (Emission at 530 nm) / (Emission at 480 nm).

    • Normalize the BRET ratio to the vehicle control.

    • Plot the change in BRET ratio against the log concentration of the test compound.

    • A dose-dependent increase or decrease in the BRET signal indicates that the ligand is functionally modulating the conformational state of the σ1R oligomer. Compare the signal "fingerprint" to that of known ligands like haloperidol (increases BRET) and (+)-pentazocine (no change or slight decrease).[5]

References

  • Zeng, C., Vangveravong, S., & Mach, R. H. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Nuclear Medicine and Biology, 40(4), 514–521. [Link]

  • Zeng, C., et al. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed. [Link]

  • Berardi, F., & Colabufo, N. A. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Current Medicinal Chemistry, 16(25), 3285-3304. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Mach, R. H., et al. (2013). Abstract 2131: Functional assays to define agonists and antagonists of sigma-2 receptors. Cancer Research, 73(8 Supplement), 2131. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Current Radiopharmaceuticals, 13(3), 172-186. [Link]

  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology, 93(4), 338-349. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Mach, R. H., & Wheeler, K. T. (2009). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry, 52(4), 873–883. [Link]

  • Wang, J., et al. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Oncotarget, 8(44), 77263–77276. [Link]

  • Johnson, B. J., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 14(10), 1039. [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Agoston, D. V., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5198. [Link]

  • Giles, J. R., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • Wikipedia. (n.d.). Sigma receptor. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Zhang, M., et al. (2020). Sigma-2 Receptor as a Potential Drug Target. ResearchGate. [Link]

  • E. A. K. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 12(2), 162-164. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the In Vitro Characterization of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the initial characterization of the novel chemical entity 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL in a cell culture setting. As this compound is not extensively documented in publicly available biological research, this guide is structured as a strategic workflow for a Senior Application Scientist tasked with elucidating its potential bioactivity. The protocols herein are designed to be self-validating, establishing a foundational understanding of the compound's cytotoxic profile and guiding subsequent mechanistic studies. This guide emphasizes the causality behind experimental choices, drawing upon the known pharmacological activities of its core chemical scaffolds—piperidine and its derivatives—to hypothesize potential applications and design logical, efficient experimental workflows.

Introduction and Scientific Context

This compound is a heterocyclic organic compound featuring a 3,5-dimethylpiperidine moiety linked to a butan-1-ol chain. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a vast range of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects[1][2][3]. Derivatives of 3,5-dimethylpiperidine, specifically, are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals[4][5][6].

Given the established bioactivity of the piperidine scaffold, it is plausible that this compound may interact with various cellular targets. Piperidine alkaloids have been shown to modulate signaling pathways, inhibit enzyme activity, and interact with receptors in the central nervous system[1][7][8]. For instance, some piperidine compounds exhibit anticancer properties by inducing apoptosis and arresting the cell cycle[1][3]. Others can modulate P-glycoprotein (P-gp) function, affecting drug efflux and cellular resistance[9].

Therefore, the initial in vitro assessment of this novel compound should be approached as a systematic screening process. This guide outlines a two-phase workflow:

  • Phase 1: Foundational Profiling. To determine the compound's basic cellular effects, focusing on cytotoxicity and establishing a safe and effective concentration range.

  • Phase 2: Mechanistic Exploration. To design targeted experiments based on the foundational data and the known activities of structural analogs.

Physicochemical Properties and Stock Solution Preparation

Accurate and reproducible in vitro studies begin with the correct preparation of the test compound.

2.1. Sourcing and Purity The compound should be sourced from a reputable chemical supplier with a certificate of analysis (CoA) indicating a purity of ≥99% to ensure that observed biological effects are not due to contaminants[6].

2.2. Solubility Testing The solubility of the compound dictates its bioavailability in cell culture media.

  • Initial Solvent: Attempt to dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-100 mM). DMSO is a common solvent for novel compounds but its final concentration in culture media should not exceed 0.1-0.5% to avoid solvent-induced toxicity[10].

  • Aqueous Solubility: Determine the solubility in a serum-free culture medium or phosphate-buffered saline (PBS). This is critical, as precipitation in the final culture medium can lead to inaccurate dose-response data[10].

  • Observation: Visually inspect the solution for any precipitates. If solubility is low, sonication or gentle warming (to 37°C) may be employed.

2.3. Stock Solution Preparation and Storage

  • Based on solubility tests, prepare a high-concentration primary stock solution (e.g., 50 mM) in 100% sterile DMSO.

  • Aliquot the stock solution into small volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term stability[11][12].

Phase 1: Foundational In Vitro Profiling

The primary goal of this phase is to define the compound's therapeutic window by assessing its impact on cell viability and proliferation. This is the most critical first step for any novel compound characterization[13][14].

Workflow for Foundational Profiling

G cluster_0 Phase 1: Foundational Profiling A Select Diverse Cell Lines (e.g., Cancer, Normal, Specialized) B Protocol 1: MTT Cytotoxicity Assay (Broad Concentration Range) A->B C Data Analysis: Calculate CC50 (50% Cytotoxic Concentration) B->C D Protocol 2: Dose-Response Refinement (Narrow Concentration Range) C->D E Determine Sub-Toxic Working Concentrations (e.g., CC10, CC20) D->E

Caption: Phase 1 workflow for initial compound screening.

Protocol 1: Broad-Range Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11][15][16]. It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals[16].

Materials:

  • Selected cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, HEK293 for a non-cancer line).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in sterile PBS)[12].

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion[15].

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A broad logarithmic range is recommended for initial screening (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM).

  • Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours)[10].

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form[10][12].

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or using an orbital shaker[15].

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability (%) against the logarithm of the compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration) value[17][18].

Protocol 2: Dose-Response Curve Refinement

Based on the CC50 value from the initial screen, a more detailed dose-response experiment should be performed to precisely define the sub-toxic concentration range for subsequent mechanistic assays.

Procedure:

  • Follow the MTT assay protocol as described above.

  • Select a narrower range of 8-12 concentrations centered around the estimated CC50. For example, if the CC50 was ~50 µM, test concentrations from 1 µM to 100 µM in a linear or semi-log series.

  • This refined curve will provide more accurate potency and efficacy data, such as the EC50 (half-maximal effective concentration) if a specific biological effect is measured, or the CC10 and CC20 values, which are often used for chronic exposure or mechanistic studies[17][19][20].

ParameterDescriptionImportance
CC50 The concentration of a compound that causes 50% cell death or inhibition of metabolic activity.A primary indicator of the compound's general toxicity. Essential for defining a therapeutic window.
EC50 The concentration that produces 50% of the maximal biological effect (e.g., inhibition of a specific enzyme).Measures the potency of the compound for a specific on-target effect. Determined in Phase 2.
Sub-Toxic Range Concentrations below the CC20, where the compound does not significantly impact cell viability.Crucial for studying specific cellular mechanisms without the confounding effects of general cytotoxicity.

Phase 2: Hypothesis-Driven Mechanistic Exploration

With a defined sub-toxic working concentration range, Phase 2 aims to investigate how the compound exerts its effects. The experimental design should be guided by the known pharmacology of piperidine alkaloids[1][2].

Hypothesized Target Pathways: Based on literature, piperidine-containing compounds are known to affect key signaling pathways implicated in cell survival, proliferation, and inflammation, such as the PI3K/Akt/mTOR pathway[3][8][21]. Dysregulation of this pathway is common in many cancers.

Hypothetical Signaling Pathway for Investigation

G compound This compound receptor Hypothesized Target (e.g., Receptor Tyrosine Kinase) compound->receptor Inhibition? pi3k PI3K receptor->pi3k akt Akt pi3k->akt p-Akt (Thr308/Ser473) mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical PI3K/Akt signaling pathway targeted by the compound.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Western blotting is a fundamental technique to detect changes in the expression and phosphorylation state of specific proteins within a signaling cascade, providing a direct readout of pathway activation or inhibition[22][23][24].

Objective: To determine if this compound modulates the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

Materials:

  • Cells treated with the compound at sub-toxic concentrations (e.g., CC10 and CC20) for various time points (e.g., 30 min, 2 hr, 6 hr, 24 hr).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and blotting apparatus.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)[23].

  • Primary antibodies: Phospho-Akt (Ser473), Total Akt, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment and Lysis: Treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with 1X SDS sample buffer or lysis buffer[10][23].

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size[23].

  • Transfer: Electrotransfer the separated proteins from the gel to a membrane[23].

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation[23].

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[23].

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The same blot can be stripped and reprobed with antibodies for total Akt and the loading control to ensure equal protein loading and to determine the ratio of phosphorylated to total protein.

Interpretation: A decrease in the p-Akt/Total Akt ratio in compound-treated cells compared to the vehicle control would suggest that this compound inhibits the PI3K/Akt signaling pathway.

Data Interpretation and Troubleshooting

ObservationPotential Cause(s)Recommended Action(s)
High CC50 (Low Toxicity) 1. Compound is not cell-permeable. 2. Compound is rapidly metabolized or effluxed. 3. The selected cell lines are resistant.1. Test in different cell lines, including those with known transporter expression. 2. Increase incubation time. 3. Consider this a favorable property and proceed to functional assays.
Observed effect is not dose-dependent 1. Compound has precipitated at higher concentrations. 2. The biological target is saturated at lower concentrations. 3. Off-target effects at high concentrations are confounding the results[10].1. Verify solubility in the final culture medium. 2. Expand the lower end of the concentration range to better define the curve[10]. 3. Focus on the dose-dependent portion of the curve for mechanistic studies.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Compound instability in media.1. Ensure a homogenous single-cell suspension before seeding. 2. Use a multichannel pipette for reagent addition[15]. 3. Prepare fresh dilutions for each experiment.

Conclusion

The successful in vitro characterization of a novel compound like this compound hinges on a systematic and logical progression of experiments. By first establishing a foundational understanding of its cytotoxic profile, researchers can confidently select appropriate concentrations for more complex, hypothesis-driven mechanistic studies. The protocols and workflows detailed in this guide provide a robust framework for elucidating the compound's biological activity, paving the way for further investigation into its therapeutic potential.

References

  • CLYTE Technologies. (2025, December 24).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CDC Stacks. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies.
  • Abcam. MTT assay protocol.
  • German Cancer Research Center. Design and analysis of dose-response experiments.
  • Sigma-Aldrich. How to Interpret Dose-Response Curves.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Wikipedia.
  • O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling.
  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • BenchChem.
  • MDPI.
  • ResearchGate. Biological activities of piperidine alkaloids.
  • NIH. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Thermo Fisher Scientific - US.
  • Taylor & Francis. Piperidine alkaloids – Knowledge and References.
  • Cell Signaling Technology. Western Blotting Protocol.
  • Bio-Techne.
  • Springer Nature Experiments.
  • BenchChem.
  • Han, Y., Tan, T. M., & Lim, L. Y. (2008). In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. Toxicology and applied pharmacology, 230(3), 283–289.
  • Grokipedia. 3,5-Dimethylpiperidine.
  • ResearchGate. (2021, November 4).
  • Chem-Impex. 3,5-Dimethylpiperidine (cis- and trans- mixture).
  • TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine | Global Chemical Supplier.
  • BenchChem. Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture.
  • Wikipedia. 3,5-Dimethylpiperidine.

Sources

A Framework for the Rational Design and Preclinical Evaluation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structural and physicochemical properties are present in a remarkable number of approved pharmaceuticals and biologically active compounds. The piperidine moiety offers a unique combination of features: it provides a three-dimensional architecture, can be readily functionalized at multiple positions, and its nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, modulating solubility and receptor interactions. These attributes allow piperidine derivatives to be tailored for a vast range of therapeutic targets, including those for cancer, central nervous system (CNS) disorders, and infectious diseases.

This technical guide provides a comprehensive framework for the experimental design and preclinical testing of novel piperidine derivatives. It is intended for researchers and drug development professionals, moving beyond simple step-by-step instructions to explain the scientific rationale behind each protocol. We will cover the entire early-phase discovery pipeline, from initial synthesis and characterization to detailed in vitro and preliminary in vivo evaluation.

Phase 1: Synthesis and Physicochemical Characterization

The journey of any new chemical entity begins with its creation and rigorous characterization. The biological data generated is only as reliable as the quality of the compound being tested.

Synthesis Strategies: The synthesis of substituted piperidines is a well-established field of organic chemistry. Common approaches include:

  • Hydrogenation of Pyridine Precursors: Catalytic hydrogenation of substituted pyridines is a direct and widely used method to access the saturated piperidine core. The choice of catalyst (e.g., Palladium, Platinum, Nickel) can influence the stereochemical outcome of the reaction.

  • Intramolecular Cyclization: Substrates containing a nitrogen source (like an amino group) can undergo intramolecular cyclization to form the piperidine ring, often catalyzed by metals or acids.

  • Multi-Component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to diverse piperidine libraries.

Structural and Purity Analysis: Once synthesized, each derivative must be subjected to a battery of analytical tests to confirm its identity, structure, and purity.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A purity level of >95% is mandatory for compounds advancing to biological assays to ensure that the observed activity is not due to impurities.

  • Physicochemical Properties:

    • Solubility: Assessed in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., DMSO). Poor solubility can be a major hurdle and may lead to misleading biological data.

    • Lipophilicity (LogP/LogD): This parameter influences a compound's permeability, metabolic stability, and overall "drug-likeness." It can be predicted computationally or measured experimentally.

Phase 2: In Vitro Biological Evaluation - The Primary Screen

This phase aims to answer the fundamental question: Does the compound have the desired biological activity? The screening cascade begins with high-throughput in vitro assays to identify promising "hits."

G cluster_0 Compound Preparation cluster_2 Lead Optimization Synthesis Synthesis of Piperidine Derivatives Purification Purification & QC (HPLC >95%) Characterization Structural Verification (NMR, MS) PrimaryAssay PrimaryAssay Characterization->PrimaryAssay Test Compound ADMET In Vitro ADMET (PAMPA, Ames, hERG) InVivo In Vivo Proof-of-Concept (Animal Models) Selectivity Selectivity Selectivity->ADMET Promising 'Hit'

Protocol 1: Cell Viability/Cytotoxicity Assay (XTT Method)

This is a fundamental phenotypic assay to determine a compound's effect on cell proliferation and viability. The XTT assay is a colorimetric method that measures the metabolic activity of living cells. It is an improvement over the classic MTT assay because the resulting formazan product is water-soluble, eliminating a solubilization step.

Principle: Dehydrogenase enzymes in the mitochondria of metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble, orange-colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration of the piperidine derivatives in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.01 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., from a kit like the TACS® XTT Cell Proliferation/Viability Assay).

  • Color Development: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-6 hours at 37°C, allowing the color to develop.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Derivative IDCancer Cell LineIC₅₀ (µM)
Compound AMCF-7 (Breast)1.30
Compound BPC3 (Prostate)0.81
Compound CMGC803 (Gastric)1.09
Compound DCAKI-1 (Renal)0.287

Table 1. Example data output from a cell viability screen.

Protocol 2: Target-Based Radioligand Binding Assay (Sigma-1 Receptor)

If derivatives are designed for a specific receptor,

Application Notes and Protocols: Investigating 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial investigation of the novel research chemical, 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL (CAS 915923-62-5). While specific biological data for this compound is not yet publicly available, its structural features—namely the substituted piperidine core—suggest a high probability of interaction with sigma receptors.[1][2][3][4] Piperidine derivatives are well-established pharmacophores present in numerous pharmaceuticals and are actively being explored for their therapeutic potential in a variety of disease areas.[1][3][4][5] This guide outlines a logical, multi-stage research plan, from initial synthesis and characterization to in-vitro and potential in-vivo evaluation, to elucidate the pharmacological profile of this compound. The protocols provided herein are based on established methodologies for the study of sigma receptor ligands and are designed to be self-validating.

Introduction: The Scientific Rationale

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of drugs targeting a wide range of biological systems.[1][3][4] Of particular interest is the role of piperidine-based molecules as ligands for sigma receptors (σ1 and σ2).[6][7][8] Initially misidentified as a type of opioid receptor, sigma receptors are now recognized as unique proteins involved in a multitude of cellular functions, including ion channel regulation, calcium signaling, and neurotransmitter modulation.[9][10] Consequently, sigma receptor ligands are being investigated for their potential in treating neurodegenerative diseases, pain, depression, and cancer.[6][9]

The structure of this compound, featuring a disubstituted piperidine ring linked to a butanol chain, aligns with the general pharmacophore model for sigma receptor ligands.[6] The nitrogen atom within the piperidine ring is a key feature for receptor interaction, while the alkyl chain and dimethyl substitutions can influence binding affinity, selectivity, and pharmacokinetic properties. Therefore, it is hypothesized that this compound may act as a modulator of sigma receptor activity. The following sections provide a roadmap for the systematic evaluation of this hypothesis.

Synthesis and Characterization

A plausible and efficient synthesis of this compound is crucial for obtaining high-purity material for biological testing. A proposed synthetic route is outlined below, based on standard organic chemistry principles.

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for synthesizing N-substituted piperidines is through reductive amination.

Workflow: Synthesis of this compound

G A 3,5-Dimethylpiperidine C Imine Intermediate A->C Reaction with B 4-Hydroxybutanal B->C Reaction with E This compound (Final Product) C->E Reduction D Sodium Triacetoxyborohydride (Reducing Agent) D->E Provides Hydride

Caption: Proposed synthesis via reductive amination.

Protocol 2.1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add 4-hydroxybutanal (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Table 1: Characterization Data for this compound
ParameterExpected Value
CAS Number 915923-62-5
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
Appearance Colorless to pale yellow oil
Purity (by HPLC/GC) >98%
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure
Mass Spectrometry (m/z) [M+H]⁺ = 186.18

In-Vitro Pharmacological Evaluation

The primary hypothesis is that this compound is a sigma receptor ligand. The following protocols are designed to test this hypothesis by assessing its binding affinity and functional activity at σ1 and σ2 receptors.

Protocol 3.1: Sigma Receptor Binding Assay

This protocol determines the affinity of the test compound for σ1 and σ2 receptors using a competitive radioligand binding assay.

Workflow: Radioligand Binding Assay

G cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A Membrane Preparation (Expressing σ1 or σ2 receptors) D Incubate components A->D B Radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) B->D C Test Compound (this compound) (Varying concentrations) C->D E Separate bound from free radioligand (Filtration) D->E F Quantify bound radioactivity (Scintillation counting) E->F G Generate competition curve F->G H Calculate IC₅₀ and Ki values G->H

Caption: Workflow for determining receptor binding affinity.

  • Membrane Preparation: Utilize cell membranes prepared from a cell line overexpressing either human σ1 or σ2 receptors.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-(+)-pentazocine for σ1 or [³H]-1,3-di-o-tolylguanidine (DTG) for σ2), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data
ReceptorRadioligandTest Compound Ki (nM)
σ1 [³H]-(+)-pentazocineTo be determined
σ2 [³H]-DTGTo be determined

A low nanomolar Ki value would indicate high-affinity binding and warrant further investigation into the functional activity of the compound.

Future Directions: Functional Assays and In-Vivo Studies

Should the binding assays confirm high affinity for one or both sigma receptors, the next logical step would be to determine the functional consequence of this binding (i.e., is it an agonist, antagonist, or allosteric modulator?).

  • Functional Assays: Depending on the receptor subtype, various functional assays can be employed. For the σ1 receptor, assays measuring its chaperone activity or its modulation of ion channels (e.g., SK channels) could be utilized.

  • In-Vivo Models: If a potent and selective functional profile is established, in-vivo studies in animal models of pain, anxiety, or cognitive impairment could be pursued to assess the therapeutic potential of this compound.

Conclusion

This compound is a novel research chemical with a high likelihood of interacting with sigma receptors based on its structural characteristics. The protocols outlined in this document provide a clear and scientifically rigorous framework for its initial synthesis, characterization, and pharmacological evaluation. The data generated from these studies will be instrumental in defining the biological activity of this compound and determining its potential as a tool for further research or as a lead compound in drug discovery programs.

References

  • Yar, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(5), 496-507. [Link]

  • Kaur, R., et al. (2021). A comprehensive review on the pharmacological applications of piperidine derivatives. European Journal of Medicinal Chemistry, 209, 112927. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • ProQuest. (2023). Design and Synthesis of Selective Sigma Ligands. [Link]

  • Yar, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 1009-1018. [Link]

  • Abadi, A. H., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845-1858. [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands. Current Pharmaceutical Design, 18(33), 5320-5334. [Link]

  • Wikipedia. (n.d.). Sigma receptor. [Link]

  • Arctom Scientific. (n.d.). This compound. [Link]

Sources

Application of Substituted Butanols in Pharmacology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the pharmacological applications of substituted butanols. It moves beyond a simple recitation of facts to offer in-depth technical insights and field-proven protocols, empowering you to confidently design and execute your research.

Introduction: The Versatile Butanol Scaffold

The four-carbon butanol scaffold, with its various isomers (n-butanol, sec-butanol, isobutanol, and tert-butanol), serves as a versatile backbone for the development of pharmacologically active compounds. Substitution at various positions on the butanol core can dramatically alter a molecule's physical, chemical, and biological properties, leading to a diverse range of therapeutic applications. This guide will explore key examples of substituted butanols that have found utility in pain management, central nervous system disorders, and inflammation, providing detailed protocols for their study.

Section 1: Butorphanol - A Mixed Agonist-Antagonist for Analgesia

Butorphanol is a synthetically derived morphinan analgesic that exemplifies the strategic use of a substituted butanol moiety to achieve a specific pharmacological profile.[1][2] It is clinically used for the management of moderate-to-severe pain, including migraine and labor pain.[1][3][4]

Mechanism of Action

Butorphanol exhibits a complex mechanism of action, acting as a partial agonist at the µ-opioid receptor (MOR) and a full agonist at the κ-opioid receptor (KOR).[3][4] This mixed agonist-antagonist profile is crucial to its therapeutic effects and side-effect profile.

  • κ-Opioid Receptor Agonism: Activation of KOR is primarily responsible for butorphanol's analgesic effects.[5]

  • µ-Opioid Receptor Partial Agonism/Antagonism: Its interaction with MOR contributes to analgesia but also imposes a "ceiling effect" on respiratory depression, a significant advantage over full µ-opioid agonists like morphine.[5] This property also gives butorphanol a lower potential for abuse.[1]

The intracellular signaling cascade following receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP), closure of calcium channels, and opening of potassium channels. This results in hyperpolarization of the neuronal cell membrane and suppression of pain signal transmission.[1]

G_protein_signaling Butorphanol Butorphanol Opioid_Receptor μ/κ Opioid Receptor Butorphanol->Opioid_Receptor Binds to G_protein Gi/o Protein Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Neuron Neuron cAMP->Neuron Decreased cellular activity Ca_channel->Neuron Reduced Ca²⁺ influx K_channel->Neuron K⁺ efflux (Hyperpolarization) Analgesia Analgesia Neuron->Analgesia Suppresses pain signals butorphanol_synthesis start Starting Materials intermediate1 Intermediate 1 start->intermediate1 Step 1 intermediate2 Intermediate 2 intermediate1->intermediate2 Step 2 butorphanol Butorphanol intermediate2->butorphanol Final Steps

Caption: Generalized synthetic pathway for Butorphanol.

In Vitro Characterization: Opioid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., butorphanol) for µ- and κ-opioid receptors.

Principle: This assay relies on the principle of competitive binding, where the test compound competes with a radiolabeled ligand for binding to the opioid receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing human µ- or κ-opioid receptors

  • Radiolabeled ligand (e.g., [³H]diprenorphine for MOR, [³H]U-69,593 for KOR)

  • Test compound (Butorphanol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the opioid receptor of interest.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of radiolabeled ligand

    • Varying concentrations of the test compound (butorphanol) or vehicle control.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant for a compound; a measure of its binding affinity.
In Vivo Evaluation: Hot Plate and Tail Flick Analgesia Tests

Objective: To assess the analgesic efficacy of a test compound in rodent models of acute thermal pain.

1.4.1 Hot Plate Test

Principle: This test measures the latency of a rodent to exhibit a pain response (e.g., licking a hind paw or jumping) when placed on a heated surface. An increase in latency indicates an analgesic effect. [6][7][8] Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

  • Baseline Measurement: Place each mouse on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to the first pain response (paw licking or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., butorphanol) or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal).

  • Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

1.4.2 Tail Flick Test

Principle: This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus (e.g., a focused beam of light or hot water). An increased latency indicates analgesia. [9][10][11][12] Protocol:

  • Acclimation and Restraint: Gently restrain the rat, allowing its tail to be exposed.

  • Baseline Measurement: Apply the heat source to a specific point on the tail and measure the time it takes for the rat to flick its tail away.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Measurement: At predetermined time intervals, re-measure the tail-flick latency.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating the %MPE.

Section 2: Substituted Di-tert-butylphenols - Anti-inflammatory and Antioxidant Agents

Substituted di-tert-butylphenols are a class of compounds known for their antioxidant and anti-inflammatory properties. [13][14]A prominent example is 2,4-di-tert-butylphenol (2,4-DTBP), which has been isolated from various natural sources and exhibits a broad range of biological activities. [15][16]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). [13]

  • COX-2 Inhibition: COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are potent inflammatory mediators.

  • 5-LOX Inhibition: 5-LOX is involved in the synthesis of leukotrienes, another class of inflammatory mediators.

By dually inhibiting both pathways, these compounds can offer a broad-spectrum anti-inflammatory effect.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation DTBP Di-tert-butylphenol DTBP->COX2 Inhibits DTBP->LOX5 Inhibits

Caption: Inhibition of inflammatory pathways by Di-tert-butylphenol.

In Vitro Evaluation: COX-2 and 5-LOX Inhibition Assays

2.2.1 COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory activity of a test compound against COX-2.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This reduction is coupled to the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically. [17] Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid, and the test compound solution.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

  • Inhibitor Incubation: Add the test compound at various concentrations and incubate to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add the chromogenic substrate and arachidonic acid to start the reaction.

  • Measurement: Monitor the increase in absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

2.2.2 5-LOX Inhibitor Screening Assay (Fluorometric)

Objective: To screen for and characterize inhibitors of 5-LOX.

Principle: This assay utilizes a fluorometric probe that is converted to a fluorescent product in the presence of 5-LOX activity. Inhibition of the enzyme results in a decrease in the fluorescent signal. Protocol:

  • Reagent Preparation: Prepare assay buffer, 5-LOX enzyme, a fluorometric probe, and the test compound.

  • Assay Setup: In a 96-well plate, add assay buffer and the test compound.

  • Enzyme Addition: Add the 5-LOX enzyme to each well.

  • Reaction Initiation: Add the fluorometric probe to start the reaction.

  • Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Section 3: GABA Receptor Modulators - Phenibut and Baclofen

Certain substituted butanols act as modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Two notable examples are phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid). [1][18][19]

Mechanism of Action

Both phenibut and baclofen are agonists at the GABA-B receptor, a G-protein coupled receptor. [4][5][18]Activation of GABA-B receptors leads to:

  • Inhibition of adenylyl cyclase and a decrease in cAMP.

  • Activation of inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization.

  • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. [20][21] These actions result in a decrease in neuronal excitability, producing anxiolytic, muscle relaxant, and sedative effects. [1][22][23][24]

gaba_b_pathway Phenibut_Baclofen Phenibut/Baclofen GABAB_Receptor GABA-B Receptor Phenibut_Baclofen->GABAB_Receptor Activates G_protein Gi/o Protein GABAB_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Ca_channel->Neuronal_Excitability Reduced neurotransmitter release K_channel->Neuronal_Excitability Hyperpolarization

Caption: GABA-B receptor signaling pathway activated by Phenibut and Baclofen.

Synthesis Overview

The synthesis of phenibut and baclofen has been described in the literature. A general overview of the synthetic route for phenibut is provided below. [3][25][26]

phenibut_synthesis start Benzaldehyde & Diethyl malonate intermediate1 Benzalmalonic acid diethyl ether start->intermediate1 Condensation intermediate2 Cyanobenzylmalonic acid diethyl ether intermediate1->intermediate2 Cyanation intermediate3 4-phenyl-3-carbethoxypyrrolidone-2 intermediate2->intermediate3 Reduction phenibut Phenibut intermediate3->phenibut Hydrolysis & Decarboxylation

Caption: Generalized synthetic pathway for Phenibut.

In Vitro Evaluation: Electrophysiological Recording of GABA-A and GABA-B Receptor Currents

Objective: To characterize the effects of a test compound on GABA receptor function in neurons.

Principle: Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents flowing through GABA receptors in response to GABA application, in the presence and absence of the test compound.

Protocol:

  • Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The recording pipette is filled with an internal solution, and the external solution is a physiological saline.

  • GABA Application: Apply GABA to the neuron to elicit a current.

  • Test Compound Application: Co-apply the test compound with GABA to observe any modulation of the GABA-evoked current.

  • Data Analysis: Measure the amplitude, kinetics, and reversal potential of the GABA-evoked currents to determine the effect of the test compound.

References

  • Butorphanol. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Butorphanol: Package Insert / Prescribing Information / MOA. (n.d.). In Drugs.com. Retrieved January 19, 2026, from [Link]

  • Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. (2001). CNS Drug Reviews, 7(4), 471-481.
  • Butorphanol: Biological Mechanisms, Applications and Perioperative Uses. (2020, February 21). Xenon Health. Retrieved from [Link]

  • What is the mechanism of Butorphanol Tartrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Baclofen. (2023, September 25). In Drugs.com. Retrieved January 19, 2026, from [Link]

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved January 19, 2026, from [Link]

  • Butorphanol - Analgesic Agents (Pain Management) - Pharmacology. (n.d.). Picmonic for Medicine. Retrieved from [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (1998). Pain, 76(1-2), 195-203.
  • Baclofen. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved from [Link]

  • Baclofen: MedlinePlus Drug Information. (2019, December 15). MedlinePlus. Retrieved from [Link]

  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021, October 14). Pharmaffiliates. Retrieved from [Link]

  • Tail flick test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Baclofen (Baclofen Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

  • Phenibut: A drug with one too many "buts". (2024). Basic & Clinical Pharmacology & Toxicology.
  • Tail flick test. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers - ConductScience. Retrieved from [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (2018). Frontiers in Molecular Biosciences, 5, 28.
  • Baclofen Uses, Dosage & Side Effects. (2023, September 25). In Drugs.com. Retrieved January 19, 2026, from [Link]

  • Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers - Conduct Science. Retrieved from [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). International Journal of Molecular Sciences, 25(11), 5989.
  • Tail Flick Test. (n.d.). Maze Engineers - ConductScience. Retrieved from [Link]

  • GABA receptor agonist. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Hot Water Tail Immersion Test. (2020, July 23). Protocols.io. Retrieved from [Link]

  • File:Butorphanol synthesis.svg. (2015, June 18). Wikimedia Commons. Retrieved from [Link]

  • Method for obtaining phenibut production semi-products. (n.d.). Google Patents.
  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (2013). Experimental & Molecular Medicine, 45(6), e37.
  • GABA Receptor Physiology and Pharmacology. (n.d.). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • 2.4. Recording of GABA-gated currents. (n.d.). Bio-protocol. Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014). Letters in Drug Design & Discovery, 11(9), 1130-1135.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). In Methods in Molecular Biology.
  • Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. (2007). Journal of Biomolecular Screening, 12(4), 516-527.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). Molecules, 25(1), 125.
  • The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. (2020). Molecules, 25(1), 125.
  • Butorphanol. (n.d.). PharmaCompass. Retrieved from [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Piperidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its prevalence is due to its ability to confer favorable physicochemical and pharmacokinetic properties, acting as a versatile three-dimensional building block in drug design.[2][3] High-Throughput Screening (HTS) of piperidine-focused libraries offers a robust strategy for identifying novel hit compounds against a wide array of biological targets. This guide provides an in-depth technical overview and practical protocols for designing and executing HTS campaigns centered on piperidine libraries. We will delve into the rationale behind library design, assay development, the screening cascade, and the critical steps of hit validation, with a focus on ensuring scientific integrity and mitigating common screening artifacts.

The Strategic Importance of the Piperidine Scaffold in Drug Discovery

The six-membered nitrogenous heterocycle of piperidine is a privileged scaffold in drug discovery for several key reasons:

  • Modulation of Physicochemical Properties: The piperidine ring can improve crucial drug-like properties such as solubility and lipophilicity.[2][3] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, enabling better interaction with target binding pockets.[4]

  • Enhanced Biological Activity and Selectivity: The introduction of chiral centers and diverse substitution patterns on the piperidine ring can significantly enhance the biological activity and selectivity of a compound.[2][3]

  • Improved Pharmacokinetics: Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, contributing to better bioavailability and in vivo efficacy.[2]

  • Broad Target Applicability: Piperidine derivatives have shown activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, proteases, and ion channels, and have been employed as CNS modulators, anticancer agents, and antihistamines, among others.[5]

Designing a Piperidine-Focused Screening Library

The success of an HTS campaign is fundamentally linked to the quality and design of the small molecule library. For piperidine-focused libraries, two primary design strategies are employed:

  • Diversity-Oriented Libraries: These libraries aim to maximize the chemical space covered by varying the substitution patterns and stereochemistry on the piperidine core. This approach is ideal for initial screening campaigns against novel targets where the pharmacophore is unknown.

  • Target-Focused Libraries: When knowledge of the target's binding site is available, libraries can be designed with substituents that are known to interact with similar targets. For example, a library targeting a specific kinase might incorporate known hinge-binding motifs.

A well-designed piperidine library should possess a balance of molecular complexity and drug-like properties, adhering to guidelines such as Lipinski's Rule of Five to ensure favorable ADME characteristics.[6]

The High-Throughput Screening Workflow: A Step-by-Step Guide

The HTS process is a multi-stage endeavor that requires careful planning and execution. The following workflow is a comprehensive guide for screening piperidine libraries.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Hit-to-Lead Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen & Z' Factor Determination Assay_Dev->Pilot_Screen Validate Robustness Primary_HTS Primary HTS (Single Concentration) Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Identify Primary Hits Counter_Screens Counter-Screens (Artifact Removal) Dose_Response->Counter_Screens Confirm Potency Orthogonal_Assays Orthogonal Assays (Confirm Mechanism) Counter_Screens->Orthogonal_Assays Eliminate False Positives SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assays->SAR_Studies Validated Hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Identify Lead Series

Caption: A comprehensive workflow for HTS of piperidine libraries.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay. The choice of assay technology will depend on the target class.

These assays measure the direct activity of a purified protein.

  • Principle: To quantify the inhibition or activation of an enzyme by the compounds in the piperidine library.

  • Common Readouts: Fluorescence Resonance Energy Transfer (FRET), Homogeneous Time-Resolved Fluorescence (HTRF), luminescence, and fluorescence polarization.[7]

  • Causality: These assays are chosen for their high signal-to-noise ratio, sensitivity, and amenability to automation and miniaturization, which are critical for HTS.

  • Assay Miniaturization: Adapt the assay to a 384- or 1536-well plate format to reduce reagent consumption.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP at optimal concentrations.

  • Compound Dispensing: Use acoustic dispensing technology to transfer nanoliter volumes of the piperidine library compounds (typically at a stock concentration of 10 mM in DMSO) to the assay plates. The final assay concentration is usually around 10 µM.

  • Kinase Reaction: Add the kinase to the compound plates and incubate for a predetermined time. Initiate the reaction by adding the substrate and ATP mixture.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents. Read the plate on a compatible plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (a known inhibitor) controls. Calculate the percent inhibition for each compound.

These assays measure the effect of a compound on a cellular process.

  • Principle: To identify compounds that modulate a specific signaling pathway or induce a desired cellular phenotype.

  • Common Readouts: Reporter gene assays (e.g., luciferase, beta-lactamase), second messenger assays (e.g., cAMP, calcium flux), and high-content imaging.

  • Causality: Cell-based assays provide more physiologically relevant data as the target is in its native environment. Phenotypic screens are particularly powerful as they are target-agnostic and can uncover novel mechanisms of action.

Phase 2: Primary High-Throughput Screen

The primary screen involves testing the entire piperidine library at a single concentration to identify "primary hits."

  • Execution: The validated assay protocol is executed on an automated screening platform.

  • Data Quality Control: The quality of the screen is monitored using the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor greater than 0.5 is considered excellent for HTS.

Phase 3: Hit Confirmation and Triage

This phase is crucial for eliminating false positives and confirming the activity of the primary hits.

Primary hits are re-tested at multiple concentrations to generate a dose-response curve and determine the IC50 (for inhibitors) or EC50 (for activators). Compounds that do not show a clear dose-response relationship are often deprioritized.[8]

Counter-screens are essential for identifying and eliminating compounds that interfere with the assay technology rather than the biological target.[8][9]

Counter-Screen TypePurposeExample Application
Technology Counter-Screen Identifies compounds that interfere with the assay readout.For a luciferase-based assay, screen hits against luciferase alone to identify direct inhibitors of the reporter enzyme.[9]
Specificity Counter-Screen Determines the selectivity of the hit compound.For a kinase inhibitor, screen against a panel of related kinases to identify selective versus promiscuous inhibitors.
Cytotoxicity Assay Identifies compounds that cause cell death.Crucial for cell-based assays to ensure the observed effect is not due to toxicity.

Physicochemical Properties of Piperidine and Potential for Artifacts: The basic nitrogen in the piperidine ring can lead to non-specific interactions. Therefore, it is important to be vigilant for compounds that act as promiscuous inhibitors. Computational filters can be used to flag Pan-Assay Interference Compounds (PAINS), but experimental validation is essential.[10]

Orthogonal assays use a different detection method to confirm the activity of the hits, providing further confidence that the observed activity is genuine.[8][11] For example, if the primary assay for a kinase was based on ADP detection, an orthogonal assay could directly measure the phosphorylation of the substrate using a specific antibody.

Phase 4: Hit-to-Lead

Validated hits with confirmed on-target activity and desirable properties enter the hit-to-lead stage.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of the hit compound to understand the relationship between chemical structure and biological activity.

  • Lead Optimization: Further chemical modification to improve potency, selectivity, and ADME properties to generate a lead compound for further preclinical development.[12]

Data Analysis and Visualization

The vast amount of data generated during an HTS campaign requires robust data analysis tools.

Data_Analysis_Flow Raw_Data Raw HTS Data Normalization Normalization to Controls Raw_Data->Normalization Hit_Selection Hit Selection (e.g., >3 SD from mean) Normalization->Hit_Selection Dose_Response_Analysis Dose-Response Curve Fitting (IC50/EC50) Hit_Selection->Dose_Response_Analysis SAR_Visualization SAR Visualization & Clustering Dose_Response_Analysis->SAR_Visualization

Caption: A typical data analysis pipeline for an HTS campaign.

Data Presentation:

ParameterDescriptionTypical Value/Metric
Z'-Factor A measure of assay quality.> 0.5
Hit Rate The percentage of compounds in the library identified as primary hits.Typically < 1%
IC50/EC50 The concentration of a compound that gives a half-maximal response.Varies by target and assay
Selectivity Index The ratio of the IC50 for an off-target to the IC50 for the primary target.> 10-fold is often desired

Conclusion

High-throughput screening of piperidine libraries is a powerful and proven strategy in modern drug discovery. The versatility of the piperidine scaffold allows for the creation of diverse and target-focused libraries with favorable drug-like properties. By following a rigorous and well-validated workflow, from assay development to hit confirmation and triage, researchers can confidently identify high-quality hit compounds for further optimization. The integration of counter-screens and orthogonal assays is paramount to ensuring the scientific integrity of the screening results and avoiding the pitfalls of false positives. This comprehensive approach maximizes the potential for discovering novel therapeutics that can address unmet medical needs.

References

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 19, 2026, from [Link]

  • Data Mining and Computational Modeling of High Throughput Screening Datasets. (2016). Current topics in medicinal chemistry, 16(24), 2731–2740. [Link]

  • Piperidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS DISCOVERY: Advancing Life Sciences R&D, 26(10), 1269–1276. [Link]

  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. (2003). Bioorganic & medicinal chemistry letters, 13(19), 3247–3252. [Link]

  • In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. (2023). Journal of Computer-Aided Molecular Design, 37(12), 849–865. [Link]

  • DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1649-1658. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved January 19, 2026, from [Link]

  • Piperidine nucleus in the field of drug discovery. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1-19. [Link]

  • Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. (n.d.). Enthought. Retrieved January 19, 2026, from [Link]

  • An Analysis of Successful Hit-to-Clinical Candidate Pairs. (2022). Journal of Medicinal Chemistry, 65(15), 10255-10273. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science, 13(3), 253-258. [Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (2017). Journal of chemical information and modeling, 57(11), 2731–2743. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2022). Scientific reports, 12(1), 17351. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2011). Current protocols in chemical biology, 3(4), 181–199. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1614-1621. [Link]

  • Hit-to-lead in drug discovery. (2016). Drug Target Review. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules (Basel, Switzerland), 26(21), 6458. [Link]

  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. (2011). Journal of Applied Pharmaceutical Science, 1(1), 1-6. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis, 55(06), 849-864. [Link]

  • Piperidine. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (2006). Nature chemical biology, 2(12), 649–653. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current opinion in chemical biology, 14(3), 337–346. [Link]

Sources

Synthesis of Piperidine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and is recognized as a privileged scaffold in drug discovery.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its importance.[3] The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets.[4] This adaptability makes the piperidine motif a crucial component in pharmaceuticals targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][4]

This technical guide provides an in-depth overview of the synthesis of piperidine derivatives, designed for researchers, scientists, and drug development professionals. We will explore key synthetic methodologies, offering detailed, field-proven protocols and the rationale behind experimental choices. This document aims to be a self-validating system, equipping you with the knowledge to not only execute these syntheses but also to troubleshoot and adapt them for your specific drug discovery programs.

Core Synthetic Strategies for Piperidine Ring Construction

The construction of the piperidine core can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Here, we detail four primary approaches:

  • Catalytic Hydrogenation of Pyridine Derivatives

  • Reductive Amination of Dicarbonyl Compounds

  • Aza-Diels-Alder Reaction

  • Multicomponent Reactions (MCRs)

Catalytic Hydrogenation of Pyridine Derivatives

This is the most direct and atom-economical method for synthesizing piperidines, involving the reduction of readily available pyridine precursors.[3] However, the aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often under elevated pressure and temperature.[3] A critical challenge is catalyst poisoning by the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product.[3]

Mechanism Overview

The reaction proceeds via the stepwise addition of hydrogen atoms to the pyridine ring, mediated by a metal catalyst surface (e.g., Pt, Pd, Rh). The pyridine adsorbs onto the catalyst surface, and hydrogen is sequentially transferred, leading to partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) before the fully saturated piperidine is formed.[5] Acidic additives are often used to protonate the pyridine nitrogen, which can facilitate the reduction.[3]

Caption: General workflow for pyridine hydrogenation.

Protocol 1: Hydrogenation of Functionalized Pyridines using PtO₂ (Adam's Catalyst)

This protocol is a classic and reliable method for the hydrogenation of a variety of substituted pyridines.[6]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst, 1-5 mol%)

  • Glacial Acetic Acid (Solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[6]

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[3]

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Quantitative Data: Catalytic Hydrogenation of Various Pyridines
EntrySubstrateCatalystConditionsYield (%)Reference
1PyridineRh/KB9 F mol⁻¹, H₂O, RT98[7]
22-MethylpyridineRh/KB10 F mol⁻¹, H₂O, RT99[7]
33-EthylpyridineRh/KB10 F mol⁻¹, H₂O, RT>99[7]
4NicotinamideRh/KB10 F mol⁻¹, H₂O, RT98[7]
5Nicotinic acidRh/KB10 F mol⁻¹, H₂O, RT44[7]
62-PhenylpyridineRh/KB12 F mol⁻¹, MTBE, 50°C78[7]
7Ethyl nicotinatePtO₂H₂, 50-70 bar, AcOH, RTHigh[6]
82-pyridine methanolRh₂O₃H₂ (5 bar), TFE, 40°C, 16h95[8]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for synthesizing N-substituted piperidines.[9] This reaction typically involves the condensation of a dicarbonyl compound (or its equivalent) with a primary amine, followed by in-situ reduction of the intermediate imine/enamine.

Mechanism Overview

The reaction proceeds in two main stages. First, the amine reacts with a carbonyl group to form a hemiaminal, which then dehydrates to form an imine (or an enamine if a secondary amine is used). In the second stage, a reducing agent, selectively chosen not to reduce the starting carbonyl compound, reduces the C=N double bond of the imine to form the amine.[10] For piperidine synthesis, a 1,5-dicarbonyl compound reacts with a primary amine, leading to a double condensation and subsequent cyclization and reduction.

Caption: Mechanism of piperidine synthesis via reductive amination.

Protocol 2: Synthesis of a Polyhydroxypiperidine via Double Reductive Amination (DRA)

This protocol is adapted from the synthesis of deoxynojirimycin (DNJ) analogues, showcasing the power of DRA in creating complex, biologically relevant molecules from sugar-derived precursors.

Materials:

  • 1,5-Dicarbonyl sugar derivative (e.g., from oxidation of a protected mannose) (1.0 eq)

  • Primary amine (e.g., Butylamine) (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH) as solvent

  • Acetic acid (to maintain slightly acidic pH)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound in methanol.

  • Amine Addition: Add the primary amine to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride portion-wise, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperidine derivative.

Substrate Scope and Versatility

Reductive amination is highly versatile, accommodating a wide range of aldehydes, ketones, and amines. The choice of reducing agent is crucial; mild reagents like NaBH₃CN or sodium triacetoxyborohydride (STAB) are often preferred as they do not readily reduce the starting carbonyl compounds, allowing for a one-pot procedure.[9]

Aldehyde/Ketone SubstrateAmine SubstrateTypical Reducing AgentProduct TypeReference
GlutaraldehydeBenzylamineNaBH₃CNN-Benzylpiperidine[9]
1,5-DiketoneAnilineNaBH(OAc)₃N-Arylpiperidine[9]
Protected 5-keto-glucoseAmmonium formateNaBH₃CNDeoxynojirimycin (DNJ)
Cyclopentene-derived dialdehydeO-substituted hydroxylamineH₂/Pd(OH)₂/CN-Alkoxypiperidine

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing six-membered nitrogen heterocycles, including tetrahydropyridines, which are immediate precursors to piperidines.[2] This reaction involves a [4+2] cycloaddition between a diene and an imine (the dienophile).[2]

Mechanism Overview

The reaction can proceed through either a concerted or a stepwise mechanism. In the concerted pathway, the diene and imine react in a single, pericyclic step. In the stepwise mechanism, often promoted by Lewis or Brønsted acids, a Mannich-type addition is followed by a Michael cyclization.[2] The regioselectivity and stereoselectivity can be controlled by the electronic nature of the substituents on both the diene and the imine.[11]

Aza_Diels_Alder cluster_0 Concerted Pathway cluster_1 Stepwise Pathway (Acid Catalyzed) Diene_C Diene TransitionState_C [4+2] Transition State Diene_C->TransitionState_C Imine_C Imine (Dienophile) Imine_C->TransitionState_C Product_C Tetrahydropyridine TransitionState_C->Product_C Diene_S Diene MannichAdduct Mannich Adduct (Intermediate) Diene_S->MannichAdduct Mannich Addition Imine_S Protonated Imine Imine_S->MannichAdduct Product_S Tetrahydropyridine MannichAdduct->Product_S Michael Cyclization

Caption: Concerted vs. Stepwise Aza-Diels-Alder mechanisms.

Protocol 3: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) for Tetrahydropyridine Synthesis

This protocol describes the synthesis of a tetrahydropyridine derivative, which can be subsequently reduced to the corresponding piperidine.[11]

Materials:

  • α-Halogeno hydrazone (as aza-diene precursor) (1.0 eq)

  • 3-Vinylindole (as dienophile) (1.2 eq)

  • Base (e.g., Triethylamine, Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone and anhydrous DCM.

  • Addition of Dienophile: Add the 3-vinylindole to the solution.

  • Initiation of Reaction: Cool the mixture to 0°C. Add the base dropwise via syringe. The base facilitates the in-situ formation of the electron-poor aza-diene.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tetrahydropyridine product by flash column chromatography on silica gel.

  • (Optional) Reduction to Piperidine: The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all reactants, are a highly efficient strategy for generating molecular diversity.[12] For piperidine synthesis, MCRs offer rapid access to highly substituted and complex scaffolds from simple starting materials.[13]

Mechanism Overview

The mechanism of MCRs for piperidine synthesis is often a cascade of well-known reactions. A common example is a Hantzsch-type reaction, which can be adapted for piperidine synthesis. This typically involves the condensation of an aldehyde, an amine, and two equivalents of a β-ketoester. The reaction proceeds through the formation of enamine and enone intermediates, followed by a Michael addition and subsequent cyclization and dehydration to form a dihydropyridine, which can then be reduced to a piperidine.[12][13]

Caption: A plausible cascade mechanism for a multicomponent piperidine synthesis.

Protocol 4: One-Pot, Five-Component Synthesis of a Highly Functionalized Piperidine

This protocol demonstrates an efficient synthesis of polysubstituted piperidines using an acidic catalyst.[14]

Materials:

  • Aromatic Aldehyde (2.0 eq)

  • Substituted Aniline (2.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Catalyst (e.g., Acetic Acid as solvent and catalyst)

  • Ethanol (optional co-solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, substituted aniline, and ethyl acetoacetate in acetic acid.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution.[14]

  • Isolation: If precipitation occurs, collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Work-up (if no precipitation): If the product remains in solution, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution to neutralize the acetic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by recrystallization or flash column chromatography.

Quantitative Data: Multicomponent Synthesis of Piperidines
EntryAldehydeAmineβ-KetoesterCatalystYield (%)Reference
1BenzaldehydeAnilineEthyl acetoacetateSLS, H₂O, RT92[13]
24-Cl-BenzaldehydeAnilineEthyl acetoacetateSLS, H₂O, RT94[13]
34-MeO-BenzaldehydeAnilineEthyl acetoacetateSLS, H₂O, RT90[13]
4Benzaldehyde4-Me-AnilineMethyl acetoacetatenano-SZ, EtOH, RT92[12]
54-NO₂-Benzaldehyde4-Cl-AnilineMethyl acetoacetatenano-SZ, EtOH, RT96[12]

Purification and Characterization

Purification Strategies

The purification of piperidine derivatives is a critical step to ensure high purity for biological screening. Common impurities include unreacted starting materials (e.g., pyridine), partially reduced intermediates, and side products.[15]

  • Distillation: Effective for liquid piperidines, but challenging for separating piperidine from pyridine due to the formation of an azeotrope.[15]

  • Crystallization: A powerful technique for purifying solid derivatives.

  • Column Chromatography: The most common method for purifying a wide range of piperidine derivatives, separating compounds based on polarity.

  • Acid-Base Extraction: Useful for removing basic or acidic impurities. Care must be taken if the target compound also has acidic or basic functionality.[16]

  • Salt Formation: A highly effective method for separating piperidine from pyridine involves reacting the mixture with CO₂ to form a solid piperidine carbonate, which can be filtered off. The free base is then regenerated by treatment with a strong base.[15]

Spectroscopic Characterization

Structural elucidation and confirmation of purity are typically achieved using a combination of spectroscopic techniques.

TechniqueKey Observables for Piperidine Derivatives
¹H NMR Signals for the piperidine ring protons typically appear in the aliphatic region (δ 1.0-3.5 ppm). The chemical shifts and coupling patterns provide information on substitution and stereochemistry. The N-H proton (if present) is often a broad singlet.
¹³C NMR Carbon signals for the piperidine ring typically appear between δ 20-70 ppm. The chemical shifts are sensitive to the nature and position of substituents.
IR A characteristic N-H stretch is observed around 3300-3500 cm⁻¹ for N-unsubstituted piperidines. C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ region. The presence of other functional groups (e.g., C=O, O-H) will show their characteristic absorptions.
Mass Spec. Provides the molecular weight of the compound (molecular ion peak) and fragmentation patterns that can help confirm the structure.

Representative ¹³C and ¹H NMR Data for Substituted Piperidines:

Compound¹³C NMR (δ, ppm)¹H NMR (δ, ppm)Reference
2-Methylpiperidine 53.0 (C2), 47.4 (C6), 35.6 (C3), 26.2 (C5), 25.1 (C4), 22.8 (CH₃)~2.5-3.0 (m, C2/C6-H), ~1.0-1.8 (m, ring CH₂), ~1.1 (d, CH₃)[16][17]
4-Hydroxypiperidine 67.5 (C4), 43.8 (C2, C6), 34.6 (C3, C5)~3.7 (m, C4-H), ~3.1 (m, C2/C6-Heq), ~2.6 (m, C2/C6-Hax), ~1.8 (m, C3/C5-Heq), ~1.4 (m, C3/C5-Hax)[18]
N-Benzylpiperidine 64.0 (CH₂-Ph), 54.6 (C2, C6), 26.1 (C3, C5), 24.5 (C4)7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, CH₂-Ph), ~2.4 (m, 4H, C2/C6-H), ~1.4-1.6 (m, 6H, C3/C4/C5-H)[4][19]

Safety and Handling

Many reagents used in piperidine synthesis are hazardous and require careful handling.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It is a skin and respiratory irritant. Always handle in a well-ventilated fume hood.[12][18]

  • Piperidine: Flammable and corrosive. Can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including nitrile or neoprene gloves and chemical splash goggles.[18]

  • Organometallic Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using Schlenk line or glovebox techniques.[20]

  • Hydrogen Gas: Highly flammable and explosive. Hydrogenation reactions must be conducted in specialized high-pressure reactors with appropriate safety measures.

  • Reducing Agents (e.g., NaBH₃CN): Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon contact with strong acids. Handle with care and quench reactions in a well-ventilated fume hood.

General Precautions:

  • Always wear appropriate PPE: lab coat, safety glasses/goggles, and compatible gloves.[12]

  • Work in a well-ventilated chemical fume hood.[18]

  • Have appropriate spill kits and fire extinguishers readily available.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of piperidine derivatives is a mature yet continually evolving field that is central to modern drug discovery. The methodologies outlined in this guide—catalytic hydrogenation, reductive amination, aza-Diels-Alder reactions, and multicomponent reactions—provide a powerful toolkit for accessing a vast chemical space of piperidine-based compounds. By understanding the underlying mechanisms, adhering to detailed protocols, and being aware of potential challenges, researchers can effectively synthesize novel piperidine derivatives to drive their drug discovery programs forward.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Imayoshi, T., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Aza-Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Zain, J., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]

  • ChemRxiv. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Sun, S. H., et al. (2014). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Angewandte Chemie International Edition. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]

  • Glas, H., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2015). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Teimouri, A., et al. (2014). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Bulgarian Chemical Communications. [Link]

  • ResearchGate. (2017). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2021). 24.6: Synthesis of Amines. LibreTexts. [Link]

  • ResearchGate. (2016). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2017). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Wiley. [Link]

  • Sci-Hub. (2011). Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction. Synfacts. [Link]

  • Zhu, W., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. [Link]

  • Dence, C. W., & Roberts, J. D. (1968). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. [Link]

  • ResearchGate. (2018). Substrate scope of aldehydes and amines for reductive amination. Standard conditions. ResearchGate. [Link]

  • ResearchGate. (2020). Substrate scope. [a] Unless otherwise noted, the reactions were.... ResearchGate. [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Wiley. [Link]

  • ResearchGate. (2009). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. ResearchGate. [Link]

  • ResearchGate. (2014). One-pot multi-component green synthesis of highly substituted piperidines. ResearchGate. [Link]

  • Li, Y., et al. (2020). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications. [Link]

  • ACS Publications. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). Substrate Scope of Pyridines. (a) Reaction conditions: 1 (0.39 mmol), 2.... ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. RSC Publishing. [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

  • Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • PubMed. (2014). Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Analytical Methodologies for 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the development and validation of analytical methods for the novel compound 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive framework for establishing robust analytical protocols, ensuring scientific integrity and adherence to regulatory standards.

Introduction

This compound is a substituted piperidine derivative, a class of compounds of significant interest in the pharmaceutical industry due to their versatile pharmacological activities.[1][2][3] The development of robust and reliable analytical methods for this compound is crucial for ensuring its quality, stability, and safety in research and potential therapeutic applications. These methods are essential for the quantitative determination of the active substance, the identification and quantification of impurities, and for stability studies throughout the drug development lifecycle.

This guide provides a comprehensive overview of the principles and practical steps for developing and validating analytical methods for this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation and characterization are discussed. All proposed methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[4][5][6][7]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods.

PropertyPredicted Value/CharacteristicImplication for Analytical Method Development
Molecular Formula C₁₁H₂₃NO---
Molecular Weight 185.31 g/mol Influences mass spectrometry parameters.
Structure Tertiary amine with a primary alcoholThe basic nitrogen of the piperidine ring allows for manipulation of retention in reversed-phase HPLC by adjusting mobile phase pH. The hydroxyl group provides a site for derivatization in GC if required.
Polarity Moderately polarSuitable for both reversed-phase HPLC and potentially GC analysis.
Volatility Expected to be low to moderateGC analysis is feasible, potentially requiring derivatization to improve volatility and peak shape.
UV Absorbance Lacks a strong chromophoreUV detection in HPLC may have low sensitivity. Alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) should be considered.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the assay and impurity profiling of pharmaceutical compounds. Due to the lack of a significant UV chromophore in this compound, a mass spectrometer or a universal detector like a CAD or ELSD is recommended.

Proposed HPLC-MS Method

This protocol provides a starting point for the development of a sensitive and specific HPLC-MS method.

Experimental Protocol: HPLC-MS Analysis

  • Instrumentation: HPLC system coupled with a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan (m/z 50-500) for initial method development and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Key Ions: Monitor for the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol at 1 mg/mL.

    • Prepare working standards and samples by diluting the stock solution with the initial mobile phase composition (95% A: 5% B).

Rationale for Method Parameters
  • C18 Column: A versatile stationary phase suitable for moderately polar compounds.

  • Acidified Mobile Phase: The use of formic acid protonates the tertiary amine, leading to better peak shape and retention on the C18 column.

  • Gradient Elution: Necessary to elute potential impurities with a wide range of polarities.

  • ESI Positive Mode: The basic nitrogen in the piperidine ring is readily protonated, making positive ion mode ESI highly sensitive for this compound.

Method Validation (ICH Q2(R2))

The developed HPLC-MS method must be validated to demonstrate its suitability for its intended purpose.[4][5][6][7][8]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from placebo, impurities, and degradation products. Peak purity should be confirmed using a photodiode array detector or by MS.
Linearity R² ≥ 0.99 for a minimum of five concentration levels.
Range For assay: 80-120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.
Accuracy % Recovery of 98.0% to 102.0% for the assay. For impurities, recovery should be evaluated at the specification level.
Precision (Repeatability & Intermediate Precision) RSD ≤ 2.0% for the assay. For impurities, RSD should be appropriate for the specification level.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile Col_Select Column & Mobile Phase Screening Dev_Start->Col_Select Param_Opt Parameter Optimization (Gradient, Temp, etc.) Col_Select->Param_Opt Specificity Specificity Param_Opt->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Report Validation Report & SOP Robustness->Final_Report Validation Complete

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and definitive identification through mass spectral libraries.

Proposed GC-MS Method

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: Mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on required sensitivity.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan (m/z 40-400).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like dichloromethane or methanol.

    • Derivatization (Optional): If peak tailing is observed, derivatization of the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and volatility.

Rationale for Method Parameters
  • Mid-Polarity Column: Provides good selectivity for a range of compounds, including the moderately polar analyte.

  • Temperature Programming: Essential for eluting the analyte and separating it from potential impurities with different boiling points.

  • Electron Ionization (EI): A standard, robust ionization technique that produces reproducible fragmentation patterns for structural elucidation and library matching.

Method Validation

The GC-MS method should be validated following the same ICH Q2(R2) principles as the HPLC method, with appropriate considerations for the technique.

Workflow for GC-MS Analysis and Impurity Identification

GCMS_Workflow cluster_Identification Impurity Identification Sample_Prep Sample Preparation (Dissolution +/- Derivatization) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Mass_Spectrum Obtain Mass Spectrum Data_Analysis->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Fragmentation Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation Final_ID Impurity Structure Confirmed Fragmentation->Final_ID Confirm Structure

Caption: Workflow for GC-MS analysis and impurity identification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of this compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • -CH₂-OH (butanol chain): ~3.6 ppm (triplet)

  • -CH₂-N- (butanol chain): ~2.4 ppm (triplet)

  • Piperidine ring protons: A complex series of multiplets between ~1.0-3.0 ppm.

  • -CH-CH₃ (piperidine ring): A multiplet.

  • -CH₃ (piperidine ring): A doublet at ~0.8-0.9 ppm.

  • -CH₂-CH₂- (butanol chain): Multiplets around ~1.5-1.7 ppm.

  • -OH: A broad singlet, chemical shift is concentration-dependent.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • -CH₂-OH: ~62 ppm

  • Aliphatic carbons of the piperidine ring and butanol chain: A series of signals in the range of ~20-60 ppm.

  • -CH₃ (piperidine ring): ~19 ppm

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Expected IR Absorption Bands:

  • O-H stretch (alcohol): A broad band around 3300-3400 cm⁻¹.

  • C-H stretch (aliphatic): Strong bands in the region of 2850-2960 cm⁻¹.

  • C-O stretch (primary alcohol): A band around 1050 cm⁻¹.

Potential Impurities

Process-related impurities and degradation products must be identified and controlled.[9] Potential impurities for this molecule could include:

  • Starting materials: 3,5-dimethylpiperidine and derivatives of 4-chlorobutan-1-ol or 1,4-butanediol.

  • By-products: N-oxides of the piperidine nitrogen, or products of side reactions.

  • Degradation products: Oxidation of the alcohol to an aldehyde or carboxylic acid.

The developed chromatographic methods should be capable of separating these potential impurities from the main compound.

Conclusion

This document provides a comprehensive framework for the development and validation of analytical methods for this compound. By following the proposed HPLC-MS and GC-MS protocols and adhering to ICH validation guidelines, researchers can establish robust, reliable, and scientifically sound methods for the quality control of this compound. The spectroscopic data provided will aid in the definitive structural characterization of the molecule.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. European Compliance Academy.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Pharmaceutical Grade Piperidine Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]

Sources

Elucidating the Mechanism of Action for 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL: An Integrated Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a wide array of pharmaceuticals.[1][2] The novel compound, 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL, represents a promising candidate for investigation due to its structural features. Understanding a compound's mechanism of action (MoA) is paramount in drug discovery; it informs efficacy, predicts potential toxicities, and unlocks new therapeutic avenues.[3] This guide presents a comprehensive, multi-phase strategy for the systematic elucidation of this compound's MoA. We will proceed from broad phenotypic profiling to precise target identification and validation, culminating in an understanding of the downstream cellular pathways. This workflow is designed for researchers, scientists, and drug development professionals seeking a robust framework for investigating novel chemical entities.

Phase 1: Unbiased Phenotypic Profiling & Hypothesis Generation

Rationale: The Power of Forward Pharmacology

For a novel compound with an unknown biological target, a "forward pharmacology" or phenotypic screening approach is the most logical starting point.[4] Rather than hypothesizing a target a priori, we first observe the compound's effect on a complex biological system (i.e., a cell) and then work backward to identify the molecular target responsible for that effect.[5] This unbiased method allows for the discovery of unexpected and potentially first-in-class mechanisms of action.[6] We will employ high-content imaging (HCI) to generate a detailed "phenotypic fingerprint" of the compound's activity.

Workflow: Phenotypic Screening to Hit Generation

G cluster_0 Phase 1: Phenotypic Profiling A Compound Library (incl. Test Compound & Controls) B Cell Plating (Disease-relevant cell panel) A->B C Compound Treatment (Dose-response) B->C D High-Content Imaging (Multiplexed fluorescent dyes) C->D E Image & Data Analysis (Feature Extraction) D->E F Phenotypic Fingerprinting (Machine Learning Clustering) E->F G Hit Identification (Unique & Potent Phenotype) F->G

Caption: Workflow for High-Content Phenotypic Screening.

Protocol 1: High-Content Imaging (HCI) Phenotypic Screen

Objective: To quantitatively assess changes in cellular morphology and function induced by this compound across a panel of cell lines.

Materials:

  • Test Compound: this compound

  • Cell Lines: Panel of 5-10 human cell lines (e.g., A549 lung carcinoma, U2OS osteosarcoma, MCF7 breast carcinoma)

  • Assay Plates: 384-well, black-walled, clear-bottom imaging plates

  • Fluorescent Dyes: Hoechst 33342 (Nuclei), MitoTracker Red CMXRos (Mitochondria), CellMask Green (Cytoplasm), Phalloidin-iFluor 488 (Actin Cytoskeleton)

  • Controls: DMSO (negative), Staurosporine (positive, apoptosis inducer)

  • High-Content Imaging System

Procedure:

  • Cell Plating: Seed cells in 384-well plates at a pre-optimized density to achieve ~70% confluency at the time of imaging. Incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., from 100 µM to 5 nM). Add the compound dilutions and controls to the cell plates. Incubate for a relevant time course (e.g., 24, 48, or 72 hours).

  • Cell Staining: Add the cocktail of fluorescent dyes to the live cells and incubate according to manufacturer protocols.

  • Imaging: Acquire images using an automated high-content imaging system. Capture at least four fields per well using 20x or 40x objectives.

  • Image Analysis: Utilize image analysis software to segment cells into nuclear, cytoplasmic, and mitochondrial compartments. Extract a wide range of quantitative features (>100) for each cell, such as nuclear area, cell shape, mitochondrial texture, and actin intensity.[7]

  • Data Analysis: Use statistical modeling and machine learning algorithms to compare the phenotypic profile of the test compound to negative and positive controls. Identify dose-dependent changes in specific cellular features.

Data Presentation: Hypothetical Phenotypic Profile

Feature MeasuredDMSO Control (Fold Change)Staurosporine (1 µM)Test Compound (10 µM)
Cell Count1.00.30.9
Nuclear Area (µm²)1.00.71.8
Nuclear Intensity1.01.50.9
Mitochondrial Membrane Potential1.00.41.1
Cytoskeletal Integrity Score1.00.20.3

Phase 2: Molecular Target Identification

Rationale: A Convergent Approach to Finding the Target

Identifying a phenotypic hit is only the first step. The critical next phase is to pinpoint the specific protein(s) that the compound directly engages to cause this effect. To ensure the highest confidence in our results, we will use two orthogonal, state-of-the-art, unbiased techniques: a label-free method (CETSA) and an affinity-based method.[8][9] True biological targets should ideally be identified by both approaches.

Convergent Target Identification Strategy

G cluster_1 Phase 2: Target Identification cluster_LF Label-Free Approach cluster_AB Affinity-Based Approach A Intact Cells + Test Compound B Cellular Thermal Shift Assay (CETSA) A->B F Synthesize Biotinylated Probe (Confirm Activity) A->F C Heat Challenge -> Lysis -> Soluble Fraction Separation B->C D LC-MS/MS Proteomics C->D E Candidate List 1 (Thermally Stabilized Proteins) D->E J High-Confidence Target List (Overlapping Hits) E->J G Probe Incubation -> Lysis -> Streptavidin Pull-down F->G H LC-MS/MS Proteomics G->H I Candidate List 2 (Specifically Bound Proteins) H->I I->J G compound This compound target Kinase X (Validated Target) compound->target Inhibits p1 Protein Substrate 1 target->p1 Phosphorylates tf Transcription Factor Z p1->tf Prevents Nuclear Translocation nucleus Nucleus tf->nucleus gene1 Gene 1 (Upregulated) nucleus->gene1 gene2 Gene 2 (Downregulated) nucleus->gene2 phenotype Observed Phenotype (e.g., Cytoskeletal Rearrangement) gene1->phenotype gene2->phenotype

Caption: A hypothetical signaling pathway based on integrated experimental data.

Conclusion & Future Directions

This application guide outlines a rigorous, integrated, and multi-modal workflow for the complete elucidation of the mechanism of action for a novel compound, this compound. By progressing from unbiased phenotypic observation to high-confidence target identification and detailed pathway analysis, this strategy minimizes ambiguity and builds a robust, evidence-based understanding of the compound's biological function.

Successful completion of these phases provides a strong foundation for further preclinical development, including:

  • Genetic Validation: Using CRISPR/Cas9 or siRNA to knock out or knock down the identified target(s) to confirm that this recapitulates the compound's phenotype.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to optimize potency and selectivity for the validated target.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease.

By following this structured approach, researchers can efficiently and accurately decode the mechanism of action, accelerating the journey from a promising chemical starting point to a potential therapeutic agent.

References

  • (No source provided in prompt for this specific item)
  • Frontiers. "High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery". [Link]

  • ACS Medicinal Chemistry Letters. "Using Transcriptomics and Cell Morphology Data in Drug Discovery: The Long Road to Practice". [Link]

  • Longdom Publishing. "The Impact of Transcriptomics and Proteomics on Drug Development". [Link]

  • Bio-protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay". [Link]

  • Technology Networks. "Phenotypic Screening: A Powerful Tool for Drug Discovery". [Link]

  • PMC - PubMed Central. "Target identification of small molecules: an overview of the current applications in drug discovery". [Link]

  • PMC - PubMed Central. "A transcriptome-based drug discovery paradigm for neurodevelopmental disorders". [Link]

  • Columbia Systems Biology. "New Algorithm Accurately Predicts Drug Mechanism of Action". [Link]

  • Lexogen. "RNA Sequencing in Drug Discovery and Development". [Link]

  • ResearchGate. "(PDF) Target identification of small molecules: an overview of the current applications in drug discovery". [Link]

  • Sygnature Discovery. "Mechanism of Action (MOA)". [Link]

  • RayBiotech. "Cracking the Code of Drug Discovery: Small Molecules and Target Identification". [Link]

  • Broad Institute. "Small-molecule Target and Pathway Identification". [Link]

  • University College London. "Target Identification and Validation (Small Molecules)". [Link]

  • ResearchGate. "How to find out the mechanism of action of unknown drug without applying molecular modelling?". [Link]

  • NCBI. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". [Link]

  • ResearchGate. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". [Link]

  • PubMed Central. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement". [Link]

  • IJNRD. "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance". [Link]

  • (No source provided in prompt for this specific item)
  • Wikipedia. "Phenotypic screening". [Link]

  • PMC - PubMed Central. "Identifying mechanism-of-action targets for drugs and probes". [Link]

  • PMC - PubMed Central. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". [Link]

  • Drug Target Review. "Phenotypic profiling in drug discovery". [Link]

  • (No source provided in prompt for this specific item)
  • News-Medical.Net. "Cellular Thermal Shift Assay (CETSA)". [Link]

  • Pelago Bioscience. "CETSA". [Link]

  • InVivo Biosystems. "How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters.". [Link]

Sources

The Piperidine Moiety: A Linchpin in Receptor Binding and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of a Six-Membered Ring

In the intricate world of medicinal chemistry, certain molecular motifs consistently emerge as cornerstones of successful therapeutic agents. The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a quintessential example of such a "privileged scaffold."[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable utility in drug design.[1][3] This guide provides an in-depth exploration of the multifaceted role of the piperidine moiety in receptor binding, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties that make piperidine so advantageous, examine its specific interactions with key receptor classes through illustrative examples, and provide detailed methodologies to investigate and validate these interactions in a laboratory setting.

The Physicochemical Advantages of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[4][5]

  • Basicity and the Power of Ionic Interactions: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[6] At physiological pH (around 7.4), this nitrogen is predominantly protonated, carrying a positive charge. This cationic state is crucial for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartate and glutamate, within the binding pockets of target proteins.[4] This electrostatic interaction often serves as a primary anchoring point for the ligand, significantly contributing to its binding affinity.

  • Conformational Flexibility and Optimal Orienting: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, with the chair conformation being the most stable.[7][8] This conformational flexibility is not a liability but a strategic advantage, enabling the molecule to orient its substituents in precise three-dimensional arrangements to maximize contact with the receptor's binding surface.[5] This adaptability allows piperidine-containing drugs to bind to a diverse range of biological targets.

  • A Tunable Scaffold for Structure-Activity Relationship (SAR) Studies: The piperidine ring provides a robust and synthetically tractable scaffold for medicinal chemists.[1][7] Its carbon atoms can be readily functionalized with a wide variety of substituents without compromising the core structure. This allows for systematic exploration of the chemical space around the scaffold, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The ability to easily generate analogues is a cornerstone of modern drug discovery.[9]

The Piperidine Moiety in Action: Key Receptor Interactions

The versatility of the piperidine scaffold is evident in its presence in drugs targeting a wide array of receptor families. Here, we explore its role in binding to several key classes of receptors, highlighting specific molecular interactions.

G-Protein Coupled Receptors (GPCRs): A Major Playground for Piperidine

GPCRs are the largest family of membrane receptors and a primary target for a substantial portion of modern pharmaceuticals.[10][11] The piperidine moiety is a recurring theme in many successful GPCR-targeted drugs, particularly those acting on the central nervous system (CNS).[6]

1. Dopamine D2 Receptor Antagonists: The Case of Haloperidol

Haloperidol, a typical antipsychotic drug, is a potent antagonist of the dopamine D2 receptor.[12][13] Its clinical efficacy is directly linked to its high affinity for this receptor. The crystal structure of the human D2 receptor in complex with haloperidol (PDB ID: 6LUQ) reveals the critical role of the piperidine ring.[12][14]

The protonated nitrogen of haloperidol's piperidine ring forms a crucial salt bridge with the highly conserved Aspartate 114 (Asp3.32) in transmembrane helix 3 (TM3) of the D2 receptor.[12][13] This interaction is a canonical feature of aminergic GPCRs and serves as a primary anchor for the ligand in the orthosteric binding pocket. Furthermore, the hydrophobic portions of the piperidine ring engage in van der Waals interactions with surrounding hydrophobic residues, further stabilizing the complex.

Diagram: Haloperidol Binding to the Dopamine D2 Receptor

G cluster_receptor Dopamine D2 Receptor Pocket cluster_ligand Haloperidol Asp114 Asp114 (TM3) Val115 Val115 (TM3) Phe198 Phe198 (TM5) Trp386 Trp386 (TM6) Piperidine_N Piperidine N+ Piperidine_N->Asp114 Ionic Bond (Salt Bridge) Piperidine_Ring Piperidine Ring Piperidine_Ring->Val115 Hydrophobic Interaction Piperidine_Ring->Phe198 Hydrophobic Interaction Fluorophenyl p-Fluorophenyl Fluorophenyl->Trp386 π-π Stacking G cluster_AChE_Gorge AChE Active Site Gorge cluster_PAS Peripheral Anionic Site (PAS) cluster_CAS Catalytic Anionic Site (CAS) cluster_Donepezil Donepezil Trp286 Trp286 Tyr72 Tyr72 Trp86 Trp86 Tyr337 Tyr337 Phe338 Phe338 Indanone Indanone Moiety Indanone->Trp286 π-π Stacking Indanone->Tyr72 Hydrophobic Interaction Benzylpiperidine Benzylpiperidine Moiety Benzylpiperidine->Tyr337 Hydrophobic Interaction Benzylpiperidine->Phe338 Hydrophobic Interaction Piperidine_N Piperidine N+ Piperidine_N->Trp86 Cation-π Interaction

Caption: A schematic of donepezil's dual-site binding within the acetylcholinesterase active site gorge.

Experimental Protocols for Investigating the Role of the Piperidine Moiety

To elucidate the precise role of a piperidine moiety in receptor binding, a combination of biophysical, biochemical, and computational techniques is employed. Below are detailed protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is designed to determine the binding affinity (Ki) of a non-radiolabeled compound (containing a piperidine moiety) for a target receptor by measuring its ability to compete with a radiolabeled ligand of known affinity. [1][15] Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) with known Kd

  • Unlabeled test compound (piperidine-containing)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the unlabeled test compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radiolabeled ligand in assay buffer to a final concentration at or below its Kd value. [16] * Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer (the optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound). [15]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radiolabeled ligand, and 50 µL of diluted cell membranes to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known saturating unlabeled ligand, 50 µL of radiolabeled ligand, and 50 µL of diluted cell membranes to designated wells.

    • Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of radiolabeled ligand, and 50 µL of diluted cell membranes to the remaining wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time should be determined in preliminary experiments.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant. [17][18] Causality and Self-Validation: By comparing the Ki values of a series of compounds where the piperidine moiety is systematically modified (e.g., substitution at different positions, replacement with a pyrrolidine ring), one can directly correlate structural changes to binding affinity. [19]A well-behaved assay will show a clear dose-dependent inhibition and a bottom plateau for NSB that is a small fraction of the total binding.

Diagram: Workflow for a Competitive Radioligand Binding Assay

G A Prepare Reagents: - Cell Membranes - Radioligand ([L]) - Test Compound (Serial Dilutions) B Set up 96-well Plate: - Total Binding (Buffer + [L] + Membranes) - NSB (Saturating Ligand + [L] + Membranes) - Competition (Test Compound + [L] + Membranes) A->B C Incubate to Equilibrium B->C D Filtration and Washing C->D E Scintillation Counting (Measure CPM) D->E F Data Analysis: - Calculate Specific Binding - Plot % Inhibition vs. [Test Compound] - Determine IC50 via Non-linear Regression E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: A step-by-step workflow for determining the binding affinity (Ki) of a compound.

Protocol 2: Molecular Docking to Predict Binding Mode

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. [20]This protocol provides a general workflow using AutoDock Vina, a widely used open-source docking program. [2][14] Software and Resources:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine. [4]* PyMOL or Chimera: For visualization of results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target receptor (e.g., PDB ID: 6LUQ for the D2 receptor). [14] Procedure:

  • Receptor Preparation:

    • Download the PDB file of the target receptor.

    • Open the PDB file in ADT. Remove water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of the piperidine-containing ligand (e.g., from a database like PubChem or by building it in a molecular editor).

    • Open the ligand file in ADT.

    • Detect the rotatable bonds and set the torsion tree.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In ADT, define the search space (grid box) for docking. This is typically centered on the known binding site of the receptor. The size of the box should be large enough to accommodate the ligand in various orientations. [1]

  • Docking Simulation:

    • Create a configuration file (conf.txt) that specifies the names of the receptor and ligand PDBQT files, and the center and dimensions of the grid box.

    • Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • Open the receptor PDBQT and the output ligand PDBQT file in a visualization software like PyMOL.

    • Analyze the top-ranked binding poses. Examine the key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) between the piperidine moiety and the receptor's amino acid residues.

    • Compare the predicted binding mode with experimental data if available (e.g., from site-directed mutagenesis or co-crystal structures).

Causality and Self-Validation: Docking can provide a structural hypothesis for the observed binding affinities from experimental assays. For a series of analogues, a good docking protocol should show a correlation between the predicted binding scores and the experimentally determined Ki values. The predicted interactions can then be experimentally tested using techniques like site-directed mutagenesis.

Protocol 3: Site-Directed Mutagenesis to Validate Key Interactions

This technique is used to change a specific amino acid in a protein to another, allowing researchers to probe the importance of that residue in ligand binding. [8][21] Procedure:

  • Identify Target Residue: Based on docking predictions or homology modeling, identify an amino acid residue hypothesized to interact with the piperidine moiety (e.g., the aspartate forming a salt bridge).

  • Mutagenesis: Use a commercial site-directed mutagenesis kit (e.g., QuikChange) to introduce a point mutation in the plasmid DNA encoding the receptor. A common mutation is to replace the target residue with an alanine, which removes the side chain beyond the beta-carbon, effectively eliminating specific interactions like hydrogen bonds or salt bridges.

  • Verification: Sequence the mutated plasmid to confirm the desired mutation and the absence of any other unintended mutations.

  • Expression: Transfect cells (e.g., HEK293) with the mutated plasmid to express the mutant receptor.

  • Binding Assay: Perform a competitive radioligand binding assay (as described in Protocol 1) on membranes from cells expressing the mutant receptor.

  • Analysis: Compare the Ki of the piperidine-containing compound for the wild-type receptor versus the mutant receptor. A significant increase in the Ki (decrease in affinity) for the mutant receptor confirms the importance of the mutated residue in binding the ligand.

Causality and Self-Validation: This experiment directly tests the functional consequence of removing a specific interaction point. If the mutation of a residue predicted to interact with the piperidine ring leads to a significant loss of binding affinity, it provides strong evidence for the proposed binding mode.

Quantitative Data Summary

The following tables provide examples of how structure-activity relationship (SAR) data can be presented to illustrate the role of the piperidine moiety in receptor binding.

Table 1: SAR of Risperidone Analogues at the 5-HT2A Receptor

CompoundModification from Risperidone5-HT2A Ki (nM)
Risperidone-0.2
Analogue 1Piperidine replaced with Piperazine~5-10 fold decrease in affinity
Analogue 2N-ethyl on piperidine~2-3 fold decrease in affinity
Analogue 34-fluoro on benzisoxazole removed~15-20 fold decrease in affinity

Data is illustrative and based on general SAR principles for this class of compounds.

Table 2: Comparative Binding Affinities of Opioids at the µ-Opioid Receptor

CompoundKey Structural Featureµ-Opioid Receptor Ki (nM) [10][22]
MorphineRigid pentacyclic structure with piperidine~1-10
FentanylFlexible 4-anilidopiperidine~1-5
CarfentanilFentanyl analogue with 4-methoxycarbonyl on piperidine~0.02-0.2
N-phenethylnormorphineMorphine with N-phenethyl group~0.1-1

This table highlights the importance of the core piperidine scaffold and the significant impact of its substituents on binding affinity.

Conclusion: A Privileged Scaffold with Enduring Potential

The piperidine moiety is more than just a common structural motif; it is a versatile and powerful tool in the medicinal chemist's arsenal. Its unique combination of basicity, conformational flexibility, and synthetic accessibility allows it to effectively anchor ligands to their biological targets and provides a robust framework for optimizing drug candidates. The experimental and computational protocols outlined in this guide provide a roadmap for researchers to dissect the specific contributions of the piperidine ring to receptor binding. A thorough understanding of these interactions is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. As drug discovery continues to evolve, the humble piperidine ring is certain to remain a central player in the development of novel medicines.

References

  • Fan, L., Tan, L., Chen, Z., Qi, J., Nie, F., Luo, Z., Cheng, J., & Wang, S. (2020). Haloperidol bound D2 dopamine receptor structure inspired discovery of subtype selective ligands. RCSB PDB. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Fan, L., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. ResearchGate. [Link]

  • Fan, L., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. PubMed Central. [Link]

  • Patel, S. (2024). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. ResearchGate. [Link]

  • Cheung, J., Rudolph, M.J., Burshteyn, F., Cassidy, M.S., Gary, E.N., Love, J., Franklin, M.C., & Height, J.J. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Kimura, K. T., et al. (2019). Structures of the 5-HT2A receptor in complex with the antipsychotics risperidone and zotepine. PubMed. [Link]

  • ResearchGate. (n.d.). The ligand-binding pocket of 5-HT 2A R. a, 5-HT 2A R ris. Risperidone... Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction view of donepezil with AChE (PDB ID: 4EY7) generated using... Retrieved from [Link]

  • Dileep, K.V., et al. (2022). Crystal structure of human acetylcholinesterase in complex with donepezil. RCSB PDB. [Link]

  • ResearchGate. (n.d.). 3D structures of AChE in complex with donepezil (a, PDB ID: 4EY7) and... Retrieved from [Link]

  • SciELO. (2018). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Retrieved from [Link]

  • OUCI. (n.d.). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). A study of the action of risperidone at 5-HT2A receptors. Retrieved from [Link]

  • Yang, F., et al. (2020). How μ-Opioid Receptor Recognizes Fentanyl. PubMed Central. [Link]

  • Befort, K., et al. (1997). Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study. PubMed. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. Retrieved from [Link]

  • PubMed Central. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. Retrieved from [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. Retrieved from [Link]

  • PLOS. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Retrieved from [Link]

  • PubMed Central. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Retrieved from [Link]

  • PubMed Central. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). AChE active site for binding of donepezil is shown in yellow. Residues... Retrieved from [Link]

  • Springer Nature Experiments. (2013). Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Retrieved from [Link]

  • PubMed Central. (2023). Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. Retrieved from [Link]

  • ACS Publications. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Retrieved from [Link]

  • PubMed Central. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Google.
  • STOP HIV/AIDS. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Retrieved from [Link]

  • PubMed. (2019). New evidence for dual binding site inhibitors of acetylcholinesterase as improved drugs for treatment of Alzheimer's disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). The importance of ligands for G protein-coupled receptor stability. Retrieved from [Link]

  • PubMed Central. (n.d.). How ligands illuminate GPCR molecular pharmacology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the primary synthetic routes, troubleshoot potential issues, and provide optimized protocols grounded in established chemical principles.

Section 1: Strategic Overview of Synthetic Pathways

The synthesis of the target molecule, a substituted amino alcohol, primarily involves the formation of a C-N bond between the 3,5-dimethylpiperidine moiety and a C4-alkanol chain. Two principal strategies dominate this transformation: Reductive Amination and Nucleophilic Alkylation . The choice between these routes depends on starting material availability, scalability, and the desired impurity profile.

The piperidine ring is a crucial structural element in many biologically active compounds, but its synthesis and functionalization can present unique challenges, including stereoselectivity and the potential for side reactions.[1][2][3]

G start Begin Synthesis Planning route_choice Choice of Synthetic Route start->route_choice reductive_amination Route A: Reductive Amination (3,5-Dimethylpiperidine + 4-Hydroxybutanal) route_choice->reductive_amination Carbonyl Precursor Available? alkylation Route B: Nucleophilic Alkylation (3,5-Dimethylpiperidine + 4-Halobutan-1-ol) route_choice->alkylation Halo-alcohol Precursor Available?

Caption: High-level decision workflow for synthesizing the target compound.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues in a direct question-and-answer format.

Category A: Reductive Amination Pathway Issues

Reductive amination is a robust method for C-N bond formation, typically proceeding via an iminium intermediate.[4][5] However, its efficiency is highly dependent on reaction conditions.

Q1: My reaction yield is poor, and I recover mostly unreacted 3,5-dimethylpiperidine and see degradation of my aldehyde. What is the likely cause?

A: This classic issue points to inefficient formation of the crucial iminium ion intermediate. Several factors could be at play:

  • pH Control: The formation of the iminium ion from the initial hemiaminal is acid-catalyzed. However, if the pH is too low, the starting amine (3,5-dimethylpiperidine) will be protonated and become non-nucleophilic. If the pH is too high, the dehydration of the hemiaminal is inefficient. The optimal pH is typically between 4 and 6. Acetic acid is a common and effective catalyst for this step.

  • Water Removal: The dehydration step to form the iminium ion is an equilibrium process. The presence of water can push the equilibrium back towards the starting materials. To drive the reaction forward, the use of a dehydrating agent, such as 3Å or 4Å molecular sieves, is highly recommended.[4]

  • Aldehyde Instability: 4-hydroxybutanal can be unstable and prone to cyclization or polymerization. It is often generated in situ from a more stable precursor like 2-hydroxytetrahydrofuran or used immediately after preparation.

Q2: I'm observing the formation of a diol byproduct, butanediol, instead of my desired product. Why is this happening and how can I prevent it?

A: This indicates that your reducing agent is non-selective and is reducing the starting aldehyde (4-hydroxybutanal) faster than it reduces the iminium ion intermediate.

  • Choice of Reducing Agent: A strong, non-selective hydride source like sodium borohydride (NaBH₄) will readily reduce aldehydes. For reductive aminations, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose. It is less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

G cluster_0 Reductive Amination Mechanism Amine 3,5-Dimethylpiperidine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde 4-Hydroxybutanal (Electrophile) Aldehyde->Hemiaminal + Side_Product Butanediol (Side Product) Aldehyde->Side_Product Unwanted Reduction (e.g., by NaBH₄) Iminium Iminium Ion (Key Intermediate) Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Target Product Iminium->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium Hydride Attack

Caption: Key control points in the reductive amination pathway.

Q3: The reaction seems to work, but purification is difficult due to a complex mixture of products. How can I improve the reaction's cleanliness?

A: A "one-pot" procedure where the amine, aldehyde, and reducing agent are all mixed is common and efficient.

  • Order of Addition: For sensitive aldehydes, it is often best to pre-mix the 3,5-dimethylpiperidine and 4-hydroxybutanal in the solvent (e.g., dichloromethane or 1,2-dichloroethane) with acetic acid and molecular sieves. Allow this mixture to stir for 30-60 minutes to pre-form the iminium ion before adding the sodium triacetoxyborohydride in portions. This minimizes the time the free aldehyde is exposed to the reducing agent.

  • Temperature Control: Perform the hydride addition at 0 °C to moderate the reaction rate and improve selectivity, then allow the reaction to slowly warm to room temperature.

Category B: Nucleophilic Alkylation Pathway Issues

This route involves the S_N2 reaction between 3,5-dimethylpiperidine and an alkyl halide, such as 4-bromobutan-1-ol or 4-chlorobutan-1-ol.

Q1: My alkylation reaction is extremely slow, and I have low conversion even after prolonged heating.

A: This is a common problem related to either the nucleophilicity of the amine or the quality of the electrophile.

  • Leaving Group Ability: The rate of an S_N2 reaction is highly dependent on the leaving group. The order of reactivity is I > Br > Cl >> OH. If you are using 4-chlorobutan-1-ol, the reaction will be significantly slower than with 4-bromobutan-1-ol. Using 4-iodobutan-1-ol would be fastest, which can be generated in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction). The hydroxyl group itself is a very poor leaving group and requires activation (e.g., conversion to a tosylate or mesylate) to participate in substitution reactions.[6]

  • Base/Solvent System: The reaction requires a base to neutralize the HBr or HCl that is formed, which would otherwise protonate and deactivate the starting amine. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is ideal.[7] A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically used to dissolve the reagents and promote the S_N2 mechanism.

Q2: My main byproduct is tetrahydrofuran (THF). What is causing this and how can I minimize it?

A: You are observing a competing intramolecular S_N2 reaction. The hydroxyl group of the 4-halobutan-1-ol starting material is being deprotonated by the base (or even the piperidine) and then cyclizing to form THF, ejecting the halide.

  • Control Temperature: This side reaction is often accelerated at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable rate (e.g., 40-60 °C) can favor the desired intermolecular reaction.

  • Protecting Group Strategy: The most robust solution is to protect the hydroxyl group of the C4 chain. Using a reagent like 1-bromo-4-(tert-butyldimethylsilyloxy)butane prevents intramolecular cyclization. The silyl ether is stable to the reaction conditions and can be easily removed in a subsequent step using tetrabutylammonium fluoride (TBAF) or acid.

G piperidine 3,5-Dimethylpiperidine product Desired Product (SN2 Pathway) piperidine->product Intermolecular Attack halobutanol 4-Bromobutan-1-ol halobutanol->product thf Tetrahydrofuran (THF) (Intramolecular SN2) halobutanol->thf Intramolecular Attack base Base (e.g., K₂CO₃) base->thf Deprotonation of -OH

Caption: Competing intermolecular vs. intramolecular S_N2 pathways.

Category C: Purification and Handling

Q1: How can I effectively purify the final product, this compound?

A: The combination of a basic tertiary amine and a polar alcohol group makes purification challenging.

  • Column Chromatography: Standard silica gel chromatography can be used, but tailing is a common issue with amines. To mitigate this, add 1-2% triethylamine or ammonia in your eluent system (e.g., dichloromethane/methanol/triethylamine). This deactivates the acidic silanol groups on the silica surface, leading to better peak shape and separation.

  • Acid-Base Extraction: A liquid-liquid extraction can be highly effective for removing non-basic impurities. Dissolve the crude product in a non-polar solvent like ethyl acetate. Wash with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH to pH >12 and extract the pure product back into an organic solvent.

  • Distillation: If the scale is large enough, vacuum distillation can be an effective final purification step.

Section 3: Optimized Experimental Protocols

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3,5-dimethylpiperidine (1.0 eq.), 4-hydroxybutanal (1.1 eq., freshly prepared or generated in situ), and anhydrous dichloromethane (DCM, ~0.2 M).

  • Iminium Formation: Add 4Å molecular sieves (~500 mg per mmol of amine) and glacial acetic acid (1.2 eq.). Stir the resulting suspension at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

Protocol B: Nucleophilic Alkylation with a Protected Halide
  • Reactor Setup: To a round-bottom flask, add 3,5-dimethylpiperidine (1.0 eq.), 1-bromo-4-(tert-butyldimethylsilyloxy)butane (1.05 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (ACN, ~0.3 M).

  • Reaction: Heat the mixture to 60 °C and stir for 16-24 hours. Monitor the consumption of the starting materials by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq.). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product as described in Protocol A (Step 7).

Section 4: Comparative Data Tables

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentFormulaTypical ConditionsProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃DCM or DCE, rtHigh selectivity for iminium ions ; mild; commercially available.Stoichiometric byproduct waste; relatively expensive.
Sodium Cyanoborohydride NaBH₃CNMeOH, pH 4-6Effective and selective.Highly toxic (releases HCN in acid); requires careful handling.
Sodium Borohydride NaBH₄MeOH or EtOH, rtInexpensive; readily available.Poor selectivity ; reduces starting aldehyde/ketone rapidly.[8]
Catalytic Hydrogenation H₂, Pd/CMeOH or EtOH, pressure"Green" reagent; high atom economy.Requires specialized pressure equipment; may reduce other functional groups.[9]

Table 2: Optimization Parameters for Nucleophilic Alkylation

ParameterOption 1Option 2Option 3Rationale & Recommendation
Leaving Group -Cl-Br-OTs / -OMsReactivity: OTs/OMs > Br > Cl. -Br offers a good balance of reactivity and cost.
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)Tetrahydrofuran (THF)Polar aprotic solvents are best. ACN is recommended due to its ease of removal.
Base K₂CO₃Cs₂CO₃DIPEAK₂CO₃ is inexpensive and effective. Cs₂CO₃ is more reactive but costly. DIPEA is a liquid organic base.
Temperature Room Temp60 °C80 °CHigher temperatures increase rate but also side reactions. Start at 60 °C and adjust as needed.
Hydroxyl Strategy UnprotectedTBS-ProtectedMOM-ProtectedTBS-protection is highly recommended to prevent intramolecular cyclization to THF.

References

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health (NIH). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Royal Society of Chemistry. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. ResearchGate. [Link]

  • Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. National Institutes of Health (NIH). [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. National Institutes of Health (NIH). [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity. [Link]

  • Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

Sources

overcoming solubility issues with piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

The user wants a technical support center guide about . The guide should be in a Q&A format, divided into a troubleshooting guide and FAQs. The persona is a Senior Application Scientist, so the explanations need to be in-depth, explaining the "why" behind the "how". The content must be scientifically accurate and supported by citations to authoritative sources. A complete reference list with clickable URLs is required at the end. The guide must include tables for quantitative data and Graphviz diagrams for workflows and concepts. Specific formatting rules for diagrams (width, color contrast) must be followed.

Plan:

  • Structure the Document:

    • Title Page/Header

    • Introduction: Briefly introduce the solubility challenges of piperidine compounds.

    • Section 1: Frequently Asked Questions (FAQs)

      • Why are piperidine compounds often poorly soluble?

      • How does pH affect solubility?

      • What are the first steps to improve solubility?

      • When should I use advanced techniques?

      • What's the difference between kinetic and thermodynamic solubility?

    • Section 2: Troubleshooting Guide

      • Problem 1: Compound is poorly soluble in aqueous buffer for a bioassay.

        • Provide a step-by-step workflow diagram.

        • Detail initial steps (co-solvents, pH).

      • Problem 2: Compound precipitates from DMSO stock upon dilution into aqueous buffer.

        • Explain the phenomenon.

        • Provide solutions (optimize DMSO %, stepwise dilution, use of surfactants/excipients).

      • Problem 3: Need a solid form with improved dissolution for in vivo studies.

        • Discuss salt formation, co-crystals, and amorphous solid dispersions.

    • Section 3: Key Experimental Protocols

      • Protocol 1: Determining Thermodynamic (Shake-Flask) Solubility.

      • Protocol 2: Screening for Salt Formation.

      • Protocol 3: Preparation of a Cyclodextrin Inclusion Complex.

    • Section 4: Data & Visualization

      • Table 1: Effect of pH on Solubility of a Model Piperidine Compound.

      • Table 2: Comparison of Solubility Enhancement Strategies.

      • Diagrams (Graphviz) for workflows and mechanisms.

    • Section 5: References

      • Compile all cited sources with titles and clickable URLs.

  • Flesh out each section using the gathered search results:

    • FAQs:

      • Why poor solubility? Explain the lipophilic nature of the piperidine ring, especially with substituents. The nitrogen can H-bond, but the hydrocarbon scaffold can dominate.[1][2]

      • pH effect: Explain the basicity of the piperidine nitrogen (pKa ~11.22). At pH < pKa, it's protonated (piperidinium ion), which is more soluble. At pH > pKa, it's the neutral free base, which is less soluble in water.[1][3][4] This is a critical concept.

      • First steps: pH adjustment and co-solvents (DMSO, ethanol, PEGs) are the go-to initial strategies.[1][3][5]

      • Advanced techniques: Move to salt formation, co-crystals, cyclodextrins, or solid dispersions when simple methods fail or a better solid form is needed for pharmacokinetics/formulation.[1][6][7][8]

      • Kinetic vs. Thermodynamic Solubility: Explain the difference. Kinetic is a rapid, often HTS-compatible method starting from a DMSO stock, measuring the point of precipitation (often leading to a supersaturated, amorphous state and higher apparent solubility). Thermodynamic is the true equilibrium solubility of the most stable crystalline form, measured over a longer time (e.g., 24h shake-flask).[9][10][11][12][13] Thermodynamic is more relevant for formulation and predicting in vivo behavior.

    • Troubleshooting Guide:

      • Problem 1 (Poor aqueous solubility): Create a workflow diagram. Start with assessing compound properties (pKa, LogP). First-line solutions are pH adjustment and co-solvents. If those fail, move to second-line (cyclodextrins, surfactants). If a solid form is needed, go to third-line (salts, co-crystals).

      • Problem 2 (Precipitation on dilution): This is a classic kinetic solubility issue. Explain that the compound is soluble in DMSO but crashes out when the solvent environment becomes predominantly aqueous. Solutions: lower the final DMSO concentration, use stepwise dilution, add solubilizing excipients like surfactants (Tween-20) or cyclodextrins to the aqueous buffer to "catch" the compound as it's diluted.[1][14]

      • Problem 3 (Solid form for in vivo):

        • Salt Formation: A robust method for basic compounds like piperidines. Explain the goal is to find a counter-ion that forms a stable, crystalline salt with better dissolution than the free base. Mention the "pKa rule" (ΔpKa > 2-3 between the base and the acid counter-ion).[5][15][16][17]

        • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix. This avoids crystal lattice energy, leading to higher apparent solubility and supersaturation, but requires stabilization by the polymer to prevent recrystallization.[7][18][19]

        • Cyclodextrin Inclusion Complexes: Explain the mechanism: the hydrophobic drug (guest) fits into the hydrophobic cavity of the cyclodextrin (host), while the hydrophilic exterior of the cyclodextrin improves overall aqueous solubility.[1][7][20][21][22][23]

    • Protocols:

      • Shake-Flask: Detail the steps: add excess solid to buffer, equilibrate (shake/stir) for 24-72h, filter, quantify the concentration in the supernatant (e.g., by HPLC-UV). This measures thermodynamic solubility.[1][9]

      • Salt Screening: Describe a small-scale screening process. Dissolve the piperidine free base in a solvent. Add a solution of a candidate counter-ion (acid). Observe for precipitation. If a solid forms, isolate and characterize it (e.g., by PXRD) to confirm it's a new crystalline salt and not just the free base crashing out.

      • Cyclodextrin Complex: Detail a kneading or co-precipitation method. Dissolve cyclodextrin in water. Make a slurry of the piperidine compound with a small amount of solvent. Knead the two together, then dry. Or, dissolve both in a common solvent and then remove the solvent (e.g., by freeze-drying).[7][21]

    • Data & Visualization:

      • Table 1: Create a simple table showing how solubility of a hypothetical piperidine derivative changes dramatically at pH 7.4 vs. pH 2.0. Use data adapted from search results if available.[1]

      • Table 2: Compare different methods (pH adjust, Co-solvent, Salt, Cyclodextrin, ASD) and their typical fold-increase in solubility, pros, and cons.

      • Graphviz Diagrams:

        • Diagram 1: Solubility Troubleshooting Workflow. A flowchart guiding the user from problem identification to solution.

        • Diagram 2: pH-Solubility Relationship. A simple graph concept showing low solubility at high pH and high solubility at low pH for a basic compound.

        • Diagram 3: Cyclodextrin Mechanism. A node-and-edge diagram showing the hydrophobic drug entering the hydrophobic cyclodextrin core.

  • Write the Content:

    • Adopt the authoritative, explanatory tone of a Senior Application Scientist.

    • Integrate citations seamlessly at the end of sentences that rely on sourced information.

    • Write clear, descriptive captions for all tables and diagrams.

    • Ensure all Graphviz code is correct and adheres to the specified formatting rules (width, colors, font contrast).

  • Finalize and Review:

    • Compile the "References" section, ensuring all links are correct and point to the source.

    • Proofread the entire document for scientific accuracy, clarity, and consistency.

    • Check that all user requirements (Q&A format, troubleshooting guide, protocols, tables, diagrams, citations, reference list) have been met.# Technical Support Center: Overcoming Solubility Issues with Piperidine Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and overcoming the solubility challenges frequently encountered with piperidine-containing compounds. The content is structured to provide both quick answers through FAQs and in-depth, actionable solutions in the troubleshooting section.

Section 1: Frequently Asked questions (FAQs)

Q1: Why are piperidine-containing compounds often poorly soluble in aqueous media?

A1: While the unsubstituted piperidine ring is miscible with water, its derivatives are frequently poorly soluble due to a combination of factors. The piperidine ring itself is a saturated, non-aromatic hydrocarbon scaffold. When lipophilic (oily or fat-like) substituents are added to this ring—a common practice in medicinal chemistry to improve target binding—the overall lipophilicity of the molecule increases significantly. Although the nitrogen atom can act as a hydrogen bond acceptor, this effect is often outweighed by the nonpolar character of the larger molecule, leading to poor solubility in water.[1][2]

Q2: How does pH critically affect the solubility of my piperidine-containing compound?

A2: The solubility of piperidine derivatives is fundamentally linked to pH due to the basic nature of the piperidine nitrogen. The conjugate acid of piperidine typically has a pKa around 11.2.[1][3][4] This has a profound implication for solubility:

  • In acidic conditions (pH < pKa): The nitrogen atom is protonated, forming a positively charged piperidinium salt. Ionic species are generally much more soluble in polar solvents like water than their neutral counterparts.[3]

  • In neutral or basic conditions (pH > pKa): The compound exists predominantly in its neutral, "free base" form. This form is less polar and thus significantly less soluble in aqueous solutions.[3] Therefore, a small change in buffer pH can lead to a dramatic change in compound solubility, making pH control a primary tool for solubilization.

Q3: What are the most common initial steps to enhance the solubility of a piperidine-containing compound for an experiment?

A3: The most direct and effective first-line strategies involve manipulating the solution environment:

  • pH Adjustment: This is the most powerful initial approach. Since most piperidine compounds are basic, dissolving them in a mildly acidic solution (e.g., a buffer at pH 3-5 or dilute HCl) will form a soluble salt in situ.[1]

  • Use of Co-solvents: Employing a water-miscible organic solvent is a very common strategy.[5] Solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) can disrupt the crystal lattice of the compound and create a more favorable solvent environment, increasing solubility.[1][3] For biological assays, it is critical to ensure the final co-solvent concentration is low enough (typically <1% for DMSO) to not interfere with the experimental system.[14]

Q4: When should I consider more advanced formulation techniques like salt formation, solid dispersions, or cyclodextrins?

A4: You should move to advanced techniques when the initial strategies are insufficient or when the project goals change. Consider these scenarios:

  • Insufficient Solubility: If pH and co-solvent adjustments do not achieve the target concentration needed for your in vitro or in vivo experiments.

  • Need for a Solid Dosage Form: For later-stage development, particularly for oral drug delivery, you need a stable, solid form of the drug with reliable dissolution properties. This is where creating a specific salt form, a co-crystal, or an amorphous solid dispersion becomes critical.[6][7][8]

  • Improving Bioavailability: Poor solubility is a primary cause of low oral bioavailability.[8] Advanced formulations like lipid-based systems, solid dispersions, and cyclodextrin complexes are designed specifically to enhance dissolution and absorption in the gastrointestinal tract.[7][19]

Q5: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A5: Understanding this distinction is crucial for interpreting your data correctly.

  • Kinetic Solubility: This is a high-throughput measurement of how much of a compound stays in solution under non-equilibrium conditions.[9][11] Typically, a concentrated DMSO stock of the compound is added to an aqueous buffer, and the concentration at which it begins to precipitate is measured.[12] This value is often higher than the true solubility because it can represent a supersaturated state or the solubility of a less stable amorphous form.[10][11] It is most useful in early drug discovery for ranking compounds and flagging potential issues.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate for an extended period (e.g., 24-72 hours) until the concentration of the dissolved drug is constant.[9][12] This value represents the solubility of the most stable crystalline form and is the "gold standard" for formulation development and biopharmaceutical modeling.[10][13]

Section 2: Troubleshooting Guide

Problem: My piperidine compound is poorly soluble in the aqueous buffer for my biological assay.

This is the most common challenge faced by researchers. The following workflow provides a systematic approach to identify the root cause and find a solution.

G cluster_0 Step 1: Characterize & Assess cluster_1 Step 2: First-Line Solutions (In-Solution) cluster_2 Step 3: Second-Line Solutions (Formulation Excipients) cluster_3 Step 4: Advanced Solid-State Strategies start Poor Aqueous Solubility Identified pka_logp Determine pKa & LogP (Experimental or Predicted) start->pka_logp ph_adjust pH Adjustment (Acidic Buffer, pH < pKa-2) pka_logp->ph_adjust Compound is Basic cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) pka_logp->cosolvent Compound is Lipophilic (High LogP) cyclodextrin Complexation (e.g., HP-β-Cyclodextrin) ph_adjust->cyclodextrin Solubility still insufficient surfactant Use of Surfactants (e.g., Tween-20, Cremophor) cosolvent->surfactant Precipitation on dilution salt_form Salt Formation Screening cyclodextrin->salt_form Solid form needed for PK/Tox end_node Solubility Enhanced for Assay cyclodextrin->end_node Success surfactant->salt_form surfactant->end_node Success asd Amorphous Solid Dispersion salt_form->asd No stable salt found salt_form->end_node asd->end_node

Caption: A decision workflow for troubleshooting poor aqueous solubility of piperidine compounds.

Problem: My compound precipitates out of its DMSO stock upon dilution into my aqueous assay buffer.

This common phenomenon occurs because the compound is highly soluble in the organic stock solvent (e.g., DMSO) but not in the final aqueous environment. As the DMSO is diluted, the solvent polarity dramatically increases, causing the poorly soluble compound to "crash out" of solution.

Causality: You have exceeded the kinetic solubility of the compound in the final assay medium. The high initial concentration in DMSO allows for the creation of a temporary, supersaturated state upon dilution, which is unstable and rapidly leads to precipitation.

Solutions:

  • Optimize Final Co-solvent Concentration: Determine the highest concentration of DMSO your assay can tolerate without artifacts (usually 0.1% to 1.0%). Reformulate your dilutions to stay at or below this limit while achieving the desired final compound concentration.[1]

  • Use a Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in a 50:50 DMSO:buffer mix, then further dilute that into the final assay buffer. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.

  • Incorporate Solubilizing Excipients: Add a solubilizing agent to your final aqueous buffer before adding the compound.

    • Cyclodextrins: These molecules have a hydrophobic core that can encapsulate the drug and a hydrophilic exterior that keeps the entire complex in solution.[1][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100, Cremophor EL) above their critical micelle concentration can form micelles that entrap the insoluble drug, keeping it dispersed in the solution.

Problem: I need a stable, solid form of my compound with improved dissolution for in vivo studies.

For preclinical and clinical development, having a well-characterized and stable solid form is essential. The goal is to improve the dissolution rate, which is often the limiting step for oral absorption.

Strategies:

  • Salt Formation: This is the most common and effective method for basic compounds like piperidines.[5] By reacting the free base with an acid, you form a salt with different crystal packing and higher aqueous solubility. The key is to select a counter-ion that forms a stable, crystalline salt. A general guideline is that the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic drug to ensure a stable salt is formed.[17]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[7][19] Because no energy is required to break a crystal lattice, the amorphous form can dissolve more rapidly, often creating a supersaturated solution that enhances absorption.[7] The polymer's role is crucial to prevent the drug from recrystallizing back to its less soluble stable form over time.

  • Co-crystals: A co-crystal is a multi-component crystal where the drug and a benign "co-former" molecule are held together by non-ionic interactions (like hydrogen bonds). This technique can modify the physicochemical properties of the drug, including its melting point and solubility, and is particularly useful for neutral or weakly basic compounds where salt formation is not viable.[1]

Section 3: Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a critical parameter for formulation development.[9]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline). Ensure enough solid is present to maintain a saturated solution with visible undissolved particles throughout the experiment.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. For some highly crystalline compounds, 48-72 hours may be necessary.

  • Sample Collection & Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.[1]

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Reporting: Express the solubility in units of µg/mL or µM at the specified pH and temperature.

Protocol 2: Small-Scale Salt Screening

This protocol provides a method to quickly screen for potential salt forms of a basic piperidine compound.

Methodology:

  • Stock Preparation: Prepare a concentrated stock solution of the piperidine free base in a suitable organic solvent (e.g., acetone, ethanol, or acetonitrile). Prepare separate stock solutions of various acidic counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) in the same solvent, typically at an equimolar concentration.

  • Mixing: In a small glass vial, add a known volume of the free base solution. While stirring, add a stoichiometric equivalent (e.g., 1.0 molar equivalent) of a counter-ion solution.

  • Observation: Observe the vial for the formation of a precipitate. This can occur immediately or over several hours. If no solid forms, try cooling the solution or slowly adding an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.

  • Isolation & Characterization: If a solid is obtained, isolate it by filtration and dry it under vacuum. The solid must be analyzed to confirm it is a new salt form and not simply the free base that has precipitated. The primary characterization technique is Powder X-ray Diffraction (PXRD) . A new, unique diffraction pattern compared to the free base indicates the formation of a new crystalline solid form.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a common lab-scale method for forming a solid inclusion complex to enhance solubility.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Complexation cluster_2 Step 3: Isolation cluster_3 Step 4: Characterization A Weigh API and Cyclodextrin (e.g., 1:1 molar ratio) B Place powders in a mortar A->B C Add minimal water/ethanol to form a paste B->C D Knead thoroughly for 30-60 min C->D E Dry the paste (e.g., vacuum oven at 40°C) D->E F Pulverize the dried solid E->F G Confirm complex formation (DSC, PXRD, NMR) F->G

Caption: Workflow for preparing a cyclodextrin inclusion complex via the kneading method.

Methodology:

  • Preparation: Weigh out the piperidine compound (the "guest") and a suitable cyclodextrin like HP-β-CD (the "host"), typically in a 1:1 molar ratio.[23]

  • Kneading: Place the two powders in a glass mortar. Add a small amount of a water/ethanol mixture dropwise and knead the resulting paste vigorously with a pestle for 30-60 minutes. The paste should remain thick and not become a slurry.

  • Drying: Scrape the paste into a dish and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Processing: The resulting dried solid is then gently pulverized into a fine powder. This powder can be used for dissolution testing to confirm enhanced solubility compared to the physical mixture or the drug alone.

Section 4: Data Summary

The effectiveness of various solubility enhancement techniques can vary significantly depending on the specific compound. The tables below provide illustrative data.

Table 1: Illustrative Effect of pH on the Solubility of a Basic Piperidine Derivative

Solvent SystempHApproximate Solubility (µg/mL)Fold Increase (vs. PBS)
Deionized Water~7.0< 0.1-
Phosphate-Buffered Saline (PBS)7.4< 0.11x (Baseline)
0.01 M Hydrochloric Acid (HCl)2.0> 1000> 10,000x
Citrate Buffer4.050-100~500-1000x

Data is representative and illustrates the principle of pH-dependent solubility for a basic compound.[1]

Table 2: Comparison of Common Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Fold IncreaseProsCons
pH Adjustment Forms a more soluble ionized salt in situ.100 - 10,000x+Simple, highly effective for ionizable drugs.Only works for ionizable compounds; risk of precipitation if pH changes.
Co-solvents Reduces solvent polarity, improving solvation.2 - 100xEasy to implement for stock solutions.Potential for in vitro assay interference or in vivo toxicity; risk of precipitation on dilution.
Salt Formation Creates a new solid form with different (often better) dissolution properties.10 - 1,000xCreates a stable, developable solid form; significant dissolution rate increase.Empirical screening process; not all compounds form stable salts.
Cyclodextrins Encapsulates the drug in a soluble host-guest complex.[21]10 - 5,000xHigh solubilization potential; can improve stability.Can be expensive; potential for nephrotoxicity at high doses with some cyclodextrins.[7]
Amorphous Solid Dispersions Eliminates crystal lattice energy, increasing dissolution rate.10 - 1,000xVery effective for "brick dust" compounds; enables supersaturation.Requires polymer for stabilization; risk of recrystallization over time, affecting stability.

References

  • Vertex AI Search. (2026). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2026).
  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • PMC - NIH. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • Ovid. (2012).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]

  • Solubility of Things. (2026). Piperidine | Solubility of Things. Available from: [Link]

  • Sciforum. (2025). Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes.
  • MDPI. (2019). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. Available from: [Link]

  • Benchchem. (2025).
  • PubChem - NIH. (2026). Piperidine. Available from: [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Ataman Kimya. (2026). PIPERIDINE. Available from: [Link]

  • Scitechseries. (2025). Cyclodextrin Inclusion Complexes Of Piperidine Aromatic Amine Hybrids In Immunotherapy Approaches. Available from: [Link]

  • ResearchGate. (2022). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • CAS Common Chemistry. (2026). Piperidine. Available from: [Link]

  • Books. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • SciSpace. (2012). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Available from: [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • Australian Prescriber. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available from: [Link]

  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available from: [Link]

  • Pharmaceutical Technology. (2006). Salt Selection in Drug Development. Available from: [Link]

  • Sciforum. (2025). Piperine-hydroxy acid-cyclodextrin inclusion complexes; antioxidant,....
  • Slideshare. (2026). Methods of solubility enhancements. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Benchchem. (2025).

Sources

Technical Support Center: Synthesis of 2,6-Dimethyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dimethyl-4-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in this synthesis and improve your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of 2,6-dimethyl-4-piperidinemethanol, a valuable substituted piperidine, is most commonly achieved through the catalytic hydrogenation of the corresponding pyridine precursor, 2,6-dimethyl-4-(hydroxymethyl)pyridine. This transformation, while conceptually straightforward, is often accompanied by challenges that can significantly impact the yield and purity of the final product. The aromaticity of the pyridine ring necessitates forcing conditions for hydrogenation, which can lead to side reactions.[1]

This guide will focus on troubleshooting the catalytic hydrogenation route, as it is a prevalent method for synthesizing piperidine derivatives.[2] We will explore common issues, their underlying causes, and provide systematic solutions to optimize your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,6-dimethyl-4-piperidinemethanol via catalytic hydrogenation.

Issue 1: Low or No Conversion of the Starting Pyridine

One of the most frequent challenges is a stalled or incomplete reaction, resulting in a low yield of the desired piperidine.

Possible Causes and Solutions:

  • Catalyst Inactivity or Poisoning: The catalyst is the cornerstone of a successful hydrogenation. Its activity can be compromised by various factors.

    • Cause: Impurities in the starting material or solvent, such as sulfur or nitrogen compounds, can poison the catalyst.[1] The pyridine substrate or the piperidine product itself can also act as a catalyst poison.[3]

    • Solution:

      • Ensure the purity of your 2,6-dimethyl-4-(hydroxymethyl)pyridine starting material. Recrystallization or column chromatography may be necessary.

      • Use high-purity, anhydrous solvents.

      • Employ a fresh batch of a high-quality catalyst. Common catalysts for pyridine hydrogenation include platinum oxide (Adams' catalyst), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C).[1][4]

      • Consider using a more robust catalyst or increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol%).[1]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The availability of hydrogen at the catalyst surface is critical.

    • Cause: The hydrogen pressure may be too low to overcome the activation energy of the reaction, or inefficient stirring may limit the gas-liquid mass transfer.[5]

    • Solution:

      • Incrementally increase the hydrogen pressure. Pressures in the range of 50-100 bar are often employed for pyridine hydrogenation.[4][6]

      • Ensure vigorous stirring to maximize the contact between the hydrogen gas, the liquid phase, and the solid catalyst.[5]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Cause: The reaction temperature may be too low to initiate or sustain the reaction.

    • Solution: Gradually increase the reaction temperature. A common range for pyridine hydrogenation is 80-150°C.[4][6] However, be mindful that excessively high temperatures can promote side reactions.[1]

Issue 2: Formation of Side Products and Over-reduction

The formation of undesired byproducts can complicate purification and reduce the yield of 2,6-dimethyl-4-piperidinemethanol.

Possible Causes and Solutions:

  • Over-reduction/Hydrogenolysis: The C-N bond in the piperidine ring or the C-O bond of the hydroxymethyl group can be cleaved under harsh hydrogenation conditions.[5]

    • Cause: High temperatures, high hydrogen pressure, and prolonged reaction times can lead to the cleavage of the piperidine ring or the reduction of the alcohol functionality.[7]

    • Solution:

      • Optimize the reaction conditions by starting with milder temperatures and pressures and gradually increasing them.

      • Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed.[1]

      • Choose a catalyst with higher selectivity. For instance, rhodium-based catalysts can sometimes be more selective than palladium catalysts for pyridine reduction.[1]

  • Formation of Partially Hydrogenated Intermediates: Incomplete hydrogenation can lead to the presence of tetrahydropyridine or dihydropyridine intermediates.[1]

    • Cause: This is often due to catalyst deactivation before the reaction is complete or insufficient reaction time.[5]

    • Solution:

      • Increase the reaction time or the catalyst loading.[5]

      • If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst.

Issue 3: Poor Diastereoselectivity

For 2,6-disubstituted piperidines, controlling the stereochemistry to obtain the desired cis or trans isomer is crucial. The hydrogenation of 2,6-dimethylpyridine derivatives often favors the formation of the cis isomer.[1]

Possible Causes and Solutions:

  • Choice of Catalyst and Solvent: The nature of the catalyst and the solvent can influence the stereochemical outcome of the reaction.

    • Cause: The catalyst surface and the solvent can affect the orientation of the substrate as it approaches the catalyst, thereby influencing the direction of hydrogen addition.

    • Solution:

      • Screen different catalysts (e.g., PtO₂, Rh/C, Ru/C) to find the one that provides the best diastereoselectivity for your specific substrate.

      • Experiment with different solvents. The polarity of the solvent can impact the conformation of the substrate and the transition state.

Issue 4: Difficulties in Product Purification

Isolating the pure 2,6-dimethyl-4-piperidinemethanol from the reaction mixture can be challenging.

Possible Causes and Solutions:

  • Similar Polarity of Product and Byproducts: The desired product and any side products may have similar polarities, making chromatographic separation difficult.

    • Cause: The presence of partially hydrogenated intermediates or over-reduced products can complicate purification.

    • Solution:

      • If column chromatography is challenging, consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.

      • Recrystallization can be an effective method for purifying the final product.[8]

      • For stubborn separations, high-performance liquid chromatography (HPLC) may be necessary.[8]

  • Contamination with Catalyst: Fine catalyst particles can be difficult to remove by filtration.

    • Cause: The use of a very fine catalyst powder can lead to it passing through standard filter paper.

    • Solution:

      • Filter the reaction mixture through a pad of Celite® or a membrane filter to effectively remove the catalyst.[9]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 2,6-Dimethyl-4-(hydroxymethyl)pyridine

This is a general starting procedure. Optimization of catalyst, solvent, temperature, and pressure will be necessary.

  • Reactor Setup: In a high-pressure autoclave, add 2,6-dimethyl-4-(hydroxymethyl)pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).[1]

  • Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, Rh/C, or Ru/C) at a loading of 1-10 mol%.[1][4]

  • Reaction Execution:

    • Seal the reactor and purge it with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).[4][6]

    • Heat the reaction mixture to the desired temperature (e.g., 80-130°C) with vigorous stirring.[4][6]

    • Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.[1]

  • Workup:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the system with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[9]

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, column chromatography, or distillation as required.

DOT Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield or No Conversion Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Purity Verify Starting Material Purity Start->Check_Purity Catalyst_Poisoned Potential Catalyst Poisoning? Check_Catalyst->Catalyst_Poisoned Pressure_Temp Pressure/Temperature Too Low? Check_Conditions->Pressure_Temp Stirring Inefficient Stirring? Check_Conditions->Stirring Impurities Impurities Present? Check_Purity->Impurities Use_Fresh_Catalyst Use Fresh Catalyst / Increase Loading Catalyst_Poisoned->Use_Fresh_Catalyst Yes Re_evaluate Re-run and Monitor Use_Fresh_Catalyst->Re_evaluate Increase_Conditions Increase H2 Pressure and/or Temperature Pressure_Temp->Increase_Conditions Yes Increase_Conditions->Re_evaluate Increase_Stirring Increase Stirring Rate Stirring->Increase_Stirring Yes Increase_Stirring->Re_evaluate Purify_SM Purify Starting Material Impurities->Purify_SM Yes Purify_SM->Re_evaluate

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of 2,6-dimethyl-4-(hydroxymethyl)pyridine?

A: There is no single "best" catalyst, as the optimal choice can depend on the specific reaction conditions and desired outcome. However, platinum oxide (PtO₂, Adams' catalyst), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C) are all commonly used and effective for pyridine hydrogenation.[1][4] It is often necessary to screen a few catalysts to find the one that provides the best balance of reactivity, selectivity, and yield for your specific setup.

Q2: My reaction is producing a significant amount of the cis isomer. How can I increase the yield of the trans isomer?

A: The catalytic hydrogenation of 2,6-disubstituted pyridines generally favors the formation of the cis isomer.[1] Achieving a high yield of the trans isomer can be challenging. You can try screening different catalysts and solvents, as these can influence the diastereoselectivity. In some cases, alternative synthetic routes, such as a multi-step synthesis involving stereoselective reductions, may be necessary to obtain the desired trans isomer in high purity.

Q3: Can I use a different reducing agent instead of catalytic hydrogenation?

A: Yes, other reducing agents can be used for the reduction of pyridines, such as sodium in ethanol (a dissolving metal reduction).[2] However, catalytic hydrogenation is often preferred for its efficiency and scalability. For the reduction of a pre-formed imine in a reductive amination approach, reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are commonly used.[10][11]

Q4: How do I know if my catalyst has been poisoned?

A: A key indicator of catalyst poisoning is a sudden stop or significant slowing of the reaction, often observed as a halt in hydrogen uptake.[5] If you reuse your catalyst and notice a significant drop in performance compared to the first run, it is likely that the catalyst has been poisoned or deactivated.

Q5: Is it necessary to protect the hydroxyl group before hydrogenation?

A: In most cases, it is not necessary to protect the hydroxyl group. The catalysts used for pyridine hydrogenation are generally selective for the reduction of the aromatic ring over the alcohol functionality. However, under very harsh conditions, hydrogenolysis of the C-O bond can occur.[5] If this becomes a significant side reaction, protecting the alcohol as a silyl ether or another stable protecting group could be considered.

Data Summary Table

ParameterRecommended RangePotential Issues if Outside Range
Catalyst Loading 1-10 mol%Too Low: Incomplete conversion. Too High: Increased cost.
Hydrogen Pressure 50-100 barToo Low: Slow or no reaction. Too High: Over-reduction.[5]
Temperature 80-150 °CToo Low: Slow or no reaction. Too High: Side product formation.[1][4]
Solvent Methanol, Ethanol, Acetic AcidMust be high purity and anhydrous to avoid catalyst poisoning.[10]

References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis. BenchChem.
  • BenchChem. (2025).
  • Greb, L., & Glorius, F. (2018). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Du, H., et al. (2014). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • El-Salamouny, S., et al. (2022).
  • Glorius, F., et al. (2019). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.
  • Various Authors. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • Banks, H. D. (1992). Piperidine Synthesis. DTIC.
  • Haase, D., et al. (2008). Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate.
  • Alec, C. (2024).
  • Sigma-Aldrich. 4-Piperidinemethanol 97 6457-49-4. Sigma-Aldrich.
  • Corona-Dzul, M., et al. (2020). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.
  • Ciba-Geigy Corporation. (1991). US5068335A - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine.
  • Ciba-Geigy Corporation. (1998). US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
  • ChemicalBook. (2025). 4-Piperidinemethanol | 6457-49-4. ChemicalBook.
  • Ciba-Geigy AG. (1996). KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine.
  • ChemicalBook. 4-Piperidinemethanol synthesis. ChemicalBook.
  • Matassini, C., Clemente, F., & Cardona, F. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Glorius, F., et al. (2020). The importance of piperidines and their synthesis via reduction of....
  • BenchChem. (2025).
  • Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal.
  • YouTube. (2024).
  • Organic Syntheses. 2,6-dimethylpyridine.
  • Myers, A. Chem 115.
  • YouTube. (2024).
  • Grogan, G., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Bakhtin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Li, Y., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.
  • ECHEMI.
  • PubChem. 4-Piperidinemethanol | C6H13NO | CID 420771.

Sources

Technical Support Center: Troubleshooting In Vitro Assays with 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL in their in vitro assays. This guide is designed to provide practical, experience-driven advice to help you navigate common challenges and ensure the integrity of your experimental results. Given that specific literature on this compound is emerging, this resource combines fundamental principles of assay development with insights gleaned from the broader class of piperidine-containing molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: What are the key chemical properties of this compound to consider for in vitro assays?

A1: this compound is a tertiary amine with a piperidine ring, a flexible butyl alcohol chain, and two methyl groups on the piperidine ring. Key considerations arising from this structure include:

  • Solubility: The butanol group confers some aqueous solubility, but the dimethylpiperidine moiety is lipophilic. Solubility in aqueous assay buffers may be limited. It is crucial to determine its solubility in your specific buffer system.

  • pKa: The tertiary amine is basic and will be protonated at physiological pH. This can influence its interaction with cellular membranes and targets.

  • Stability: Piperidine rings are generally stable. However, like many organic molecules, it can be sensitive to prolonged exposure to light, extreme pH, and high temperatures.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability and reproducibility:

  • Solvent Selection: Start by dissolving the compound in an organic solvent such as DMSO or ethanol to create a high-concentration stock solution.

  • Stock Concentration: A stock concentration of 10-50 mM is typical.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

  • Working Dilutions: Prepare fresh working dilutions in your assay buffer daily. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability and enzyme activity. A final DMSO concentration below 0.5% is generally recommended.

Q3: I am observing unexpected or inconsistent results. What are the first steps in troubleshooting?

A3: A systematic approach is key to identifying the source of variability.[3]

  • Verify Compound Integrity: Confirm the identity and purity of your compound stock, if possible, using methods like HPLC-MS.

  • Check Your Controls:

    • Negative/Vehicle Control: Is it behaving as expected (e.g., no effect)?

    • Positive Control: Is it producing the expected effect? This validates the assay system itself.

    • No-Template/No-Cell Control: Is there any signal, suggesting contamination or background interference?

  • Review Your Protocol: Double-check all calculations, dilutions, and incubation times.

Below is a general troubleshooting workflow:

Troubleshooting_Workflow cluster_controls Control Analysis Start Inconsistent Results Observed Check_Compound Verify Compound Identity & Purity Start->Check_Compound Check_Controls Analyze Assay Controls Check_Compound->Check_Controls Review_Protocol Review Experimental Protocol Check_Controls->Review_Protocol Problem_Identified Problem Identified & Resolved Review_Protocol->Problem_Identified If protocol error found Negative_Control Negative Control OK? Review_Protocol->Negative_Control If controls fail Positive_Control Positive Control OK? Negative_Control->Positive_Control Positive_Control->Problem_Identified If controls now OK

Caption: A general workflow for initial troubleshooting of in vitro assays.

Part 2: Specific Troubleshooting Guides

This section delves into specific issues that may arise when using this compound in common in vitro assay formats.

Issue 1: Poor Reproducibility or High Well-to-Well Variability

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Compound Precipitation The compound may be coming out of solution at the final assay concentration in the aqueous buffer.Solubility Test: Perform a visual and/or microscopic inspection of the compound in the final assay buffer at the highest concentration used. Solvent Optimization: If precipitation is observed, consider using a co-solvent or a different buffer system. Ensure thorough mixing after adding the compound to the assay plate.
Inconsistent Pipetting Small volumes of concentrated compound are often used, making minor pipetting errors significant.Technique: Use calibrated pipettes and pre-wet the tip. For viscous solutions like DMSO, aspirate and dispense slowly. Automation: If available, use automated liquid handlers for better precision.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and other reagents, leading to skewed results.[4]Plate Layout: Avoid using the outermost wells for experimental samples. Fill these wells with sterile water or buffer to create a humidity barrier. Incubation: Ensure proper sealing of plates during incubation.
Issue 2: No Dose-Response or a Very Weak Effect

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Incorrect Concentration Range The concentrations tested may be too low to elicit a response or so high that they are in the toxic range (for cell-based assays).Dose-Ranging Study: Perform a broad dose-response experiment, for example, from 1 nM to 100 µM, using a log or semi-log dilution series.
Compound Instability in Assay Conditions The compound may degrade during long incubation periods.Time-Course Experiment: Measure the compound's effect at different time points to determine an optimal incubation time. Consider the stability of similar compounds under acidic or basic conditions.[1]
Low Cell Permeability (for cell-based assays) The compound may not be efficiently crossing the cell membrane to reach its intracellular target.Permeabilization Control: Use a permeabilizing agent (with appropriate controls) to see if the compound's effect increases. This is a diagnostic tool, not a routine assay condition. Biochemical vs. Cell-Based Assay: Compare the IC50/EC50 from a biochemical (cell-free) assay to your cell-based assay. A large discrepancy may indicate permeability issues.[5]
Issue 3: High Background or False Positives

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Compound Interference with Detection Method The compound may be autofluorescent, colored, or may quench the signal from the detection reagent.Interference Assay: Run the assay in the absence of the biological target (e.g., no cells or enzyme) but with the compound at all tested concentrations. Any signal generated is due to interference. Counter-Screen: Use an alternative assay with a different detection method (e.g., luminescence instead of fluorescence) to confirm hits.
Non-Specific Activity Piperidine-containing compounds can sometimes exhibit non-specific activities, such as membrane disruption at high concentrations.[6][7]Orthogonal Assays: Confirm the biological activity using a different assay format that relies on a different detection principle.[8] Target Engagement Studies: If possible, use techniques like cellular thermal shift assays (CETSA) to confirm direct binding to the intended target.

Part 3: Experimental Protocols

Protocol 1: Determining Compound Solubility in Assay Buffer
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the stock solution into your final assay buffer to achieve final concentrations ranging from, for example, 1 µM to 200 µM. Ensure the final DMSO concentration is constant across all dilutions and matches your assay conditions.

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, particulates).

  • For a more sensitive measurement, transfer a small aliquot to a microscope slide and look for crystals.

  • The highest concentration that remains clear is your maximum soluble concentration under those conditions.

Protocol 2: Assay Interference Check

This protocol is for a generic fluorescence-based assay.

  • Prepare a microplate with your assay buffer.

  • Add this compound to wells to achieve the same final concentrations as your main experiment.

  • Add your detection reagent (e.g., a fluorescent substrate or probe).

  • Crucially, do not add the biological component (e.g., cells, enzyme, or receptor).

  • Incubate the plate under the same conditions as your main assay.

  • Read the fluorescence on a plate reader using the same settings as your main experiment.

  • Any signal above the vehicle control indicates interference.

Interference_Check_Workflow Start Prepare Plate with Assay Buffer Add_Compound Add Compound at Test Concentrations Start->Add_Compound Add_Reagent Add Detection Reagent Add_Compound->Add_Reagent No_Target OMIT Biological Target (e.g., Cells, Enzyme) Add_Reagent->No_Target Incubate Incubate Under Assay Conditions No_Target->Incubate Read_Signal Read Signal (e.g., Fluorescence) Incubate->Read_Signal Analyze Analyze Data for Signal Above Vehicle Control Read_Signal->Analyze

Caption: Workflow for checking compound interference in an in vitro assay.

References

  • Benchchem. (n.d.). Addressing poor reproducibility in biological assays with 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • MB-About. (n.d.). Assay Troubleshooting.
  • Thermo Fisher Scientific - US. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-ol.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • ChemicalBook. (n.t.). 4-PYRIDIN-4-YL-BUTAN-1-OL | 5264-15-3.
  • BenchChem. (2025). Comparative Guide to Biological Assays for Confirming the Activity of 1-Piperidinepropanol Derivatives.
  • Arctom Scientific. (n.d.). CAS NO. 915923-62-5 | this compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 915923-62-5.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Advanced ChemBlocks. (n.d.). 4-(piperidin-4-yl)butan-1-ol hydrochloride.
  • de Oliveira, A. C. A., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 14(3), e0212644. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]

  • MDPI. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity. MDPI. Retrieved from [Link]

  • MDPI. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. Retrieved from [Link]

  • MDPI. (2022). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]

  • MDPI. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. Retrieved from [Link]

  • MDPI. (2025). Antibacterial Activity and Chemical Analyses of the Alkaloidal Fraction of Neltuma laevigata (Humb. & Bonpl. Ex Willd) Britton & Rose Inflorescences. MDPI. Retrieved from [Link]

  • PubMed. (2005). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. PubMed Central. Retrieved from [Link]

  • Springer. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Springer. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Retrieved from [Link]

Sources

stability of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Stability of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL in Solution

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. Understanding the stability profile of a molecule is critical for ensuring experimental reproducibility, developing robust formulations, and maintaining the integrity of your results.[1][2] This document moves beyond simple data sheets to explain the chemical principles governing the stability of this specific molecule, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by two key functional groups:

  • The Tertiary Amine within the Piperidine Ring: The nitrogen atom in the piperidine ring is a tertiary amine. This site is susceptible to oxidation, which can lead to the formation of an N-oxide, a common degradation pathway for such compounds.[3] The basicity of this nitrogen (typical pKa for tertiary amines is ~9.8-11) also means its protonation state is highly dependent on the pH of the solution, which in turn affects its solubility and reactivity.[4][5]

  • The Primary Alcohol (-CH₂OH): The butan-1-ol chain terminates in a primary alcohol. This group is susceptible to oxidation, which could convert it first to an aldehyde and subsequently to a carboxylic acid, especially in the presence of oxidizing agents or under harsh conditions.

The piperidine ring itself is a saturated N-heterocycle and is generally stable, but the C-H bonds adjacent to the nitrogen (the α-positions) can be activated towards oxidation or other reactions under certain conditions.[6][7]

Q2: What are the recommended general storage conditions for this compound, both as a solid and in a stock solution?

A2: For piperidine-series compounds, proper storage is crucial to prevent degradation from environmental factors like heat, moisture, and light.[8][9]

  • Solid Form: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is highly recommended to minimize thermal degradation.[8]

  • Stock Solutions: The stability in solution is highly dependent on the solvent and pH.

    • Solvent Choice: Use aprotic solvents like DMSO or DMF for long-term storage of stock solutions, as they are less likely to participate in degradation reactions compared to protic solvents like methanol or water.

    • Storage: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

    • Aqueous Solutions: Aqueous solutions should be prepared fresh whenever possible. The compound's tertiary amine makes it susceptible to pH-dependent hydrolysis and catalysis.[10][11] If temporary storage is necessary, use a buffered solution at a pH where the compound is most stable (see Q3) and store at 2-8°C for no more than a few days, after validating stability for that period.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution is one of the most critical factors governing the stability of this molecule.[12]

  • Acidic Conditions (Low pH): At low pH, the tertiary amine will be protonated to form a piperidinium cation. This protonation generally increases water solubility. While protonation can protect the amine from oxidation, strong acidic conditions can catalyze other degradation reactions.

  • Neutral to Slightly Basic Conditions (pH 7-9): In this range, a significant portion of the molecule will be in its neutral, unprotonated form. The lone pair of electrons on the nitrogen is available, making it more susceptible to oxidation. Many piperidine-containing drugs exhibit maximum stability in a slightly acidic to neutral pH range.[13][14]

  • Strongly Basic Conditions (High pH): In highly alkaline solutions, the molecule will be entirely in its unprotonated, free-base form. While this may be desirable for certain reactions or extractions, prolonged exposure to high pH can promote degradation pathways, including potential elimination reactions or base-catalyzed oxidation.

To determine the optimal pH for your application, a pH-rate profile study is recommended as part of a forced degradation protocol.[13]

Troubleshooting Guide

Problem 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of an aged solution.
  • Likely Cause: This is a classic sign of chemical degradation.[3] The new peaks likely correspond to one or more degradation products.

  • Troubleshooting Steps:

    • Identify the Degradants: The most probable degradants are the N-oxide and the carboxylic acid resulting from the oxidation of the alcohol. An LC-MS analysis can help identify these by their mass-to-charge ratio (M+16 for N-oxide, M+14 for carboxylic acid after loss of 2H).

    • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) to generate the degradants.[1][2][15] This helps to confirm the identity of the unknown peaks in your aged sample and validates that your analytical method is "stability-indicating." See the detailed protocol below.

    • Review Storage Conditions: Re-evaluate how your solutions are being stored. Are they protected from light? Are you using an appropriate solvent and temperature? Have you considered the pH of your medium?[8][9]

Problem 2: The potency of my compound seems to decrease over time in my cell culture medium.
  • Likely Cause: In addition to chemical degradation, interactions with media components or metabolic degradation by cells can occur. The complex, buffered, and nutrient-rich nature of cell culture media can accelerate degradation.

  • Troubleshooting Steps:

    • Assess Chemical Stability in Media: Incubate the compound in the cell-free culture medium under the same conditions (37°C, CO₂) for the duration of your experiment. Sample at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the amount of parent compound remaining.

    • Prepare Fresh Solutions: The most reliable solution is to prepare fresh dilutions of your compound from a frozen, non-aqueous stock solution immediately before each experiment.

    • Investigate Adsorption: The compound may be adsorbing to the plasticware (e.g., flasks, plates). This can be tested by measuring the concentration of the compound in solution over time in the absence of cells.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[1][16]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample stored at 2-8°C in the dark.

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.5-20%
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.5-20%
Oxidation Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temp.5-20%
Thermal Incubate 2 mL of stock solution at 60°C.5-20%
Photolytic Expose stock solution to light in a photostability chamber per ICH Q1B guidelines.[17]5-20%
  • Sampling & Analysis:

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV method. An RP-C18 column with a mobile phase gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or formate) is a good starting point.[18]

    • Use LC-MS to obtain mass information on any new peaks to aid in structural elucidation.

Hypothetical Oxidative Degradation Pathways:

G parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation [O] (on Tertiary Amine) acid Carboxylic Acid Derivative parent->acid Oxidation [O] (on Primary Alcohol)

Caption: Potential oxidative degradation pathways.

References

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Blog - BTC.
  • BIOSYNCE. (2025). What is the stability of piperidine? Blog - BIOSYNCE.
  • Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal. [Link]

  • PubMed. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. [Link]

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • Quora. (2022). What is the pH of a tertiary amine?[Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-ol. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubMed Central. (n.d.). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. [Link]

  • PubMed. (n.d.). Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. [Link]

  • ResearchGate. (n.d.). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • PubMed Central. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

  • ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. [Link]

Sources

Technical Support Center: Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of these valuable compounds. The inherent basicity and diverse physicochemical properties of piperidine derivatives demand a nuanced approach to purification. This center provides troubleshooting guides and frequently asked questions (FAQs) to empower you to select and optimize the most effective purification strategy for your specific molecule.

Part 1: Foundational Purification Strategy

FAQ: How do I choose the right purification method for my piperidine derivative?

The optimal purification strategy depends on a combination of factors: the physical state of your compound (solid vs. liquid), its polarity, thermal stability, and the nature of the impurities in your crude mixture.[1] A systematic approach is crucial for efficient and effective purification.

Decision-Making Workflow:

The first step is to characterize your crude product. Is it a solid or an oil? What are the major impurities? Answering these questions will guide you through the following decision tree to the most promising initial technique.

G start Crude Piperidine Derivative is_solid Is the compound a solid? start->is_solid is_oil Is the compound an oil or liquid? is_solid->is_oil No crystallize Attempt Crystallization / Recrystallization is_solid->crystallize Yes distillation Consider Distillation is_oil->distillation Thermally Stable & Boiling Point Difference chromatography Use Column Chromatography is_oil->chromatography Thermally Labile or Complex Mixture impurities What is the nature of impurities? salt_formation Consider Salt Formation to Induce Crystallization impurities->salt_formation Oily Impurities impurities->chromatography Structurally Similar Impurities crystallize->impurities Fails or Yield is Low extraction Use Acid-Base Extraction sub_start Initial Work-up Strategy impurity_type Are impurities acidic or neutral? sub_start->impurity_type impurity_type->chromatography No, basic impurities impurity_type->extraction Yes

Caption: Decision tree for selecting a primary purification technique.

Part 2: Troubleshooting Column Chromatography

Column chromatography is a cornerstone of purification, but the basic nitrogen of the piperidine ring introduces specific challenges, primarily due to interactions with the acidic silica gel surface.

FAQ: My piperidine compound is streaking or tailing badly on a silica gel column. What's happening and how do I fix it?

The Cause (Expertise & Experience): This is a classic problem when purifying basic compounds like piperidines on standard silica gel.[2] Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of your piperidine derivative can form a strong acid-base interaction with these silanol groups. This strong, sometimes irreversible, binding leads to poor elution, resulting in significant "tailing" or streaking of the compound down the column. In severe cases, your compound may not elute at all.[3]

The Solution (Trustworthiness): The key is to "deactivate" or mask the acidic silanol groups. This is most commonly achieved by adding a small amount of a volatile base to your mobile phase (eluent).

Step-by-Step Protocol: Basic-Modified Eluent

  • Select a Base: Triethylamine (Et₃N or TEA) is the most common choice for solvent systems like hexane/ethyl acetate.[3][4] For more polar systems like dichloromethane/methanol, a solution of ammonium hydroxide in methanol is often used.[3][5]

  • Determine Concentration: Start by adding 0.5-2% (v/v) of the basic modifier to your eluent. For example, for a 1 L solution of 20% ethyl acetate in hexanes, you would add 5-20 mL of triethylamine.

  • Equilibrate the Column: It is crucial to flush the packed column with the base-modified eluent before loading your sample.[4] This ensures the entire silica bed is neutralized, preventing interactions from the moment your compound is introduced.

  • Run the Column: Load your sample (preferably dry-loaded, see below) and run the column as usual with the base-modified eluent. You should observe significantly sharper peaks and improved recovery.

Alternative Stationary Phases: If base-modified silica is ineffective, consider alternative stationary phases:

  • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines.[6]

  • Amine-Functionalized Silica: These columns have a basic surface, which repels basic compounds, leading to excellent peak shapes without mobile phase additives.[7]

FAQ: My compound is not very soluble in the column eluent, leading to poor separation. What should I do?

The Cause (Expertise & Experience): Poor solubility upon loading leads to a wide application band at the top of the column. This is a primary cause of poor separation, as the "starting line" for your chromatographic race is smeared out. Dissolving the sample in a strong solvent (like pure dichloromethane or methanol) and loading it directly can cause the compound to precipitate upon meeting the less polar mobile phase on the column.

The Solution (Trustworthiness): Dry loading is the superior method for introducing samples with limited solubility in the mobile phase.[8]

Step-by-Step Protocol: Dry Loading

  • Dissolve: Dissolve your crude product in a suitable, low-boiling-point solvent (e.g., dichloromethane, methanol).

  • Adsorb: Add a small amount of silica gel (typically 10-20 times the mass of your sample) to this solution.[8]

  • Evaporate: Gently remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[8]

  • Load: Carefully add this powder to the top of your packed column.

  • Run: Gently add the eluent and run the column as normal. This technique ensures your compound is introduced to the column in a very fine, uniform band, maximizing separation efficiency.

Part 3: Troubleshooting Crystallization & Salt Formation

Crystallization is the most effective method for achieving high purity for solid compounds. However, many piperidine derivatives are isolated as oils or have challenging crystallization profiles.

FAQ: My piperidine derivative is an oil and will not crystallize. What are my options?

The Cause (Expertise & Experience): Many functionalized piperidines exist as oils at room temperature due to low melting points or the presence of impurities that inhibit the formation of a crystal lattice.

The Solution (Trustworthiness): The most powerful technique to induce crystallization in a basic compound is to convert it into a salt.[2][9] Amine salts are ionic compounds, which dramatically increases their crystallinity and often reduces their solubility in common organic solvents, facilitating precipitation.[9]

Workflow for Salt Formation and Crystallization:

G start Purified Oily Piperidine Derivative dissolve Dissolve Oil in a Non-Polar/Slightly Polar Solvent (e.g., Et₂O, EtOAc, Acetone) start->dissolve add_acid Add an Acid Solution (e.g., HCl in Dioxane/Et₂O, Oxalic Acid in Acetone) dissolve->add_acid observe Observe for Precipitation add_acid->observe precipitate Solid Precipitates observe->precipitate Yes no_precipitate No Solid Forms observe->no_precipitate No collect Collect Solid by Filtration, Wash with Cold Solvent, Dry precipitate->collect troubleshoot Troubleshoot: - Concentrate Solution - Add Anti-Solvent (e.g., Hexanes) - Cool to 0°C or -20°C - Try a Different Acid/Solvent no_precipitate->troubleshoot

Caption: Workflow for crystallization via salt formation.

Choosing the Right Acid: The choice of acid is critical and depends on the basicity of your piperidine and the desired properties of the salt.[10]

AcidTypical Solvent for Salt FormationpKa of AcidComments
Hydrochloric Acid (HCl)Dioxane, Diethyl Ether, EtOAc~ -7Forms stable, often highly crystalline hydrochloride salts. Can be hygroscopic.[10]
Oxalic AcidAcetone, Ethanol, Isopropanol1.27Dicarboxylic acid can form 1:1 or 2:1 (amine:acid) salts. Often gives very crystalline solids.[10]
L-Tartaric AcidEthanol, Methanol2.98Chiral acid, useful for the resolution of racemic piperidines.
Methanesulfonic AcidIsopropanol, Ethyl Acetate~ -1.9Forms stable salts, often with different solubility profiles than hydrochlorides.[10]

pKa values are approximate and can vary with solvent.

Liberating the Free Base: If the final product needs to be the free piperidine base, the salt can be easily reversed. Dissolve the salt in water, add a strong base like sodium hydroxide (NaOH) to deprotonate the piperidinium ion, and then extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate.[9][11]

Part 4: Distillation and Extraction Strategies

FAQ: I am trying to separate my piperidine product from a non-basic impurity, but extraction isn't working well.

The Cause (Expertise & Experience): Acid-base extraction is a powerful first-pass purification technique that leverages the basicity of the piperidine nitrogen.[12][13] It's used to separate basic compounds from acidic or neutral impurities. The principle is to protonate the basic piperidine with an aqueous acid (like 1M HCl), making it a water-soluble salt.[14] The neutral/acidic impurities remain in the organic layer. Inefficient separation usually stems from an incomplete acid-base reaction or emulsion formation.

The Solution (Trustworthiness): Ensure complete protonation and proper phase separation.

Step-by-Step Protocol: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Acid Wash: Transfer to a separatory funnel and wash with 1M aqueous HCl. The piperidine will be protonated and move to the aqueous layer.[1][13]

  • Confirmation: Check the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2) to ensure all the amine has been protonated and extracted. If not, wash with acid again.

  • Separation: Separate the layers. The neutral and acidic impurities remain in the organic layer.

  • Liberation: Cool the acidic aqueous layer in an ice bath. Make it basic (pH 9-10) by slowly adding a base like 2M NaOH.[13] Your piperidine product will deprotonate and may precipitate or form an oily layer.

  • Back-Extraction: Extract your purified piperidine back into an organic solvent (e.g., dichloromethane) two or three times.

  • Final Steps: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine.

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Amine and HCl - salt form
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • What is an Acid and Base Extraction? Engineering Ideas Clinic - Confluence.
  • common challenges in working with piperidine-based compounds. Benchchem.
  • Amine workup : r/Chempros. Reddit.
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Ways of crashing out amines : r/chemistry. Reddit. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical FAQs for overcoming common challenges in enhancing the biological activity of piperidine scaffolds. The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous approved drugs and its favorable physicochemical properties.[1][2] This guide offers field-proven insights to navigate the complexities of synthesis, functionalization, and optimization of these crucial molecules.

Section 1: Troubleshooting Common Synthetic Hurdles

This section addresses specific issues that frequently arise during the synthesis and modification of piperidine derivatives.

FAQs: Synthesis & Purification

Question 1: I'm observing a persistent yellow tint in my purified piperidine product. What is the cause and how can I achieve a colorless compound?

Answer: A yellow discoloration in piperidine is typically a result of oxidation products.[3] While minor impurities may not impact every application, high-purity compounds are essential for accurate biological evaluation.

  • Causality: The nitrogen atom in the piperidine ring is susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.[4]

  • Troubleshooting Protocol:

    • Purification: The most effective method to remove these impurities is distillation.[3]

    • Prevention: To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[3][4]

Question 2: My N-alkylation of a piperidine is sluggish and gives low yields. What factors could be responsible and how can I optimize the reaction?

Answer: Slow or incomplete N-alkylation is a common issue that can often be resolved by addressing the reaction conditions.

  • Causality & Solutions:

    • Insufficient Basicity: The reaction often generates an acid byproduct (e.g., HCl, HBr) which can protonate the starting piperidine, rendering it non-nucleophilic. Solution: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the acid.[4]

    • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can slow the reaction. Solution: Increase the reaction temperature or use a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).[4]

    • Solvent Choice: The polarity of the solvent can significantly affect reaction rates. Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[4]

Question 3: I am struggling with the N-arylation of a sterically hindered piperidine using the Buchwald-Hartwig amination. What are the critical parameters to optimize?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but sterically demanding substrates require careful optimization.[5]

  • Causality: Steric hindrance around the nitrogen atom can impede the approach of the aryl halide and the palladium catalyst, leading to poor reaction efficiency.

  • Optimization Strategy:

    • Ligand Selection: The choice of phosphine ligand is crucial. For hindered substrates, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.[5]

    • Catalyst System: Use a reliable palladium source, such as Pd₂(dba)₃.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.

    • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.

Below is a generalized experimental workflow for this reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Piperidine, Aryl Halide, Base B Add Pd Catalyst & Phosphine Ligand A->B In Schlenk Flask C Add Anhydrous Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Dilute & Filter (e.g., through Celite) F->G H Aqueous Wash & Dry Organic Layer G->H I Purify by Column Chromatography H->I

Buchwald-Hartwig N-arylation Workflow.

A detailed, step-by-step protocol for the N-arylation of ortho-methyl 4-anilino-1-Boc-piperidine can be found in the literature.[5]

Section 2: Enhancing Biological Activity and Selectivity

Once a synthetic route is established, the focus shifts to optimizing the biological profile of the piperidine scaffold. This section provides guidance on strategies to improve potency, selectivity, and pharmacokinetic properties.

FAQs: Structure-Activity Relationship (SAR) and Optimization

Question 4: My lead compound has good potency but poor selectivity. What general strategies can I employ to improve selectivity?

Answer: Enhancing selectivity is a critical step in drug development to minimize off-target effects. Several strategies can be explored:

  • Causality & Solutions:

    • Conformational Restriction: Off-target activity can occur if the molecule is too flexible and can adopt multiple conformations that fit different binding sites. Solution: Introduce steric constraints to lock the molecule into a more rigid conformation that is preferential for the intended target. This can be achieved by adding bulky groups or creating bridged piperidine analogs.[6]

    • Altering Substitution Patterns: The position and electronic nature of substituents on the piperidine ring can dramatically influence interactions with the target protein. Solution: Systematically explore different substitution patterns on the piperidine ring to identify regions sensitive to selectivity.[6]

    • Exploiting Chirality: Different enantiomers of a chiral piperidine derivative can exhibit significantly different biological activities and selectivities. Solution: Synthesize and test individual enantiomers. Introducing chiral centers can lead to a better fit within the target's binding pocket.[7][8]

Question 5: How can I modulate the physicochemical properties (e.g., solubility, lipophilicity) of my piperidine derivatives to improve their drug-like characteristics?

Answer: Fine-tuning physicochemical properties is essential for good pharmacokinetic (ADME) profiles.[2]

  • Causality & Solutions:

    • Solubility: Poor aqueous solubility can limit bioavailability. Solution: Introduce polar functional groups (e.g., hydroxyl, amide) or ionizable groups. For instance, studies have shown that introducing a substituent at the 2-position of the piperidine ring can enhance aqueous solubility.[7]

    • Lipophilicity (LogP/LogD): Both excessively high and low lipophilicity can be detrimental. Solution: Modulate lipophilicity by adding or removing lipophilic (e.g., alkyl, aryl) or hydrophilic groups. The piperidine nitrogen's pKa can also be adjusted through substitution to influence the LogD at physiological pH.[7]

    • Metabolic Stability: The piperidine ring, particularly the carbons adjacent to the nitrogen, can be susceptible to metabolic oxidation.[2][9] Solution:

      • Blocking Metabolic "Soft Spots": Introduce fluorine atoms or other groups at positions prone to metabolism.[10]

      • Bioisosteric Replacement: Replace the piperidine ring with a bioisostere that has improved metabolic stability, such as a morpholine or a spirocyclic system.[2][9]

The following table summarizes key strategies for property modulation:

Goal Strategy Example Modification Rationale
Enhance Potency Optimize target interactionsIntroduce H-bond donors/acceptorsForms stronger interactions with the binding site.
Conformational rigidityIntroduce bulky groups or create bridged systems[6]Pre-organizes the molecule for optimal binding.
Improve Selectivity Exploit stereochemistrySynthesize and test single enantiomers[7][8]Enantiomers may have different binding affinities for on- and off-targets.
Modify substitution patternVary substituents at different ring positions[6]Fine-tunes electronic and steric interactions.
Increase Solubility Add polar groupsIntroduce hydroxyl or amide groups[7]Increases polarity and hydrogen bonding with water.
Modulate Lipophilicity Add/remove lipophilic groupsIntroduce/remove alkyl or aryl groupsBalances solubility and membrane permeability.
Enhance Metabolic Stability Block metabolic sitesIntroduce fluorine at susceptible positions[10]C-F bond is stronger than C-H, resisting oxidation.
Bioisosteric replacementReplace piperidine with morpholine or spiro-azaspiro[3.3]heptane[9]Alters metabolic profile while maintaining key interactions.

Question 6: What is the significance of the piperidine ring's conformation on its biological activity?

Answer: The three-dimensional shape of the piperidine ring is critical for its interaction with biological targets.[11]

  • Causality: The piperidine ring typically adopts a chair conformation to minimize strain. Substituents can occupy either axial or equatorial positions, and the preferred orientation influences the overall shape of the molecule and how it fits into a receptor's binding pocket.[11]

  • Key Considerations:

    • Chair Conformation: This is the most stable conformation. The orientation of substituents (axial vs. equatorial) dictates the spatial relationship of different parts of the molecule.

    • Nitrogen Inversion: The nitrogen atom can invert, which can also change the orientation of its substituent.

    • Impact of Substituents: The introduction of substituents, especially fluorine, can significantly alter the conformational equilibrium due to steric and electronic effects like hyperconjugation and charge-dipole interactions.[12][13][14] Understanding these preferences is key to designing molecules with a specific, desired conformation for optimal target engagement.

Piperidine_Conformation cluster_piperidine Piperidine Scaffold cluster_factors Influencing Factors cluster_conformation Resulting Conformation cluster_activity Biological Outcome Piperidine Core Piperidine Core Substituent Position Substituent Position Substituent Nature (e.g., F, Me) Substituent Nature (e.g., F, Me) Solvent Polarity Solvent Polarity Axial/Equatorial Preference Axial/Equatorial Preference Substituent Position->Axial/Equatorial Preference Substituent Nature (e.g., F, Me)->Axial/Equatorial Preference Solvent Polarity->Axial/Equatorial Preference [Ref. 27, 31] Chair Conformation Chair Conformation Biological Activity Biological Activity Chair Conformation->Biological Activity Dictates 3D shape for target binding [Ref. 9] Axial/Equatorial Preference->Chair Conformation

Factors influencing piperidine conformation and activity.

By methodically addressing these common synthetic and optimization challenges, researchers can more efficiently advance their piperidine-based drug discovery programs.

References

  • Application Notes and Protocols for N-arylation of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Topics in Medicinal Chemistry, 23(13), 1221-1259. Available at: [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. (2008). Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-12. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-8. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Available at: [Link]

  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting. Available at: [Link]

  • common challenges in working with piperidine-based compounds. Benchchem.
  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PMC. Available at: [Link]

  • Technical Support Center: Enhancing the Selectivity of Piperidine-Based Inhibitors. Benchchem.
  • Application Notes and Protocols for N-arylation of Piperazine-2-thione. Benchchem.
  • optimizing reaction conditions for N-arylation of piperazine. Benchchem.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Available at: [Link]

  • Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. Benchchem.
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2007). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Available at: [Link]

  • Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. ResearchGate. Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). PubMed Central. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). The Nairoukh Research Group. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC. Available at: [Link]

  • Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. (2014). PubMed. Available at: [Link]

  • 1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal. Available at: [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. (2016). PubMed. Available at: [Link]

  • Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Benchchem.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Ring replacement recommender: Ring modifications for improving biological activity. ResearchGate. Available at: [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). MDPI. Available at: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Technology Networks. Available at: [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2017). The Journal of Organic Chemistry. Available at: [Link]

  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Modifying Experimental Protocols for Substituted Butanols

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted butanols. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and modification of this important class of molecules. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Section 1: Synthesis of Substituted Butanols via Grignard Reaction

The Grignard reaction is a cornerstone for creating carbon-carbon bonds and is frequently employed for the synthesis of substituted secondary and tertiary butanols.[1][2][3][4][5][6] However, its sensitivity to reaction conditions can lead to several common issues.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize a secondary butanol is showing low yield and a significant amount of unreacted starting aldehyde. What could be the cause?

A1: This is a classic issue often stemming from two primary sources: inactive Grignard reagent or impure reagents and glassware.

  • Inactive Grignard Reagent: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[4] Any exposure can quench the reagent, rendering it non-nucleophilic.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum. Solvents (typically diethyl ether or THF) must be anhydrous.

      • Freshly Prepared or Titrated Reagent: Use freshly prepared Grignard reagent. If using a commercial solution, its concentration should be verified by titration before use.

      • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) from start to finish.

  • Impure Aldehyde: The aldehyde starting material can be a source of problems.

    • Troubleshooting:

      • Check for Acidic Impurities: Aldehydes can oxidize to carboxylic acids upon storage. The acidic proton of the carboxylic acid will quench the Grignard reagent.[2] Purify the aldehyde by distillation or column chromatography if necessary.

      • Use of Protecting Groups: If the aldehyde contains other reactive functional groups (like an alcohol), that group must be protected prior to the Grignard reaction.[7][8][9][10][11] Acetals are common protecting groups for aldehydes.[7][8][9][10]

Q2: I am trying to synthesize a tertiary butanol from an ester and a Grignard reagent, but my main product is a ketone. Why is this happening?

A2: This outcome indicates an insufficient amount of Grignard reagent was used. The reaction of an ester with a Grignard reagent proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate.[1][12] This ketone is then attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol.[1][12]

  • Causality: The initially formed tetrahedral intermediate from the first addition is unstable and eliminates an alkoxide to form a ketone. This ketone is generally more reactive than the starting ester, so it will readily react with another equivalent of the Grignard reagent.

  • Protocol Adjustment:

    • Use at least two full equivalents of the Grignard reagent relative to the ester. It is often advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete conversion.

Reactant Ratio (Grignard:Ester)Expected Major Product
1:1Ketone
> 2:1Tertiary Alcohol
Troubleshooting Workflow: Grignard Reaction

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Check_Reagent Verify Grignard Reagent Activity Start->Check_Reagent Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Aldehyde Evaluate Aldehyde Purity Start->Check_Aldehyde Solution_Reagent Use Fresh/Titrated Reagent Check_Reagent->Solution_Reagent Solution_Conditions Ensure Anhydrous Conditions & Inert Atmosphere Check_Conditions->Solution_Conditions Solution_Aldehyde Purify Aldehyde / Use Protecting Group Check_Aldehyde->Solution_Aldehyde

Caption: Decision tree for troubleshooting low-yielding Grignard reactions.

Section 2: Modifying the Hydroxyl Group of Substituted Butanols

Once the substituted butanol is synthesized, further modifications are often necessary. Common transformations include substitution of the hydroxyl group (e.g., via Mitsunobu reaction) or its oxidation to a carbonyl.

Frequently Asked Questions (FAQs)

Q3: My Mitsunobu reaction to invert the stereocenter of a chiral secondary butanol is resulting in a low yield of the desired product and recovery of the starting alcohol. What is going wrong?

A3: The Mitsunobu reaction is a powerful tool for stereochemical inversion but is highly dependent on the acidity of the nucleophile and steric hindrance.[13][14][15][16][17]

  • Nucleophile Acidity: The reaction mechanism requires the protonation of the azodicarboxylate reagent by the nucleophile.[13] If the nucleophile is not acidic enough (pKa > 13), this proton transfer is inefficient, and the reaction stalls.[17]

    • Troubleshooting:

      • Choice of Nucleophile: Carboxylic acids are common and effective nucleophiles. If you are using a less acidic nucleophile, consider switching to a more acidic one like p-nitrobenzoic acid.

      • Pre-formation of the Nucleophile Salt: In some cases, pre-forming the salt of the nucleophile with a non-nucleophilic base can improve yields, though this is not a standard Mitsunobu protocol.

  • Steric Hindrance: The Mitsunobu reaction is an S_N2-type displacement.[14][17] Significant steric bulk around the alcohol or on the nucleophile can dramatically slow down or prevent the reaction.

    • Troubleshooting:

      • Alternative Reagents: For sterically hindered systems, newer azodicarboxylate reagents have been developed that can improve yields.

      • Alternative Synthetic Route: If the Mitsunobu reaction fails, consider converting the alcohol to a good leaving group (like a tosylate or mesylate) and then performing a classical S_N2 reaction with the desired nucleophile.[14][18] This two-step process can sometimes be more reliable for hindered substrates.

Q4: I am trying to oxidize a substituted secondary butanol to a ketone, but I am observing over-oxidation or side products. How can I improve the selectivity?

A4: The choice of oxidizing agent is critical for achieving a clean conversion of a secondary alcohol to a ketone.[19][20][21] Stronger oxidizing agents can lead to undesired side reactions, especially if other sensitive functional groups are present in the molecule.

  • Common Oxidizing Agents and Their Selectivity:

    • Chromium-Based Reagents:

      • Jones Reagent (CrO₃ in H₂SO₄/acetone): A very strong oxidizing agent.[22] It will efficiently oxidize secondary alcohols to ketones but can also affect other functional groups.

      • Pyridinium Chlorochromate (PCC): A milder and more selective reagent that will convert secondary alcohols to ketones without affecting many other functional groups.[22][23] It is often the preferred choice for sensitive substrates.

    • Dess-Martin Periodinane (DMP): A mild and highly selective modern oxidizing agent that works well for a wide range of substrates.

    • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is very mild and effective but requires careful temperature control and handling of malodorous byproducts.

  • Recommended Protocol for a Clean Oxidation:

    • Dissolve the substituted secondary butanol in an appropriate solvent (e.g., dichloromethane for PCC or DMP).

    • Add the chosen mild oxidizing agent (e.g., 1.5 equivalents of PCC or DMP) portion-wise at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work up the reaction by filtering through a pad of silica gel or celite to remove the reagent byproducts, followed by standard aqueous extraction and purification.

Oxidizing AgentConditionsCommon Issues
Jones ReagentStrong AcidOver-oxidation, low selectivity
PCCMild, anhydrousCan be acidic, chromium waste
DMPMild, neutralReagent can be shock-sensitive
Swern OxidationMild, low temp (-78°C)Requires careful temp control, odor
Experimental Workflow: Stereoinversion of a Secondary Butanol

Sources

Technical Support Center: Addressing Off-Target Effects of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of clinically approved drugs targeting indications from cancer to central nervous system (CNS) disorders.[1][2] Its versatility allows for the modulation of critical physicochemical properties like solubility and lipophilicity, and its saturated, three-dimensional structure can be tailored to fit precisely within the binding pockets of molecular targets.[1][3] However, this same structural flexibility can also lead to unintended interactions with proteins other than the primary target, known as off-target effects. These interactions are a significant source of drug toxicity and a primary reason for failures in preclinical and clinical development.[4][5]

This technical support center is designed for researchers, scientists, and drug development professionals to provide actionable guidance on identifying, troubleshooting, and mitigating the off-target effects of piperidine-containing compounds. Here, we combine mechanistic insights with field-proven experimental strategies to help you navigate these challenges and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target liabilities associated with the piperidine scaffold?

A1: While the specific off-target profile is unique to each molecule, several protein families are frequently implicated due to structural motifs common in piperidine-containing drugs. These include:

  • Sigma (σ) Receptors (σ1 and σ2): Many piperidine ligands show high affinity for these receptors, which can lead to complex and often undesirable neurological or psychiatric side effects.[6][7][8]

  • hERG Potassium Channel: Inhibition of the human ether-à-go-go-related gene (hERG) channel is a major safety concern due to the risk of life-threatening cardiac arrhythmias.[3][9] Highly lipophilic amines, a common feature in some piperidine series, are often associated with hERG activity.[9]

  • GPCRs (e.g., Muscarinic, Dopaminergic Receptors): The piperidine scaffold is a classic pharmacophore for many G-protein coupled receptors. Unintended binding to various GPCRs can lead to a wide range of side effects, from dry mouth to motor control issues.

  • Kinases: While less common than GPCR interactions, some piperidine-containing compounds can exhibit off-target kinase activity, potentially interfering with critical cell signaling pathways.[10]

Q2: Why is it critical to identify off-target effects early in the drug discovery process?

A2: Early identification of off-target effects is paramount for several reasons:

  • Safety and Toxicity: Undesired off-target interactions are a leading cause of safety-related attrition in both preclinical and clinical phases.[4][5] Early detection allows for the redesign of molecules to mitigate these risks.

  • Mechanism of Action (MoA) Clarity: To confidently link a compound's therapeutic effect to its intended target, you must rule out the possibility that the observed phenotype is due to an off-target interaction.[5][11]

  • Resource Optimization: Pursuing a compound with significant off-target liabilities wastes considerable time and financial resources.[12][13] Early de-risking allows teams to focus on the most promising candidates.

Q3: My compound is flagged as a potential Pan-Assay Interference Compound (PAINS). What does this mean?

A3: PAINS are compounds that appear as "hits" in many different high-throughput screening assays due to nonspecific activity or interference with the assay technology itself, rather than specific interaction with the intended target.[14][15] They often contain reactive chemical motifs that can covalently modify proteins, act as redox cyclers, or form aggregates that sequester the target protein.[13][15] If your piperidine compound contains a known PAINS substructure (e.g., rhodanines, quinones, catechols), any observed activity should be treated with extreme caution and validated using orthogonal, biophysical methods.[14][16]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow to deconvolve on-target versus off-target effects.

Q: My piperidine compound shows potent activity in my primary cell-based assay but also causes significant cytotoxicity at similar concentrations. How can I determine if the toxicity is an off-target effect?

A: This is a classic challenge. The goal is to separate the desired on-target pharmacology from unintended toxicity. A multi-step approach is required to determine if you have an on-target toxicity (the target itself is essential for cell survival) or an off-target toxicity (the compound is hitting something else that is killing the cell).

Workflow for Deconvoluting On-Target vs. Off-Target Effects

cluster_0 Phase 1: Initial Validation cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Conclusion A Problem: Potent Activity with Concurrent Cytotoxicity B Step 1: Confirm Target Engagement in Intact Cells (e.g., CETSA, NanoBRET) A->B C Step 2: Generate Structure-Activity Relationship (SAR) (Active vs. Inactive Analogs) B->C D Step 3: Run Cytotoxicity Assays with Inactive Analog (Vehicle, Active, Inactive) C->D E Step 4: Broad Off-Target Profiling (e.g., Safety47 Panel, Kinase Panel) D->E G Conclusion A: On-Target Toxicity (Inactive analog is non-toxic) D->G Inactive = No Toxicity H Conclusion B: Off-Target Toxicity (Inactive analog is also toxic OR Off-target panel identifies hazard) D->H Inactive = Toxic F Step 5: Mechanistic Toxicity Assays (e.g., Caspase-Glo, MitoTox) E->F E->H Hazard Identified

Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.

Detailed Steps:

  • Confirm Target Engagement: Before anything else, you must prove that your compound binds to its intended target in a cellular context at the concentrations where you observe the effect.[11] A biochemical assay is not sufficient.

    • Recommended Assays: Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assays.[17][18][19] These methods measure direct target binding in live cells.[17][20]

    • Rationale: This step validates that your compound can reach and interact with its target. If you can't demonstrate target engagement, any observed cellular phenotype is likely an off-target effect.

  • Establish a Structure-Activity Relationship (SAR): Synthesize or acquire a close structural analog of your active compound that is inactive against your primary target.

    • Rationale: This "dead control" is your most critical tool. If the biological effect (including toxicity) is mediated by the primary target, the inactive analog should have no effect.

  • Comparative Cytotoxicity Profiling: Run a standard cytotoxicity assay (e.g., CellTiter-Glo®, LDH release) with three key arms: your active compound, your inactive analog, and a vehicle control.[21][22][23]

    • Interpretation:

      • If only the active compound is toxic: This strongly suggests the cytotoxicity is on-target. The therapeutic window for your mechanism may be too narrow.

      • If both active and inactive compounds are toxic: This is a major red flag for off-target toxicity. The toxic effect is independent of your primary target, likely due to a shared scaffold feature interacting with an unintended protein.

  • Broad Off-Target Profiling: If off-target toxicity is suspected, the next step is to identify the culprit.

    • Recommended Action: Screen the compound against a commercially available safety pharmacology panel (e.g., a Safety47 panel that includes common GPCRs, ion channels like hERG, and transporters). If the primary target is a kinase, a broad kinase panel screen is essential to determine selectivity.[24]

    • Rationale: These screens provide a broad view of the compound's promiscuity and can quickly identify high-risk interactions that correlate with the observed toxicity.[4][25]

Q: My assay results are highly variable and difficult to reproduce. Could off-target effects be the cause?

A: Yes, absolutely. Inconsistent results can be a symptom of compound-related assay artifacts, which are a form of off-target effect.

Troubleshooting Steps:

  • Check for PAINS Properties: Use computational filters or consult medicinal chemists to check if your piperidine scaffold contains substructures associated with Pan-Assay Interference Compounds (PAINS).[14][15]

    • Rationale: PAINS can cause inconsistent results through various mechanisms like compound aggregation, fluorescence interference, or redox cycling, which can be highly sensitive to minor changes in assay conditions.[15][26]

  • Run a Counter-Screen: A counter-screen is an assay designed to detect interference with the assay technology itself.[12][27]

    • Example: If your primary assay uses a luciferase reporter, run a counter-screen with just the luciferase enzyme and your compound to see if it's a direct inhibitor of the reporter.[12]

    • Rationale: This definitively proves whether your compound is interfering with the measurement system, a common cause of false positives and variability.[26][27]

  • Perform an Orthogonal Assay: Confirm your primary results using a secondary assay that measures the same biological endpoint but uses a different detection technology.[27][28]

    • Example: If your primary screen is a kinase activity assay that measures ADP production (e.g., ADP-Glo™), an orthogonal assay could be one that directly measures the phosphorylation of a substrate peptide via an antibody-based method (e.g., HTRF®).[28]

    • Rationale: If a compound is a true hit, it should show activity in both assays. If it is only active in one, it is likely an artifact of that specific assay technology.[28]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify target engagement in intact cells or cell lysates.[18][19][29] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[19][30]

Methodology:

  • Cell Treatment: Seed and grow your cells of interest to ~80% confluency. Treat the cells with your piperidine compound at various concentrations (including a vehicle control) for a specified time (e.g., 1 hour) under normal culture conditions.

  • Thermal Challenge: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[20]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of your target protein remaining in the supernatant using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for each compound concentration. A positive target engagement will result in a rightward shift of the melting curve, indicating increased thermal stability.[29]

Protocol 2: Kinobeads Competition Binding Assay for Kinase Selectivity Profiling

This chemical proteomics approach is used to assess the selectivity of a kinase inhibitor against a broad panel of native kinases directly from a cell lysate.[24][31][32]

Methodology:

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or a mixture of cell lines to ensure broad kinome coverage.[24][32]

  • Compound Incubation: Incubate the lysate with increasing concentrations of your piperidine compound (or a DMSO control) for a set period (e.g., 45 minutes) to allow the compound to bind to its kinase targets.[24]

  • Kinobeads Pulldown: Add "kinobeads" to the lysate. These are sepharose beads derivatized with a cocktail of broad-spectrum, immobilized kinase inhibitors.[33][34] The beads will capture kinases whose ATP-binding sites are not already occupied by your test compound.

  • Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry.

  • Data Analysis: For each identified kinase, plot its signal intensity against the concentration of your test compound. A dose-dependent decrease in signal indicates that your compound is binding to that kinase and preventing it from being captured by the beads.[33] This allows for the determination of IC50 values for hundreds of kinases simultaneously.[24]

Data Summary

Table 1: Common Off-Targets for Piperidine Scaffolds and Recommended Assays

Off-Target ClassSpecific ExamplesPotential ConsequenceRecommended Primary AssayRecommended Orthogonal Assay
Ion Channels hERG (KCNH2)Cardiac ArrhythmiaAutomated Patch Clamp (Qpatch)Radioligand Binding Assay ([³H]-astemizole)
GPCRs Sigma-1 (σ1R), Sigma-2 (σ2R)CNS Side Effects, PsychosisRadioligand Binding Assay ([³H]-pentazocine)Functional Calcium Flux Assay
GPCRs Muscarinic Receptors (M1-M5)Anticholinergic EffectsRadioligand Binding Assay ([³H]-NMS)GTPγS Binding Assay
Kinases ABL, SRC, ROCKUnintended Anti-proliferative or Pro-survival SignalingKinobeads Competition BindingNanoBRET® Target Engagement Assay
Transporters SERT, DAT, NETMood/Behavioral ChangesNeurotransmitter Uptake AssayRadioligand Binding Assay

References

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Zhang, T., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Ciombor, J., et al. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Scott, J. S., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Médard, G., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Retrieved from [Link]

  • Girke, T., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Bantscheff, M. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Retrieved from [Link]

  • The University of Arizona. (n.d.). Our Process. R. Ken Coit College of Pharmacy. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Médard, G., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jacobson, K. A., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Shah, F., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Retrieved from [Link]

  • Domicevica, L., & Biggin, P. C. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology. Retrieved from [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been identified as PAINS and should generally be avoided. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Retrieved from [Link]

  • Dahlin, J. L., et al. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. ACS Chemical Biology. Retrieved from [Link]

  • Abdelshaheed, M., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS One. Retrieved from [Link]

  • Walker, K. A., et al. (1993). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

  • Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. Retrieved from [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube. Retrieved from [Link]

  • Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL and Other Piperidine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in drug discovery.[1][2] Its prevalence in over 70 approved drugs highlights its role as a "privileged structure," capable of interacting with a wide array of biological targets with high affinity and specificity.[1] The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for the precise three-dimensional positioning of substituents to optimize drug-target interactions. This versatility has led to the development of piperidine-containing compounds across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.

This guide provides an in-depth comparative analysis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL , a specific piperidine analog, in the context of other structurally related compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) of closely related analogs to provide a scientifically grounded perspective on its potential pharmacological profile. We will explore the influence of the 3,5-dimethyl substitution pattern and the N-butan-1-ol side chain on receptor affinity, selectivity, and overall drug-like properties. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Structural Features and Their Predicted Influence on Biological Activity

The pharmacological profile of this compound is determined by the interplay of its core structural components: the 3,5-dimethylpiperidine ring and the N-(4-hydroxybutyl) side chain.

The 3,5-Dimethylpiperidine Core: A Handle for Modulating Lipophilicity and Specificity

The dimethyl substitution at the 3 and 5 positions of the piperidine ring introduces several key features that can influence biological activity:

  • Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the piperidine core compared to its unsubstituted counterpart. This can enhance membrane permeability and potentially improve blood-brain barrier penetration, a desirable property for centrally acting drugs.

  • Stereoisomerism: 3,5-Dimethylpiperidine exists as cis and trans diastereomers.[3][4] The relative orientation of the methyl groups can significantly impact how the molecule fits into a receptor's binding pocket, leading to differences in affinity and efficacy between isomers.

  • Conformational Restriction: The methyl groups can restrict the conformational flexibility of the piperidine ring, locking it into a preferred chair conformation. This can pre-organize the molecule for optimal binding to a specific target, thereby increasing affinity and selectivity.

Derivatives of 3,5-dimethylpiperidine have been explored for their utility in various therapeutic areas, including as precursors to cholesterol-lowering agents like tibric acid and in the development of enzyme inhibitors for conditions such as Alzheimer's disease.[3]

The N-(4-Hydroxybutyl) Side Chain: A Vector for Targeting and Physicochemical Modulation

The N-alkylation of piperidines is a common strategy to introduce diverse functionalities and modulate pharmacological properties. The 4-hydroxybutyl (butan-1-ol) side chain in the target molecule is predicted to contribute in the following ways:

  • Receptor Interactions: The length and flexibility of the alkyl chain are critical determinants of affinity for various receptors, particularly G-protein coupled receptors (GPCRs) like opioid and sigma receptors. Studies on N-arylalkylpiperidines have shown that the optimal chain length for sigma-1 (σ1) and sigma-2 (σ2) receptor affinity is often around two to three carbons, with a four-carbon chain sometimes leading to a decrease in affinity.[5][6]

  • Hydrogen Bonding: The terminal hydroxyl group introduces a potential hydrogen bond donor and acceptor, which can form key interactions with polar residues in a receptor binding site. This can significantly enhance binding affinity and contribute to selectivity.

  • Physicochemical Properties: The hydroxyl group increases the polarity of the molecule, which can influence its solubility and metabolic profile.

Comparative Analysis with Structurally Related Piperidine Analogs

In the absence of direct experimental data for this compound, we can infer its potential biological activities by examining data from structurally similar compounds. The primary targets for N-substituted piperidines are often opioid and sigma receptors.

Sigma (σ) Receptor Ligands

Sigma receptors, comprising σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a variety of cellular functions and are implicated in several CNS disorders and cancer.[7] N-substituted piperidines are a well-established class of sigma receptor ligands.

Structure-Activity Relationship at Sigma Receptors:

  • N-Alkyl Chain Length: In a series of N-substituted-4-cyano-4-phenylpiperidines, an N-propylphenyl substituent was found to be optimal for both σ1 and σ2 receptor affinity, while extending the chain to four carbons (butyl) dramatically decreased affinity.[5]

  • Substitution on the Piperidine Ring: Studies on 3,3-dimethylpiperidine derivatives have yielded highly potent and selective σ1 and σ2 ligands. For instance, (+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine is a highly potent and selective σ1 ligand (IC50 = 0.089 nM), while 3,3-dimethyl-1-[4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine is a potent and selective σ2 ligand (IC50 = 0.016 nM).[8] These findings suggest that gem-dimethyl substitution on the piperidine ring is well-tolerated and can lead to high affinity. The 3,5-dimethyl substitution pattern in our target compound may confer similar properties.

Based on these SAR trends, it is plausible that This compound possesses affinity for sigma receptors. The four-carbon linker might be slightly longer than optimal for high affinity at σ1 receptors based on some studies, but the presence of the terminal hydroxyl group could introduce new interactions that compensate for this.

Opioid Receptor Ligands

The piperidine scaffold is a core component of many potent opioid analgesics, including fentanyl and its analogs.[9][10] The nitrogen atom of the piperidine ring typically forms a crucial salt bridge with a conserved aspartate residue in the opioid receptor binding pocket.[11]

Structure-Activity Relationship at Opioid Receptors:

  • N-Substituent: The nature of the N-substituent is a major determinant of activity at opioid receptors. For instance, in the potent analgesic ohmefentanyl, an N-(2-hydroxy-2-phenylethyl) group is present.[9]

  • Piperidine Ring Substitution: Substitution on the piperidine ring can modulate potency and selectivity. In the case of ohmefentanyl, a 3-methyl group is present, and its stereochemistry is critical for high analgesic potency.[9]

  • Balanced MOR/DOR Ligands: Recent research has focused on developing ligands with mixed efficacy at mu (µ) and delta (δ) opioid receptors to achieve analgesia with reduced side effects. In a series of 4-substituted piperidines and piperazines, modifying the length and flexibility of the N-alkyl side chain was shown to improve binding affinity at both MOR and DOR.[12][13]

Given the structural similarities to known opioid ligands, it is conceivable that This compound could exhibit activity at opioid receptors. The 3,5-dimethyl substitution would likely influence its binding mode and selectivity profile compared to other piperidine-based opioids.

Predicted Physicochemical and ADME Properties

While experimental data is unavailable, in silico tools can provide predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.[14][15][16]

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight199.33 g/mol Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
LogP (octanol-water partition coefficient)~2.0 - 2.5Indicates moderate lipophilicity, which is favorable for both membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA)~23.5 ŲLow TPSA suggests good potential for blood-brain barrier penetration.
Number of Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (<5).
Number of Hydrogen Bond Acceptors2Compliant with Lipinski's Rule of Five (<10).

Note: These values are estimations from computational models and require experimental validation.

Experimental Protocols for Pharmacological Characterization

To experimentally validate the predicted biological activities of this compound, a series of in vitro and in vivo assays would be necessary. Below are detailed protocols for key assays relevant to the potential targets discussed.

Protocol 1: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Diagram 1: Workflow for Sigma-1 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer (50 mM Tris-HCl, pH 8.0) - Radioligand (3H-pentazocine) - Non-specific binding control (Haloperidol) - Test Compound dilutions assay_setup Set up 96-well plate: - Total Binding (Membranes + Radioligand) - Non-specific Binding (Membranes + Radioligand + Haloperidol) - Competition (Membranes + Radioligand + Test Compound) prep_reagents->assay_setup prep_membranes Prepare Guinea Pig Brain Membranes (Source of σ1 receptors) prep_membranes->assay_setup incubation Incubate at 37°C for 150 minutes assay_setup->incubation filtration Rapidly filter through GF/B filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail to filters washing->scintillation counting Measure radioactivity using a scintillation counter scintillation->counting analysis Calculate Ki value using Cheng-Prusoff equation counting->analysis

Caption: Workflow for the σ1 receptor competitive binding assay.

Materials:

  • Guinea pig brain membranes

  • -Pentazocine (radioligand)

  • Haloperidol (for non-specific binding)

  • Test compound (this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Glass fiber filters (GF/B)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, guinea pig brain membranes (typically 200-300 µg protein), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (10 µM, for non-specific binding).

  • Add -pentazocine to a final concentration of ~5 nM.

  • Incubate the plate at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Mu-Opioid Receptor (MOR) [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) at the MOR by quantifying its effect on G-protein activation.

Diagram 2: MOR [³⁵S]GTPγS Functional Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer (Tris-HCl, MgCl2, NaCl, EDTA) - [³⁵S]GTPγS - GDP - Test Compound dilutions assay_setup Set up 96-well plate: - Basal (Membranes + [³⁵S]GTPγS + GDP) - Agonist stimulation (Basal + Test Compound) - Antagonist inhibition (Basal + Standard Agonist + Test Compound) prep_reagents->assay_setup prep_membranes Prepare CHO or HEK293 cell membranes expressing human MOR prep_membranes->assay_setup incubation Incubate at 30°C for 60 minutes assay_setup->incubation filtration Rapidly filter through GF/B filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail to filters washing->scintillation counting Measure radioactivity using a scintillation counter scintillation->counting analysis Calculate EC50 or IC50 values counting->analysis

Caption: Workflow for the MOR [³⁵S]GTPγS functional assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human MOR

  • [³⁵S]GTPγS (radioligand)

  • Guanosine 5'-diphosphate (GDP)

  • DAMGO (standard MOR agonist)

  • Test compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4

  • Glass fiber filters (GF/B)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes (10-20 µg protein), GDP (to a final concentration of 10 µM), and the test compound.

  • Add [³⁵S]GTPγS to a final concentration of ~0.1 nM.

  • To determine antagonist activity, add a standard agonist like DAMGO at its EC80 concentration along with the test compound.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the bound radioactivity by scintillation counting.

  • Calculate the percent stimulation (for agonists) or inhibition (for antagonists) and determine the EC50 or IC50 values.

Conclusion and Future Directions

While a definitive pharmacological profile of this compound awaits experimental validation, this comparative guide provides a robust, evidence-based framework for predicting its likely biological activities. Based on the extensive literature on related piperidine analogs, it is reasonable to hypothesize that this compound may exhibit affinity for sigma and/or opioid receptors.

The 3,5-dimethylpiperidine core is a valuable structural motif for achieving high receptor affinity, and the N-butan-1-ol side chain offers opportunities for specific receptor interactions and favorable physicochemical properties. The stereochemistry of the 3,5-dimethyl groups will be a critical factor in determining its ultimate biological profile.

Future research should focus on the synthesis of the cis and trans isomers of this compound and their comprehensive pharmacological characterization using the protocols outlined in this guide. Such studies will not only elucidate the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships governing the interactions of N-substituted piperidines with their biological targets.

References

  • Berardi, F., et al. (2004). N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands. Journal of Medicinal Chemistry, 47(11), 2319-2327.
  • Mesangeau, C., et al. (2010). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(13), 3965-3968.
  • Berardi, F., et al. (2009). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 52(21), 6645-6656.
  • Colabufo, N. A., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-218.
  • Jin, W. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(21), 4210-4217.
  • Glennon, R. A., et al. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters, 12(3), 497-500.
  • Fleet, G. W. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1369-1380.
  • Butina, D., et al. (2002). Predicting ADME properties in silico: methods and models. Drug Discovery Today, 7(11 Suppl), S83-S88.
  • Lein, M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 23(17), 4855-4859.
  • Lein, M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 23(17), 4855-4859.
  • Lein, M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 23(17), 4855-4859.
  • Butina, D., et al. (2002). Predicting ADME properties in silico: Methods and models. Drug Discovery Today, 7(11), S83-S88.
  • Gulevich, A. V., & Dudnik, A. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Gulevich, A. V., & Dudnik, A. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(3).
  • Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing SL.
  • Chen, Y., et al. (2018). ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning. Medicinal Chemistry Research, 27(10), 2356-2365.
  • Shang, Y., et al. (2017). How μ-Opioid Receptor Recognizes Fentanyl. The Journal of Physical Chemistry B, 121(27), 6548-6557.
  • Butina, D., et al. (2002). Predicting ADME properties in silico: Methods and models.
  • Wang, L., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
  • Lewensohn, R., et al. (2002). Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives. Anti-Cancer Drugs, 13(5), 495-502.
  • Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
  • Yusuf, M., & Khan, S. A. (2022). Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. Biointerface Research in Applied Chemistry, 13(1), 5.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.
  • López-Rodríguez, M. L., et al. (1999). Synthesis and structure-activity relationships of a new model of arylpiperazines. 4. 1-[omega-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene) - 2, 5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. Journal of Medicinal Chemistry, 42(1), 36-49.
  • Sadykov, T. F., et al. (2019). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Eurasian Chemico-Technological Journal, 21(2), 125-133.
  • Lagunin, A., et al. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Current Pharmaceutical Design, 16(15), 1703-1717.
  • Orita, M., et al. (2024). Structure-activity relationships study of N-ethylene glycol-comprising alkyl heterocyclic carboxamides against A549 lung cancer cells. Future Medicinal Chemistry, 16(20), 2135-2150.
  • Lagunin, A., et al. (2010). Multi-Targeted Natural Products Evaluation Based on Biological Activity Prediction with PASS.
  • Berlinck, R. G. S., et al. (2025). Biologically active guanidine alkaloids. ScienceOpen.
  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]

  • Wicha, J., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • Kort, M. E., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-1872.
  • Arshad, F., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122.

Sources

A Senior Application Scientist's Guide to the Validation of In Vitro Results for 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and intricate. The initial assessment of a compound's biological activity through in vitro assays is a critical first step. However, the true value of these preliminary findings lies in their robust validation. This guide provides a comprehensive framework for validating the in vitro results of a novel piperidine derivative, 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL, within a plausible, albeit hypothetical, context of anticancer activity. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous approved drugs and its capacity to interact with a diverse array of biological targets[1].

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to experimental design, data interpretation, and comparative analysis. We will explore the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.

Introduction to this compound and the Rationale for In Vitro Validation

This compound is a novel synthetic compound featuring a dimethyl-substituted piperidine ring linked to a butanol chain. While the specific biological activities of this molecule are yet to be fully elucidated, its structural similarity to other bioactive piperidine derivatives suggests potential therapeutic applications[1][2][3]. For the purpose of this guide, we will hypothesize that initial high-throughput screening has identified this compound as a potential cytotoxic agent against human cancer cell lines.

The validation of these initial in vitro findings is paramount. In vitro assays, while invaluable for initial screening, are a simplified representation of a complex biological system[4]. Therefore, rigorous validation is essential to build a strong foundation for further preclinical development and to mitigate the risk of late-stage failures[4]. The goal of this guide is to provide a systematic approach to confirming the compound's activity, elucidating its mechanism of action, and comparing its performance against a clinically relevant standard.

Experimental Design for In Vitro Validation

A robust validation strategy involves a multi-pronged approach, employing a panel of well-characterized cancer cell lines and a suitable comparator compound. For this guide, we will use Doxorubicin, a widely used chemotherapeutic agent, as our standard of care for comparison. We will focus on three key aspects of in vitro anticancer activity: cytotoxicity, induction of apoptosis, and effects on the cell cycle.

The overall workflow for the in vitro validation of this compound is depicted below. This workflow ensures a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Comparison A Compound Preparation (this compound & Doxorubicin) C MTT Assay (72h incubation) A->C B Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V-FITC/PI Staining) D->E Select concentrations around IC50 F Cell Cycle Analysis (Propidium Iodide Staining) D->F Select concentrations around IC50 G Flow Cytometry E->G F->G H Comparative Data Tables G->H I Pathway Analysis G->I J Validation Report H->J I->J Signaling Pathway A This compound B Cellular Stress (e.g., DNA Damage) A->B C p53 Activation B->C D p21 Upregulation C->D G Bax Upregulation C->G E CDK1/Cyclin B Inhibition D->E Inhibits F G2/M Arrest E->F Leads to H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Caspase-9 Activation I->J K Caspase-3 Activation J->K L Apoptosis K->L

Caption: Proposed p53-mediated signaling pathway for the induction of apoptosis.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to validating the in vitro anticancer activity of a novel piperidine derivative, this compound. By employing a panel of cancer cell lines, a clinically relevant comparator, and a series of well-defined assays, we can build a comprehensive profile of the compound's biological effects. The hypothetical data presented herein suggests that this compound is a moderately potent cytotoxic agent that induces apoptosis and G2/M cell cycle arrest, potentially through a p53-mediated pathway.

The validation of in vitro data is not an endpoint but a critical milestone in the drug discovery process.[5] Future studies should aim to confirm the proposed mechanism of action through techniques such as Western blotting for key pathway proteins (p53, p21, Bax, cleaved caspases). Furthermore, the transition to in vivo animal models is the logical next step to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a more complex biological system.[4]

References

  • BenchChem. (2025). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • BenchChem. (2025). Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity.
  • BenchChem. (2025).
  • PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • PubMed Central. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • BenchChem. (2025). Bridging the Gap: Validating In Vitro Discoveries in In Vivo Animal Models.
  • NCBI Bookshelf. (n.d.). Categories of Scientific Evidence—In Vitro Data. [Link]

  • JRC Publications Repository. (n.d.). Establishing the scientific validity of complex in vitro models. [Link]

Sources

The Piperidine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged structure" in the design of therapeutic agents.[1][2][3] The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for a wide range of interactions with biological targets, making it a cornerstone in the development of drugs targeting the central nervous system (CNS), inflammatory pathways, and infectious diseases.[2][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted piperidines across three distinct and therapeutically important target classes: opioid receptors , C-C chemokine receptor type 5 (CCR5) , and acetylcholinesterase (AChE) . By examining the impact of substituent modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of novel and potent piperidine-based therapeutics.

Piperidine-Based Opioid Receptor Modulators: The Quest for Safer Analgesics

The piperidine moiety is a cornerstone of many potent opioid analgesics, including morphine and fentanyl.[2][5] The SAR of these compounds is well-established, with modifications to the piperidine ring playing a crucial role in modulating potency, selectivity, and side-effect profiles.[6]

Key Structural Features and SAR Insights

The prototypical 4-anilidopiperidine structure of fentanyl serves as an excellent model to understand the SAR of this class. The key interactions with the µ-opioid receptor (MOR) involve the protonated piperidine nitrogen, the anilido nitrogen, and the phenyl group.

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. A phenethyl group, as seen in fentanyl, is optimal for high MOR affinity. Shorter alkyl chains generally lead to decreased potency.

  • 4-Position Substituents: The substituent at the 4-position of the piperidine ring significantly influences activity.

    • An anilido group is a common feature of potent MOR agonists. The nature of the substituent on the aniline ring can fine-tune activity.

    • Replacing the anilido group with other functionalities can lead to compounds with mixed agonist/antagonist profiles or altered receptor selectivity.[6]

  • Chirality: Stereochemistry at substituted positions on the piperidine ring can have a profound impact on activity and selectivity, highlighting the importance of chiral synthesis in drug design.

Comparative Activity of Substituted Piperidine Opioids

The following table summarizes the in vitro binding affinities of representative 4-substituted piperidine opioids for the µ-opioid receptor (MOR).

CompoundR (N-substituent)4-SubstituentMOR Binding Affinity (Ki, nM)Reference
FentanylPhenethylN-phenyl-N-(1-oxopropyl)amino0.39[7]
Sufentanil2-(2-thienyl)ethylN-phenyl-N-(1-oxopropyl)amino0.138[7]
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylN-phenyl-N-(1-oxopropyl)amino1.1[7]
RemifentanilMethyl propanoateN-phenyl-N-(1-oxopropyl)amino1.4[7]
Experimental Protocols

A common synthetic route to 4-anilidopiperidine analogs involves the reductive amination of a 4-piperidone with an appropriate aniline, followed by N-acylation.

start N-protected-4-piperidone step1 Reductive Amination (Aniline, NaBH(OAc)3) start->step1 intermediate1 4-Anilino-N-protected-piperidine step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 4-Anilinopiperidine step2->intermediate2 step3 N-Acylation (Acyl chloride or anhydride) intermediate2->step3 final_product 4-Anilidopiperidine Analog step3->final_product

Caption: Generalized synthetic workflow for 4-anilidopiperidine analogs.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) and the desired aniline (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the N-Boc protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure to obtain the deprotected amine.

  • N-Acylation: To a solution of the deprotected amine (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM, add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the final compound by column chromatography or recrystallization.

The affinity of substituted piperidines for opioid receptors is typically determined using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • 96-well plates.

  • Scintillation counter.

Procedure: [7][8]

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]-DAMGO) at a concentration close to its Kd.

  • Incubation: Initiate the binding reaction by adding the hMOR cell membranes. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[7]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Piperidine-Based CCR5 Antagonists: Blocking HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells.[9][10] Piperidine-based compounds, such as the FDA-approved drug Maraviroc, have emerged as potent CCR5 antagonists, effectively blocking this viral entry step.

Key Structural Features and SAR Insights

The SAR of piperidine-based CCR5 antagonists is complex, with multiple points of interaction with the receptor.

  • Piperidine Core: The piperidine ring serves as a central scaffold, and its substitution pattern is critical for activity.

  • N-Substituent: A bulky, lipophilic group on the piperidine nitrogen is generally required for potent CCR5 antagonism. In Maraviroc, this is a tropane moiety.

  • 4-Position Substituent: A key feature is an amide linkage at the 4-position of the piperidine ring, connected to a substituted aromatic or heteroaromatic ring system.[11] Small hydrophobic substituents on this ring often enhance binding affinity.[11]

  • Stereochemistry: The stereochemistry at the 4-position and on the N-substituent can significantly impact potency.

Comparative Activity of Piperidine-Based CCR5 Antagonists

The following table presents the CCR5 binding affinity and anti-HIV-1 activity of Maraviroc and related piperidine analogs.

CompoundN-Substituent4-SubstituentCCR5 Binding (IC50, nM)Anti-HIV-1 Activity (IC50, nM)Reference
MaravirocTropane4,4-difluoro-N-((1S)-3-(3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclohexanecarboxamide2.10.6[12]
Analog 1CyclobutylN-((1S)-1-phenyl-3-(piperidin-1-yl)propyl)acetamide4N/A[12]
Analog 2Exo-tropaneN-((1S)-1-phenyl-3-(piperidin-1-yl)propyl)acetamide65[12]
Analog 3Endo-tropaneN-((1S)-1-phenyl-3-(piperidin-1-yl)propyl)acetamide56[12]
Experimental Protocols

The synthesis of these antagonists typically involves the coupling of a substituted piperidine with a carboxylic acid derivative.

start N-Substituted-piperidine-4-carboxylic acid step1 Amide Coupling (Substituted amine, EDC/HOBt) start->step1 final_product Piperidine-4-carboxamide CCR5 Antagonist step1->final_product

Caption: General synthetic route for piperidine-4-carboxamide CCR5 antagonists.

Step-by-Step Protocol:

  • Amide Coupling: To a solution of the N-substituted piperidine-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The binding affinity of test compounds for the CCR5 receptor is determined by their ability to displace a radiolabeled chemokine.

Materials:

  • Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-CCR5).

  • Radioligand: [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES.

  • Assay Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of an unlabeled CCR5 ligand.

  • 96-well plates.

  • Gamma counter.

Procedure:

  • Plate Preparation: Add assay buffer, test compounds at various concentrations, and the radiolabeled chemokine to the wells of a 96-well plate.

  • Incubation: Add the CHO-CCR5 cell membranes to initiate the binding reaction. Incubate the plate at room temperature for 1-2 hours.

  • Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters pre-soaked in a buffer containing polyethyleneimine.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the IC50 and Ki values as described for the opioid receptor binding assay.

Piperidine-Based Acetylcholinesterase Inhibitors: Combating Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[13][14] The piperidine-containing drug Donepezil is a widely prescribed AChE inhibitor.[14][15]

Key Structural Features and SAR Insights

The SAR of Donepezil and its analogs reveals the importance of specific structural motifs for potent and selective AChE inhibition.

  • N-Benzylpiperidine Moiety: The N-benzylpiperidine core is essential for activity. The benzyl group interacts with the peripheral anionic site (PAS) of AChE, while the protonated piperidine nitrogen interacts with the catalytic anionic site (CAS).[16]

  • Linker: A flexible linker, typically a methylene or ethylene chain, connects the piperidine ring to another aromatic system.

  • Indanone Moiety: In Donepezil, a dimethoxy-substituted indanone ring system provides additional interactions with the active site gorge of AChE.[17] Modifications to this ring system can affect potency and selectivity.[18]

Comparative Activity of Piperidine-Based AChE Inhibitors

The following table shows the AChE inhibitory activity of Donepezil and related analogs.

CompoundPiperidine SubstituentAromatic MoietyAChE Inhibition (IC50, nM)Reference
Donepezil1-benzyl5,6-dimethoxy-1-indanone5.7[17]
Analog 4a1-benzylPhthalimide1.2[19]
Analog 4c1-(4-chlorobenzyl)Phthalimide68.3 (at 1 µM)[13]
Analog 4d1-(2,4-dichlorobenzyl)Phthalimide73.07 (at 1 µM)[13]
Experimental Protocols

The synthesis of Donepezil and its analogs often involves the condensation of a substituted piperidine with an appropriate aromatic aldehyde or ketone.[16]

start N-Benzyl-4-formylpiperidine step1 Aldol Condensation (Substituted Indanone, Base) start->step1 intermediate Chalcone Intermediate step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 final_product Donepezil Analog step2->final_product

Caption: Synthetic pathway for Donepezil and its analogs.

Step-by-Step Protocol: [16]

  • Aldol Condensation: To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) and N-benzyl-4-formylpiperidine (1.1 eq) in a suitable solvent like ethanol, add a base such as potassium hydroxide and stir at room temperature for 12-24 hours.

  • Isolation of Intermediate: The resulting chalcone intermediate often precipitates from the reaction mixture and can be collected by filtration.

  • Reduction: Dissolve the chalcone intermediate in a solvent such as ethanol or ethyl acetate and subject it to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification: After the reaction is complete, filter off the catalyst and concentrate the filtrate. Purify the final product by recrystallization or column chromatography.

The inhibitory activity of compounds against AChE is commonly determined using the spectrophotometric method developed by Ellman.[13][20][21]

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • 96-well microplate reader.

Procedure: [20][21][22]

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The piperidine scaffold remains a remarkably fruitful starting point for the design of novel therapeutic agents. As demonstrated through the comparative analysis of its application in opioid receptor modulators, CCR5 antagonists, and acetylcholinesterase inhibitors, the systematic exploration of its structure-activity relationships is a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. The synthetic and biological evaluation protocols provided herein offer a practical framework for researchers to advance their own piperidine-based drug discovery programs. A thorough understanding of the nuanced interplay between substituent patterns and biological activity will undoubtedly continue to fuel the development of the next generation of piperidine-containing medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Al-Ghorbani, M., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Molecules, 27(19), 6296. [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]

  • Palani, A., et al. (2004). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of Medicinal Chemistry, 47(11), 2859-2871. [Link]

  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

  • The structure of Donepezil and SAR Study Sites. (n.d.). ResearchGate. Retrieved from [Link]

  • Imamura, S., et al. (2003). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Neilan, C. L., et al. (2004). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Journal of Medicinal Chemistry, 47(25), 6165-6168. [Link]

  • Costanzo, P., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1084-1089. [Link]

  • Smith, H. S. (2011). Stereochemical basis for a unified structure activity theory of aromatic and heterocyclic rings in selected opioids and opioid peptides. Journal of opioid management, 7(5), 361–376. [Link]

  • Wang, J., et al. (2005). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of molecular graphics & modelling, 24(2), 117–127. [Link]

  • Boyle, C. D., & Palani, A. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current topics in medicinal chemistry, 3(10), 1155–1169. [Link]

  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

  • Zhang, P., et al. (2014). Chemokine receptor CCR5 antagonist maraviroc: medicinal chemistry and clinical applications. Future medicinal chemistry, 6(9), 1005–1023. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • Sharma, K. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 983803. [Link]

  • Asadi, M., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Medicinal Chemistry, 12(5), 689-710. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]

  • The safety and tolerability of donepezil in patients with Alzheimer's disease. (2006). Expert Review of Neurotherapeutics, 6(sup1), 19-25. [Link]

  • Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. (n.d.). ResearchGate. Retrieved from [Link]

  • AChE activity assay by Ellman method. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Feng, D., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636. [Link]

  • Zaveri, N. T., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3846-3857. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis, Molecular Docking and Biological Evaluation of Donepezil Analogues as Effective Anti-Alzheimer Agents. Molecules, 29(6), 1383. [Link]

  • Cernic, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]

  • Drug-Drug Interactions: CCR5 Antagonist and Other Drugs. (2024). Clinical Info .HIV.gov. [Link]

  • Sharma, K. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 983803. [Link]

  • Wan, L. X., et al. (2023). Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. ACS Omega, 8(23), 20953-20962. [Link]

  • Portoghese, P. S., et al. (1991). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 34(6), 1766-1773. [Link]

  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

  • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: a review of their chemistry, pharmacology and structural-activity relationships. Current pharmaceutical design, 20(38), 6017–6042. [Link]

  • Zhang, C., et al. (2018). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications, 54(73), 10313-10316. [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Donepezil's analogs committed to synthesis. (a) A small network of... (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, P., et al. (2014). Chemokine receptor CCR5 antagonist maraviroc: medicinal chemistry and clinical applications. Future medicinal chemistry, 6(9), 1005–1023. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Zenodo. [Link]

  • MacCoss, M., et al. (2003). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & medicinal chemistry letters, 13(13), 2201–2205. [Link]

  • Singh, S., & Tadi, P. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a1-a15. [Link]

  • Cordomi, A., et al. (2019). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 24(17), 3097. [Link]

  • Vieira, T. O., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 13(13), 4204–4211. [Link]

Sources

A Comparative Analysis of Piperidine-Based Drug Candidates: PARP Inhibitors vs. CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework in a multitude of FDA-approved therapeutics.[1] Its prevalence is a testament to its favorable physicochemical properties, which often impart improved bioavailability and metabolic stability to drug candidates.[2] This guide provides an in-depth comparative analysis of two distinct classes of piperidine-based drug candidates targeting oncology: Poly(ADP-ribose) polymerase (PARP) inhibitors and C-X-C motif chemokine receptor 4 (CXCR4) antagonists. Through a detailed examination of their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.

Part 1: Comparative Analysis of Piperidine-Based PARP Inhibitors: Niraparib vs. Talazoparib

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[3] By inhibiting PARP enzymes, particularly PARP1 and PARP2, these drugs prevent the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to the formation of double-strand breaks, which are lethal in HRR-deficient cells—a concept known as synthetic lethality.[3] A key aspect of the efficacy of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, creating a cytotoxic complex that further disrupts DNA replication.[4] This analysis focuses on two prominent piperidine-containing PARP inhibitors: Niraparib and Talazoparib.

Mechanism of Action: PARP Inhibition and DNA Repair

The primary mechanism of action for both Niraparib and Talazoparib is the inhibition of PARP1 and PARP2.[5][6] This inhibition disrupts the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with compromised DNA repair pathways.[1]

PARP_Inhibition_Pathway cluster_inhibition PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruitment Replication_Fork Replication Fork Stalling DNA_SSB->Replication_Fork If unrepaired PAR Poly(ADP-Ribose) (PAR) Chains PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Mediates DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis in HRR-deficient cells PARP_Inhibitor Niraparib / Talazoparib PARP_Inhibitor->PARP1 Inhibits (Catalytic Activity & Trapping)

Figure 1: Simplified signaling pathway of PARP1 in DNA repair and the mechanism of PARP inhibitors.

Comparative Preclinical Performance

The potency of PARP inhibitors can be assessed through their enzymatic inhibitory concentration (IC50) and their ability to induce cell death in cancer cell lines (GI50 or IC50). Notably, the PARP trapping ability of these inhibitors is also a critical determinant of their cytotoxic potential.[7]

Drug CandidateTargetCell Line (Cancer Type)IC50/EC50PARP Trapping PotencyReference
Niraparib PARP1/2MDA-MB-436 (Breast, BRCA1 mutant)3.2 µM+++[8]
HCC1143 (Breast, BRCA proficient)9 µM[8]
Talazoparib PARP1/2MDA-MB-436 (Breast, BRCA1 mutant)0.13 µM++++[8]
MDA-MB-231 (Breast, BRCA proficient)0.48 µM[8]
MX-1 (Breast)0.3 nM (EC50)[9]
Capan-1 (Pancreatic, BRCA2 mutant)5 nM (EC50)[9]

Note: The number of "+" signs is a qualitative representation of PARP trapping potency based on literature descriptions.[4][7]

The preclinical data suggest that while both drugs are potent PARP inhibitors, Talazoparib exhibits significantly higher potency in terms of both cell viability inhibition and PARP trapping compared to Niraparib.[4][8] This enhanced PARP trapping is believed to contribute to its greater cytotoxicity at lower concentrations.[10]

In Vivo Efficacy: Xenograft Models

Animal xenograft models are crucial for evaluating the in vivo anti-tumor activity of drug candidates.

Drug CandidateXenograft ModelDosing RegimenTumor Growth InhibitionReference
Niraparib Ovarian PDX (BRCA2 mutant)100 mg/kg, daily oral gavageTumor regression[11]
Ovarian PDX (BRCA proficient)100 mg/kg, daily oral gavageDelayed progression[11]
Talazoparib BRCA1-deficient breast cancerNot specifiedComplete responses in 4/6 mice[10]
Ewing Sarcoma XenograftsNot specifiedMinimal single-agent activity, but significant synergism with temozolomide[6]

A comparative pharmacokinetic study in xenograft models showed that Niraparib achieved significantly higher tumor exposure compared to its plasma exposure , a property not observed with olaparib (a close structural analog of talazoparib).[12] This suggests that Niraparib's pharmacokinetic profile may contribute to its efficacy in vivo.[12]

Experimental Protocols

This in vitro assay quantifies the enzymatic activity of PARP1 and the inhibitory potential of test compounds.

PARP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PARP1 - Activated DNA - β-NAD+ - Test Compound (e.g., Niraparib) start->prepare_reagents incubation Incubate Reagents in Assay Plate prepare_reagents->incubation add_developer Add Developer Reagent (contains PAR substrate and fluorescent probe) incubation->add_developer read_fluorescence Read Fluorescence (Excitation/Emission) add_developer->read_fluorescence analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for a fluorometric PARP1 enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Niraparib, Talazoparib) in assay buffer. Prepare a master mix containing recombinant PARP1 enzyme, activated DNA, and β-NAD+.

  • Incubation: Add the test compound dilutions and the master mix to a 96-well plate. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction.

  • Detection: Add the developer reagent, which contains a substrate for the PAR-generating enzyme and a fluorescent probe that is activated in the presence of NADH.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol outlines a general procedure for assessing the anti-tumor efficacy of PARP inhibitors in a mouse xenograft model.

Step-by-Step Protocol:

  • Cell Culture and Implantation: Culture human cancer cells (e.g., BRCA-mutant breast cancer cells) and implant them subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]

  • Drug Administration: Administer the PARP inhibitor (e.g., Niraparib at 50 mg/kg) and vehicle control via the appropriate route (e.g., oral gavage) and schedule (e.g., daily for 28 days).[11]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).[11]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate tumor growth inhibition and assess for any signs of toxicity. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Part 2: Comparative Analysis of Piperidine-Based CXCR4 Antagonists

The CXCR4/CXCL12 signaling axis plays a critical role in cancer progression, including tumor growth, metastasis, and the interaction of cancer cells with their microenvironment.[13][14] CXCR4 antagonists block this pathway, thereby inhibiting cancer cell migration and sensitizing them to other therapies.[15] This section will focus on Motixafortide, a piperidine-containing peptide antagonist, and draw comparisons with other CXCR4 inhibitors to highlight different therapeutic strategies targeting this pathway.

Mechanism of Action: Blocking the CXCR4/CXCL12 Axis

Motixafortide is a selective antagonist of the CXCR4 receptor.[16] It binds to CXCR4 with high affinity, preventing the binding of its natural ligand, CXCL12 (also known as SDF-1).[16] This blockade disrupts downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[17]

CXCR4_Signaling_Pathway cluster_antagonism CXCR4 Antagonism CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_Protein G-protein Activation CXCR4->G_Protein Activates PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Cell_Migration Cell Migration & Metastasis MAPK_ERK->Cell_Migration Motixafortide Motixafortide Motixafortide->CXCR4 Blocks Binding

Figure 3: Simplified CXCR4 signaling pathway and the inhibitory action of Motixafortide.

Comparative Preclinical and Clinical Performance

Motixafortide has been extensively studied for its ability to mobilize hematopoietic stem cells for transplantation. Preclinical studies have shown its superiority over other agents in this regard.

Drug CandidateTargetKey Preclinical/Clinical FindingIndicationReference
Motixafortide CXCR4In preclinical mouse models, mobilized significantly more hematopoietic stem and progenitor cells (HSPCs) than plerixafor.[18]Stem Cell Mobilization[18]
In a Phase 3 trial (GENESIS), motixafortide plus G-CSF enabled ~89% of multiple myeloma patients to achieve the primary endpoint of collecting ≥6 x 10⁶ CD34+ cells/kg in one apheresis session.[16][16]
Ulocuplumab CXCR4A fully human anti-CXCR4 antibody that inhibited CXCL12-mediated migration of chronic lymphocytic leukemia (CLL) cells at nanomolar concentrations, comparable to the small molecule inhibitor AMD3100 (Plerixafor).[13]Oncology (CLL)[13]

While a direct head-to-head comparison in a cancer therapeutic setting is less common in the literature, the data highlight the potent CXCR4 antagonism of motixafortide, leading to robust biological effects.

Experimental Protocols

This assay determines the ability of a test compound to bind to the CXCR4 receptor, often through competition with a known ligand or antibody.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line that endogenously expresses CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with CXCR4.

  • Competitive Binding: Incubate the cells with a fluorescently labeled anti-CXCR4 antibody (e.g., clone 12G5, which competes with motixafortide) in the presence of increasing concentrations of the test compound (e.g., Motixafortide).[19]

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity. A decrease in fluorescence indicates that the test compound has displaced the labeled antibody from the CXCR4 receptor.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the binding affinity (e.g., IC50 or Ki).

This assay measures the ability of a CXCR4 antagonist to inhibit the migration of cells towards a CXCL12 gradient.

Chemotaxis_Assay_Workflow start Start prepare_cells Prepare CXCR4-expressing cells and pre-incubate with CXCR4 antagonist (e.g., Motixafortide) start->prepare_cells setup_transwell Set up Transwell plate: - Lower chamber: Media + CXCL12 - Upper chamber (insert): Cells prepare_cells->setup_transwell incubation Incubate at 37°C to allow cell migration setup_transwell->incubation remove_nonmigrated Remove non-migrated cells from the top of the insert incubation->remove_nonmigrated stain_migrated Fix and stain migrated cells on the bottom of the insert remove_nonmigrated->stain_migrated quantify_cells Quantify migrated cells (microscopy or plate reader) stain_migrated->quantify_cells end End quantify_cells->end

Figure 4: Workflow for a Transwell cell migration (chemotaxis) assay.

Step-by-Step Protocol:

  • Cell Preparation: Starve CXCR4-expressing cells in serum-free media. Pre-incubate the cells with various concentrations of the CXCR4 antagonist (e.g., Motixafortide) for 30 minutes.[20]

  • Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add media containing CXCL12 to the lower chamber and the cell suspension to the upper chamber (the insert).[21]

  • Incubation: Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow the cells to migrate through the pores towards the CXCL12 gradient.[20]

  • Cell Staining and Quantification: Remove the non-migrated cells from the top surface of the insert with a cotton swab. Fix and stain the migrated cells on the bottom surface of the insert with a stain like DAPI.

  • Data Analysis: Count the number of migrated cells in several fields of view using a microscope. Calculate the percentage of migration inhibition compared to the untreated control.

Conclusion

This guide has provided a comparative analysis of two classes of piperidine-based drug candidates, PARP inhibitors and CXCR4 antagonists, highlighting their distinct mechanisms of action and therapeutic applications in oncology. The preclinical and clinical data presented for Niraparib and Talazoparib underscore the nuances in potency and PARP trapping that can influence their efficacy. Similarly, the data for Motixafortide demonstrates the potential of targeting the CXCR4/CXCL12 axis. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field. The continued exploration of the versatile piperidine scaffold will undoubtedly lead to the development of novel and improved therapeutics for a range of diseases.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell Migration Assay Using a CXCR4 Antagonist. BenchChem.
  • Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. Clinical Cancer Research, 16(11), 2927–2931. [Link]

  • Kandioller, D., Feichtinger, J., Kappel, S., Thallinger, C., & Selzer, E. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 849. [Link]

  • Burger, J. A., & Peled, A. (2009). CXCR4 antagonists: targeting the tumor microenvironment in hematologic malignancies. Leukemia, 23(1), 43–52.
  • Kuhne, M. R., Mulvey, T., Belvin, M., Chen, S., Cui, L., Hytopoulos, E., ... & Lesokhin, A. (2016). Ulocuplumab (BMS-936564/MDX1338)
  • Suman, S., Das, T. P., & Sirimulla, S. (2020). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 12(10), 2897. [Link]

  • Teicher, B. A. (2014). The Intricate Role of CXCR4 in Cancer. Clinical Cancer Research, 20(6), 1386–1394. [Link]

  • A schematic of the CXCL12/CXCR4 signaling pathways. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Structure of PARP-1 in complex with DNA damage. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Kim, H., George, E., & E, S. (2015). CXCR4 Signaling Regulates Metastasis of Chemoresistant Melanoma Cells by a Lymphatic Metastatic Niche. Cancer Research, 75(18), 3827–3837. [Link]

  • Turner, N. C., Telli, M. L., & Rugo, H. S. (2021). An Overview of PARP Inhibitors for the Treatment of Breast Cancer. Targeted Oncology, 16(3), 265–284. [Link]

  • Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 pathway in cancer. Clinical Cancer Research, 16(11), 2927-2931. [Link]

  • Wikipedia. (2023). PARP1. In Wikipedia. [Link]

  • ChemoTactics. (n.d.). Migration Protocol with Chemokines. Retrieved January 19, 2026, from [Link]

  • Al-Bazz, Y. O., & Al-Tel, T. H. (2021). Development and Evaluation of Talazoparib Nanoemulsion for Systemic Therapy of BRCA1-mutant Cancer. Anticancer Research, 41(1), 133–143. [Link]

  • Burger, J. A., Burger, M., & Kipps, T. J. (2001). Small peptide inhibitors of the CXCR4 chemokine receptor (CD184) antagonize the activation, migration, and antiapoptotic responses of CXCL12 in chronic lymphocytic leukemia B cells. Blood, 98(13), 3658–3667. [Link]

  • Sun, K., Guo, L., Yang, L., Li, X., Wu, Y., Wang, C., ... & Liu, J. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37094. [Link]

  • BenchChem. (2025). Addressing Variability in Patient Response to Motixafortide. BenchChem.
  • Weigert, S., & Jost, M. (2021). Talazoparib and Niraparib. Encyclopedia.pub. [Link]

  • PARPi IC50 values for PARP family members. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Perni, S., & G, G. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1891. [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Smith, M. A., Hampton, O. A., Reynolds, C. P., Kang, M. H., Maris, J. M., Gorlick, R., ... & Lock, R. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819–832. [Link]

  • Hurvitz, S. A., & L, L. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 14(1), 101–110. [Link]

  • IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and C1/OLA cells. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2014). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Cancer Research, 74(1), 219–229. [Link]

  • Wilson, A. J., & M, M. (2017). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Clinical Cancer Research, 23(16), 4754–4762. [Link]

  • Smith, J. (2019). Investigations into novel antagonists of the CXCR4 chemokine receptor to prevent the migration of cancerous cells. UEA Digital Repository. [Link]

  • Schroeder, M. A., Rettig, M. P., Lopez, S., Christ, S., Fiala, M., Eades, W., ... & DiPersio, J. F. (2022). Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor. Haematologica, 107(11), 2600. [Link]

  • Summary of in vivo kinetics data of olaparib and talazoparib - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Jones, P., Altamura, S., De'Bono, J., B, B., Chiarle, R., Fassetta, G., ... & G, G. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302–3314. [Link]

  • Turner, N. C., Telli, M. L., & Rugo, H. S. (2021). An overview of PARP inhibitors for the treatment of breast cancer. Targeted oncology, 16(3), 265-284. [Link]

  • American Association for Cancer Research. (2018). PARP Inhibitors Usher in a New Era for BRCA+ Breast Cancer Treatment. Retrieved from [Link]

  • George, E., Kim, H., & E, S. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(3), 638–645. [Link]

  • Reid, D. A., & S, S. (2021). PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models. Cancers, 13(16), 4153. [Link]

  • Patsnap. (2025). How does Motixafortide compare with other treatments for Multiple Myeloma?
  • Patsnap. (2025). What clinical trials have been conducted for Motixafortide?
  • Crees, Z. D., Rettig, M. P., Jayasinghe, R. G., Stockerl-Goldstein, K., Larson, S., Arpad, I., ... & DiPersio, J. F. (2023). Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial. Nature Medicine, 29(4), 869–879. [Link]

  • Karp, J. E., & L, L. (2023). Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide. eJHaem, 4(3), 776–786. [Link]

  • BioLineRx. (2023, March 6). BioLineRx Announces Clinical Trial Collaboration with Washington University School of Medicine to Evaluate Motixafortide for CD34+ Hematopoietic Stem Cell Mobilization for Gene Therapies in Sickle Cell Disease. GlobeNewswire News Room. [Link]

  • Williamson, T. L. (2020). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. Theses : Doctor of Philosophy (PhD). [Link]

  • Borad, M. J. (2022). Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and other DNA Damage Response (DDR) Pathway Deficient Neoplasms. University of Arizona Health Sciences. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Piperidine Compound Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the piperidine scaffold is a familiar and powerful ally. This six-membered nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for an array of conditions, from central nervous system (CNS) disorders to oncology.[1][2] Its versatility allows for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets.[3] However, promising in vitro data is merely the first step. The true test of a novel piperidine compound's therapeutic potential lies in its rigorous validation within a living system—a process known as in vivo validation.

This guide provides a framework for designing and executing a robust in vivo validation program for novel piperidine compounds. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, ensuring that the data generated is not only comprehensive but also trustworthy and translatable. This process is fundamental for progressing a compound from a laboratory curiosity to a potential clinical candidate, forming the core of the preclinical data package required by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]

The Imperative of In Vivo Validation: A Self-Validating System

Before committing to human trials, the FDA requires comprehensive data demonstrating that an investigational agent is reasonably safe and shows pharmacological activity that is predictive of its proposed clinical use.[4] In vivo studies are the crucible where a compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK), are understood.[6] It is where the relationship between dose, exposure, and response—its pharmacodynamics (PD)—is established, and its safety profile is first sketched out.[7] A well-designed in vivo program acts as a self-validating system; each stage logically informs the next, building a comprehensive profile of the candidate compound.

cluster_0 Preclinical In Vivo Validation Workflow In Vitro Hit In Vitro Hit Compound (Piperidine Derivative) PK_ADME Pharmacokinetics (PK) & ADME Studies In Vitro Hit->PK_ADME Characterize Exposure Tox Safety & Tolerability (Toxicity Studies) PK_ADME->Tox Inform Dose Selection Efficacy Efficacy Studies (Disease Models) Tox->Efficacy Define Safe Dose Range (e.g., NOAEL) IND Investigational New Drug (IND) Application Submission Efficacy->IND Demonstrate Proof-of-Concept

Caption: High-level workflow for the in vivo validation of a candidate compound.

Part 1: Foundational Pharmacokinetics (PK) and ADME

Understanding how a piperidine compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is the first critical step. These PK parameters determine the compound's exposure at the target site and dictate the dosing regimen (dose and frequency) required to achieve a therapeutic effect.[8]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of a novel piperidine compound following intravenous (IV) and oral (PO) administration in rodents (typically mice or rats).

Methodology:

  • Animal Model Selection: Use standard, healthy strains such as Sprague-Dawley rats or C57BL/6 mice.[9] The choice should align with the models planned for future efficacy studies to ensure consistency.[9]

  • Compound Formulation: The compound must be formulated in a vehicle that ensures its solubility and stability. For IV administration, a sterile saline solution with a co-solvent (e.g., DMSO, PEG400) is common. For PO gavage, a suspension or solution in a vehicle like 0.5% methylcellulose is often used.

  • Dosing and Administration:

    • IV Group: Administer a single, low dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • PO Group: Administer a single, higher dose (e.g., 5-10 mg/kg) via oral gavage to assess absorption and oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration. Typically, sparse sampling is used, with 2-3 animals per time point.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the piperidine compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Causality Behind Choices:

  • IV vs. PO: Comparing IV and PO routes is essential to calculate absolute oral bioavailability (F%), a critical parameter indicating how much of the drug is absorbed and reaches systemic circulation after oral dosing.[8]

  • CNS-Targeted Compounds: For compounds intended to treat CNS disorders, the protocol must be expanded. Brain tissue is collected at the same time points as blood to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which are crucial indicators of Blood-Brain Barrier (BBB) penetration.[10][11] A Kp,uu value greater than 0.3 is often considered indicative of good human brain exposure.[11]

Data Presentation: Comparative PK Parameters
Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-inf) (ng*hr/mL)Half-life (t½) (hr)Bioavailability (F%)Kp,uu (Brain)
Piperidine-A (Test) IV28500.0812753.5-0.45
PO109410.3319884.231%0.45
Alternative-X IV29200.0811501.8-0.05
PO103501.09802.117%0.05
Data is hypothetical. Real data adapted from studies on similar compounds.[12]

Part 2: Safety and Tolerability Assessment

Before evaluating efficacy, it is paramount to establish the compound's safety profile. Toxicology studies aim to identify potential adverse effects and determine a safe dose range for efficacy studies.[6] These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations if they are intended to support an IND application.[5][13]

Experimental Protocol: Acute and Repeated-Dose Toxicity Study

Objective: To assess the safety profile of the piperidine compound after single and multiple administrations and to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

  • Animal Model: Use two species, one rodent (e.g., rat) and one non-rodent (e.g., beagle dog), as required for IND-enabling studies.[4]

  • Dose Selection: Based on the PK data, select at least three dose levels: a low, mid, and high dose. The high dose should be expected to produce some mild, observable toxicity. A vehicle control group is mandatory.

  • Administration: Administer the compound daily for a set duration (e.g., 7 or 28 days) via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing), and record body weight and food consumption.

    • Periodic: Collect blood for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the study, perform a complete necropsy. Collect major organs and tissues for weight analysis and histopathological examination.

  • Data Analysis: Compare all parameters between treated and control groups. The NOAEL is the highest dose at which no significant treatment-related adverse effects are observed.[6]

Causality Behind Choices:

  • Multiple Species: Using both rodent and non-rodent models helps identify potential toxicities that may be species-specific, providing a more comprehensive safety assessment for predicting human risk.[4]

  • Histopathology: Microscopic examination of tissues by a pathologist is the gold standard for identifying target organ toxicity that may not be apparent from clinical observations or blood work.[4]

Data Presentation: Comparative Toxicity Profile
Compound IDSpeciesDosing DurationNOAEL (mg/kg/day)Target Organs of Toxicity (at >NOAEL)
Piperidine-A (Test) Rat28-day50Liver (mild enzyme elevation), Kidney (minor tubular changes)
Alternative-X Rat28-day10Gastrointestinal (inflammation), Bone Marrow (suppression)
Data is hypothetical.

Part 3: Efficacy Evaluation in Disease-Relevant Models

With a defined PK profile and a safe dose range, the next step is to demonstrate that the piperidine compound can produce the desired therapeutic effect in a model that mimics the human disease.

Case Study 1: Oncology - Anti-Cancer Piperidine Compound

Many piperidine derivatives have been investigated for their anti-cancer properties, often by targeting key signaling pathways like PI3K/Akt.[14][15]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Piperidine Piperidine-Akt Inhibitor Piperidine->Akt inhibits

Caption: Hypothetical signaling pathway of a piperidine-based Akt inhibitor.

Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a piperidine compound in an in vivo cancer model.

Methodology:

  • Cell Line and Animal Model: Select a human cancer cell line (e.g., MDA-MB-231 for breast cancer) relevant to the compound's proposed mechanism.[12] Use immunodeficient mice (e.g., nude or NSG mice) that can accept human tumor grafts.[9]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, test compound, positive control/standard-of-care).

  • Treatment: Administer the piperidine compound at one or more doses below the MTD, following the schedule determined from PK/PD studies (e.g., once daily oral gavage).

  • Efficacy Readouts:

    • Measure tumor volume 2-3 times per week.

    • Record animal body weights as an indicator of toxicity.

  • Study Endpoint: Euthanize animals when tumors in the control group reach a predetermined maximum size. Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Case Study 2: Neuroscience - CNS-Active Piperidine Compound

The piperidine core is prevalent in drugs targeting CNS disorders, where it often interacts with receptors like sigma receptors or monoamine transporters.[16][17]

Experimental Protocol: Formalin-Induced Pain Model (Analgesia)

Objective: To assess the analgesic efficacy of a piperidine compound.

Methodology:

  • Animal Model: Use standard mice (e.g., Swiss Webster).

  • Acclimation: Acclimate mice to the observation chambers.

  • Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., morphine) via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

  • Nociceptive Challenge: Inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw. The response occurs in two phases: an early, acute phase (0-5 min) and a late, inflammatory phase (15-30 min).

  • Data Analysis: Compare the paw licking/biting time between treated and control groups for both phases. A significant reduction indicates an analgesic effect.[18]

Data Presentation: Comparative Efficacy
Compound IDModelDose (mg/kg)Primary Efficacy EndpointResult (% vs. Control)
Piperidine-A MDA-MB-231 Xenograft50Tumor Growth Inhibition (TGI)75% Inhibition
Alternative-X MDA-MB-231 Xenograft50Tumor Growth Inhibition (TGI)40% Inhibition
Piperidine-B Formalin Pain Model10Reduction in Licking Time (Late Phase)82% Reduction
Alternative-Y Formalin Pain Model10Reduction in Licking Time (Late Phase)35% Reduction
Data is hypothetical.

Comparative Analysis: The Piperidine Scaffold

The choice of a heterocyclic scaffold is a critical decision in drug design. Piperidine is often compared to its five-membered analog, pyrrolidine. While both are prevalent, piperidine's six-membered ring can offer greater metabolic stability. Studies have shown that pyrrolidine rings can be more susceptible to cellular metabolism compared to piperidine rings with the same functional groups, potentially leading to shorter half-lives in vivo.[19] This enhanced stability can be a significant advantage, potentially leading to improved pharmacokinetic properties and a more favorable dosing regimen.[2]

Conclusion

The in vivo validation of a novel piperidine compound is a multi-faceted, rigorous process that is essential for translating a promising molecule into a potential therapeutic. It requires a logical, data-driven progression from understanding the compound's pharmacokinetic behavior and safety profile to demonstrating its efficacy in relevant disease models. By focusing on the scientific rationale behind each experimental choice and adhering to high standards of data integrity, researchers can build a compelling case for their compound's clinical development. This guide serves as a foundational framework, providing the necessary tools and insights to navigate this critical path in drug discovery.

References

  • Arumugam, N., et al. (2017). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience. Available at: [Link]

  • Noe, J. T., et al. (2018). Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience. Available at: [Link]

  • NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available at: [Link]

  • WuBlock, T. (2024). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. LinkedIn. Available at: [Link]

  • AMS Biotechnology (AMSBIO). (2024). Preclinical research strategies for drug development. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. Available at: [Link]

  • Gadaleta, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Sams-Dodd, F. (2013). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Bridges, T. M., et al. (2018). Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience. Available at: [Link]

  • Sams-Dodd, F. (2013). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds : A Structured Tool for CNS Drug Discovery. Semantic Scholar. Available at: [Link]

  • Youns, M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. Available at: [Link]

  • Gribanov, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Izenwasser, S., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry. Available at: [Link]

  • Utsumi, H., et al. (1997). In vivo pharmacokinetics of nitroxides in mice. Free Radical Biology and Medicine. Available at: [Link]

  • Jin, J., et al. (2024). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. Available at: [Link]

  • Kwiecien, N. W., & Drabinska, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tricklebank, M., & Bristow, L. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Ghose, A., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. (N.D.). View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available at: [Link]

  • Kasé, Y., et al. (1973). Applications of piperidine for the development of new drugs. I. New potent respiratory stimulants. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • de Oliveira, R. G., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • NeuroProof. (N.D.). Phenotypic Screening in CNS Drug Discovery. Available at: [Link]

  • Lee, H., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules. Available at: [Link]

  • Gribanov, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Available at: [Link]

  • Stary, E., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Sharma, T., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Pharmaceuticals. Available at: [Link]

  • The Jackson Laboratory. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the piperidine moiety is a cornerstone of many active pharmaceutical ingredients (APIs). Its prevalence demands robust, reliable, and reproducible analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of common analytical techniques for piperidine derivatives and a detailed framework for their cross-validation, a critical process for ensuring data integrity across different methods and laboratories. As a self-validating system, the principles and protocols herein are designed to instill confidence in your analytical data, grounded in authoritative regulatory standards.

The Analytical Imperative for Piperidine Derivatives

Piperidine and its derivatives are a class of heterocyclic amines frequently incorporated into drug molecules for their favorable physicochemical and pharmacological properties. The accurate quantification of these compounds, along with their potential impurities and degradants, is a non-negotiable aspect of quality control. The choice of analytical methodology is pivotal and is dictated by the specific properties of the analyte and the intended purpose of the analysis.

The most prevalent techniques for the analysis of piperidine derivatives are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives or when coupled with mass spectrometry (GC-MS). This guide will focus on the cross-validation between HPLC with UV detection and LC-MS, two powerful and often complementary techniques.

Comparative Overview of Primary Analytical Methods

The selection of an analytical method is a balance of sensitivity, selectivity, and practicality. The causality behind choosing one method over another lies in understanding their fundamental principles and how they align with the analytical target profile.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection based on ultraviolet (UV) absorbance.Combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for detection based on the mass-to-charge ratio (m/z) of the analyte.[1]
Selectivity Moderate to high, dependent on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.Very high, as detection is based on a unique molecular identifier (mass-to-charge ratio). This provides a high degree of confidence in analyte identification.[1]
Sensitivity Good, typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Excellent, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels, making it ideal for trace analysis.[2]
Typical Analytes Non-volatile or thermally labile compounds with a UV chromophore.A wide range of compounds, including those without a UV chromophore. It is particularly suited for polar and high molecular weight analytes.[1]
Causality of Choice A robust and cost-effective choice for routine quality control, such as assay and impurity testing of bulk drug substances and finished products where analyte concentrations are relatively high.[2]The preferred method for bioanalytical studies, impurity profiling at trace levels, and metabolite identification, where high sensitivity and specificity are critical.[2]

The Principle and Imperative of Cross-Validation

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[3][4] Cross-validation extends this principle by comparing the results from two or more distinct analytical methods or laboratories to ensure their equivalence.[5][6][7] This is not merely a procedural formality but a cornerstone of data integrity, particularly in the following scenarios:

  • Method Migration: When a new analytical technology (e.g., upgrading from HPLC to LC-MS) is introduced.

  • Inter-Laboratory Transfer: When an analytical method is transferred from a development lab to a quality control lab.[7]

  • Comparative Studies: When data from different studies, which may have used different analytical methods, need to be compared or combined.[5]

The objective of cross-validation is to provide documented evidence that any differences in the results obtained are within acceptable limits, thus ensuring the consistency and reliability of the data throughout the product lifecycle.

Caption: Decision workflow for initiating a cross-validation study.

Experimental Protocols for Cross-Validation

This section provides detailed, step-by-step methodologies for the analysis of a hypothetical piperidine derivative, "Piperidinol," by HPLC-UV and LC-MS, followed by the cross-validation protocol.

HPLC-UV Method for Piperidinol Assay

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of Piperidinol reference standard and dissolve in a 50 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 10-150 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 100 mg of Piperidinol, dissolve in the mobile phase in a 100 mL volumetric flask. Dilute further with the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

LC-MS Method for Piperidinol Assay

Instrumentation: An LC-MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Precursor Ion (for Piperidinol): [M+H]+

    • Product Ion (for MRM): A stable, high-intensity fragment ion.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximal Piperidinol signal.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Same as for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-1000 ng/mL).

  • Sample Preparation: Similar to the HPLC-UV method, but with a greater final dilution to bring the concentration into the linear range of the LC-MS method.

Cross-Validation Protocol: HPLC-UV vs. LC-MS

Objective: To demonstrate the equivalence of the validated HPLC-UV and LC-MS methods for the assay of Piperidinol.

Procedure:

  • Sample Selection: Prepare a minimum of six independent samples of a single, homogenous batch of Piperidinol drug substance. The samples should cover the analytical range of both methods (this may require different dilution schemes).

  • Analysis:

    • Analyze each of the six samples in triplicate using the validated HPLC-UV method.

    • Analyze each of the six samples in triplicate using the validated LC-MS method.

  • Data Collection: Record the assay values for each replicate injection.

  • Statistical Analysis:

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the assay results from each method.

    • Perform a statistical comparison of the mean assay values obtained from the two methods. A two one-sided t-test (TOST) or a paired t-test is often appropriate.[8] The null hypothesis is that the methods are different.

    • Calculate the percentage difference between the mean assay values of the two methods.

Acceptance Criteria: The acceptance criteria should be predefined in a validation protocol.[3] Typical criteria, based on regulatory guidelines, are:

  • The %RSD for the replicate preparations for each method should be within the established precision limits of that method (e.g., ≤ 2.0%).

  • The percentage difference between the mean assay values of the two methods should not exceed a predefined limit, typically ± 5.0%.

  • The statistical test (e.g., TOST) should conclude that the two methods are equivalent at a 95% confidence level.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for demonstrating the successful cross-validation of analytical methods.

Comparative Validation Parameters

The following table presents a hypothetical but realistic comparison of validation parameters for the two methods, based on typical performance characteristics.

Validation ParameterHPLC-UV MethodLC-MS MethodTypical Acceptance Criteria (ICH Q2(R2))[3][5][9]
Linearity (r²) > 0.999> 0.998≥ 0.995
Range 10 - 150 µg/mL1 - 1000 ng/mL80-120% of test concentration for assay
Accuracy (% Recovery) 99.5% (RSD: 0.8%)101.2% (RSD: 1.1%)98.0 - 102.0%
Precision (%RSD)
- Repeatability0.6%1.5%≤ 2.0%
- Intermediate Precision0.9%1.8%≤ 2.0%
LOD 1 µg/mL0.1 ng/mLDemonstrate detectability
LOQ 3 µg/mL0.5 ng/mLDemonstrate acceptable precision and accuracy
Cross-Validation Results

This table summarizes the results of the head-to-head comparison of the two methods using the same batch of Piperidinol.

Sample IDHPLC-UV Assay (%)LC-MS Assay (%)% Difference
199.8100.5-0.70%
2100.1100.9-0.79%
399.5100.2-0.70%
4100.3101.1-0.79%
599.9100.6-0.70%
6100.2100.8-0.60%
Mean 99.97 100.68 -0.71%
%RSD 0.31% 0.34% N/A

Interpretation: The mean assay values obtained by the HPLC-UV and LC-MS methods show a difference of -0.71%, which is well within the typical acceptance criterion of ± 5.0%. Both methods demonstrate excellent precision, with %RSD values below 2.0%. A statistical evaluation would likely confirm the equivalence of the two methods.

Caption: High-level workflow for inter-method cross-validation.

Conclusion: A Commitment to Data Integrity

The cross-validation of analytical methods is a testament to scientific rigor and a commitment to the quality and safety of pharmaceutical products. While HPLC-UV provides a robust and cost-effective solution for routine analysis of piperidine derivatives, LC-MS offers unparalleled sensitivity and selectivity for more demanding applications. By demonstrating the equivalence of these methods through a well-defined cross-validation protocol, researchers and drug developers can ensure the consistency and reliability of their analytical data, regardless of the method or laboratory in which it was generated. This guide provides the foundational principles and practical protocols to achieve this critical objective, reinforcing the trustworthiness of your analytical results.

References

  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • International Council for Harmonisation. Draft ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Rozet, E., et al. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry. [Link]

  • Belouafa, S., et al. Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences. [Link]

  • Friedman, M., et al. Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Journal of Agricultural and Food Chemistry. [Link]

  • Timmerman, P., et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Baron, M., et al. Analysis of case samples by high-performance liquid chromatography high-resolution time of flight mass spectrometry for the determination of 2-methoxydiphenidine. ResearchGate. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • S. Belouafa, et al. Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. [Link]

  • U.S. Food and Drug Administration. Statistical Guidance on Reporting Results from Studies Evaluating Diagnostic Tests. [Link]

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]

  • Burdick, R., et al. Statistical Methods for Analytical Comparability. ResearchGate. [Link]

  • Belyakova, E.I. Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Diaceutics. Statistical methodology considerations for analytical validation studies where measures have directly comparable units. [Link]

  • Bara, A., et al. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Jenkins, R., et al. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • Friedman, M., et al. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Semantic Scholar. [Link]

  • Simundic, A.M. Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. [Link]

  • U.S. Food and Drug Administration. Draft Guidance - Statistical Approaches to Evaluate Analytical Similarity. [Link]

  • Chemyx. Basic Principles of HPLC, MS & LC-MS. [Link]

  • GMP Compliance. FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • Contract Pharma. Analytical Method Transfer Best Practices. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline. [Link]

  • Zhang, T., et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Medikamenter Quality Services. Statistical Tools in Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence. YouTube. [Link]

Sources

A Head-to-Head Comparison: Benchmarking the Novel Compound 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL Against Known Squalene Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cholesterol biosynthesis pathway is a critical and highly regulated metabolic process essential for cellular function, serving as the source of vital molecules for membrane structure and steroid hormone production.[1][2] Within this pathway, Squalene Monooxygenase (SQLE), also known as Squalene Epoxidase, represents a key rate-limiting step, catalyzing the first oxygenation of squalene to form 2,3-oxidosqualene.[3][4] Its position downstream of HMG-CoA reductase makes it an attractive therapeutic target for hypercholesterolemia and certain cancers where cholesterol metabolism is dysregulated.[5][6]

This guide introduces 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL , a novel investigational compound with a chemical structure amenable to enzymatic inhibition. Due to the absence of published data on this specific molecule, we will proceed under the hypothesis that it is a putative inhibitor of SQLE. The purpose of this document is to provide a rigorous framework for benchmarking its performance against well-characterized inhibitors. By detailing the necessary experimental protocols and rationale, we aim to offer researchers a comprehensive guide to evaluating novel modulators of this critical enzymatic checkpoint.

Our comparative analysis will include two established SQLE inhibitors:

  • Terbinafine : A widely used antifungal agent that functions by inhibiting fungal SQLE, but also demonstrates activity against the mammalian enzyme.[3][7] It serves as a benchmark for cross-species inhibitory potential.

  • NB-598 : A potent and selective research inhibitor of mammalian SQLE, providing a high-performance standard for therapeutic potential in human systems.[8]

Through a series of robust in vitro and cell-based assays, this guide will delineate the process of determining inhibitory potency, cellular efficacy, and mechanism of action, thereby establishing a comprehensive performance profile for our novel compound.

The Cholesterol Biosynthesis Pathway: A Focus on Squalene Monooxygenase

To understand the significance of SQLE inhibition, it is crucial to visualize its place within the broader cholesterol synthesis cascade. The pathway begins with acetyl-CoA and involves numerous enzymatic steps. SQLE performs a critical conversion that commits squalene to the sterol synthesis branch.

Cholesterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase (HMGCR) hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids squalene Squalene isoprenoids->squalene sqle Squalene Monooxygenase (SQLE) squalene->sqle oxidosqualene 2,3-Oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol cholesterol Cholesterol lanosterol->cholesterol hmgcr->mevalonate Rate-Limiting Step 1 sqle->oxidosqualene Rate-Limiting Step 2 statins Statins statins->hmgcr novel_inhibitors Terbinafine NB-598 4-(3,5-...)butan-1-ol novel_inhibitors->sqle

Caption: Key rate-limiting steps in the cholesterol biosynthesis pathway.

Part 1: In Vitro Benchmarking of Inhibitory Potency (IC₅₀ Determination)

The first critical step is to determine the direct inhibitory effect of each compound on purified SQLE enzyme activity. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Rationale for Experimental Design

We will employ a fluorescence-based assay using recombinant human SQLE. This method is preferred for its high sensitivity, throughput, and reduced reliance on radiolabeled substrates. The assay measures the consumption of the cofactor NADPH, which is directly proportional to enzyme activity. A decrease in NADPH fluorescence signal in the presence of an inhibitor indicates reduced SQLE activity. The choice of recombinant enzyme ensures that the observed effects are directly attributable to interaction with the target, free from confounding variables present in cell lysates.

Experimental Workflow: SQLE Inhibition Assay

Caption: Workflow for determining the IC₅₀ of SQLE inhibitors.

Step-by-Step Protocol
  • Compound Preparation : Prepare 10 mM stock solutions of this compound, Terbinafine, and NB-598 in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in a 96-well plate.

  • Assay Plate Setup : Dispense 1 µL of each inhibitor concentration into a 384-well black, flat-bottom assay plate. Include DMSO-only wells for negative control (100% activity) and a potent inhibitor at high concentration for positive control (0% activity).

  • Enzyme and Substrate Preparation : Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.1% Triton X-100). Prepare a reaction mix containing recombinant human SQLE and its substrate, squalene.

  • Reaction Initiation : Add 20 µL of the enzyme/substrate mix to each well. Initiate the enzymatic reaction by adding 5 µL of NADPH solution.

  • Incubation and Measurement : Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity using a plate reader (Excitation: 340 nm, Emission: 460 nm).

  • Data Analysis :

    • Normalize the data using the negative (DMSO) and positive controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Part 2: Cell-Based Benchmarking of Efficacy (EC₅₀ Determination)

While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to determine if the compound is effective in a biological context, accounting for cell permeability, stability, and potential off-target effects.

Rationale for Experimental Design

We will use the human hepatoma cell line, HepG2, as it is a well-established model for studying cholesterol metabolism.[9] The assay will quantify the inhibition of de novo cholesterol synthesis by measuring the incorporation of a ¹⁴C-labeled acetate precursor into cholesterol. A reduction in radiolabeled cholesterol indicates that an inhibitor has successfully entered the cell and engaged its target within the pathway. The effective concentration that causes 50% inhibition (EC₅₀) provides a measure of cellular potency.

Step-by-Step Protocol
  • Cell Culture : Culture HepG2 cells in a suitable medium until they reach 80-90% confluency.

  • Compound Treatment : Seed the cells in 24-well plates. After 24 hours, treat the cells with a serial dilution of each inhibitor for 18 hours.

  • Radiolabeling : Add [¹⁴C]-acetate to the medium and incubate for an additional 4 hours.

  • Lipid Extraction : Wash the cells with PBS, then lyse them and extract the total lipids using a standard chloroform/methanol procedure.

  • Separation and Quantification : Separate the extracted lipids using thin-layer chromatography (TLC). Identify the cholesterol band and quantify its radioactivity using a scintillation counter.

  • Data Analysis : Normalize the radioactivity counts to the DMSO control and plot the percent inhibition of cholesterol synthesis against inhibitor concentration to calculate the EC₅₀ value.

Part 3: Elucidating the Mechanism of Inhibition

Understanding how a compound inhibits an enzyme (e.g., competitively, non-competitively) provides critical insight for drug development.

Rationale for Experimental Design

Enzyme kinetics studies will be performed by measuring the initial reaction velocity of SQLE at various concentrations of both the substrate (squalene) and the inhibitor. By analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]), we can diagnose the mechanism of inhibition.

  • Competitive Inhibition : Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition : Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition : Lines are parallel.

Step-by-Step Protocol
  • Assay Setup : Using the in vitro fluorescence assay described in Part 1, set up multiple reactions.

  • Vary Substrate and Inhibitor : For each inhibitor, run the assay with a range of squalene concentrations while keeping the inhibitor concentration fixed. Repeat this for several fixed inhibitor concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀).

  • Measure Initial Velocities : Record the rate of NADPH consumption in the linear phase of the reaction for each condition.

  • Data Analysis : Convert the data to their reciprocals (1/v and 1/[S]) and generate a Lineweaver-Burk plot to visualize the inhibition pattern.

Comparative Data Summary & Discussion

To facilitate a clear comparison, all quantitative data should be summarized in a table. The following table presents a hypothetical but plausible outcome for our benchmarking study.

ParameterThis compoundTerbinafineNB-598
SQLE IC₅₀ (nM) 8535015
Cellular EC₅₀ (nM) 25098045
Mechanism of Action Non-competitiveNon-competitiveCompetitive
Selectivity vs. HMGCR >1000-fold>500-fold>1500-fold
Interpretation of Results
  • Potency : The novel compound shows strong in vitro potency (IC₅₀ = 85 nM), significantly better than the repurposed antifungal Terbinafine but less potent than the dedicated research chemical NB-598.

  • Cellular Efficacy : The compound demonstrates good cell permeability and activity, with an EC₅₀ value approximately 3-fold higher than its IC₅₀. This "IC₅₀-to-EC₅₀ shift" is common and reflects the challenges of the cellular environment. Its cellular efficacy remains superior to Terbinafine.

  • Mechanism : Its non-competitive mechanism of action is noteworthy. Unlike NB-598, which competes with the natural substrate squalene, our novel compound likely binds to an allosteric site. This can be an advantage, as its efficacy would not be overcome by high intracellular concentrations of squalene.[10]

  • Selectivity : High selectivity against HMG-CoA reductase suggests the compound specifically targets SQLE and is less likely to cause side effects associated with inhibiting earlier steps in the pathway.[11]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel compound this compound as a putative SQLE inhibitor. The described methodologies for determining potency, cellular efficacy, and mechanism of action provide a robust framework for comparison against established inhibitors like Terbinafine and NB-598.

The hypothetical results position this compound as a promising lead compound. Its non-competitive mechanism of action distinguishes it from other known inhibitors and warrants further investigation. Future studies should focus on confirming its binding site, assessing its pharmacokinetic properties in vivo, and exploring its therapeutic potential in models of hypercholesterolemia and cancer.

References

  • Title: Cholesterol biosynthesis pathway and principal inhibitors. Source: ResearchGate URL: [Link]

  • Title: Squalene monooxygenase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chemical Inhibition of Sterol Biosynthesis Source: MDPI URL: [Link]

  • Title: Squalene monooxygenase: a journey to the heart of cholesterol synthesis Source: PubMed URL: [Link]

  • Title: Inhibitors of cholesterol biosynthesis increase hepatic low-density lipoprotein receptor protein degradation Source: PubMed URL: [Link]

  • Title: Inhibition of cholesterol synthesis Source: PubMed URL: [Link]

  • Title: Anticholesterolemic squalene monooxygenase inhibitors. Source: ResearchGate URL: [Link]

  • Title: Squalene monooxygenase - a target for hypercholesterolemic therapy Source: PubMed URL: [Link]

  • Title: Squalene monooxygenase: a journey to the heart of cholesterol synthesis Source: ResearchGate URL: [Link]

  • Title: (PDF) Squalene monooxygenase-A target for hypercholesterolemic therapy Source: ResearchGate URL: [Link]

  • Title: Targeting the key cholesterol biosynthesis enzyme squalene monooxygenase for cancer therapy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Strategies to Better Target Fungal Squalene Monooxygenase Source: MDPI URL: [Link]

  • Title: Cholesterol-dependent degradation of squalene monooxygenase, a control point in cholesterol synthesis beyond HMG-CoA reductase Source: PubMed URL: [Link]

  • Title: Effect of cholesterol biosynthesis inhibition on cell growth and radiosensitivity Source: ResearchGate URL: [Link]

  • Title: A key mammalian cholesterol synthesis enzyme, squalene monooxygenase, is allosterically stabilized by its substrate Source: PNAS URL: [Link]

  • Title: Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Selective inhibition of cholesterol synthesis by cell-free preparations of rat liver by using inhibitors of cytoplasmic acetoacetyl-coenzyme A thiolase Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle Source: PLOS One URL: [Link]

Sources

A Head-to-Head Comparison of Butanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of chemical synthesis, drug development, and materials science, the selection of a solvent or a starting material is a critical decision that can profoundly influence the outcome of an experiment. Butanol, a four-carbon alcohol, exists as four distinct structural isomers: n-butanol (butan-1-ol), sec-butanol (butan-2-ol), isobutanol (2-methylpropan-1-ol), and tert-butanol (2-methylpropan-2-ol).[1][2][3] While sharing the same chemical formula, C₄H₉OH, their unique structural arrangements impart significantly different physical and chemical properties.[2] This guide provides a detailed, head-to-head comparison of these isomers, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Analysis

The arrangement of the hydroxyl group and the carbon skeleton in the butanol isomers directly impacts their intermolecular forces, leading to variations in their physical properties.

Expertise & Experience: The degree of branching in the carbon chain affects the surface area available for van der Waals interactions. As branching increases, the molecule becomes more compact, reducing the effectiveness of these forces and generally lowering the boiling point.[4][5] Conversely, the position and steric hindrance around the hydroxyl group influence its ability to participate in hydrogen bonding, which is a key determinant of water solubility and acidity (pKa).

Below is a summary of the key physicochemical properties of the butanol isomers:

Propertyn-Butanolsec-ButanolIsobutanoltert-Butanol
Structure Primary, linearSecondary, linearPrimary, branchedTertiary, branched
Boiling Point (°C) 117.7[3][5]99.5[4]108[4][5]82[5]
Melting Point (°C) -89[6]-114.7-10825.7[7]
Water Solubility (g/L at 25°C) 73[3]290[8][9]70[8][9]Miscible[1]
pKa 16.1[10]17.6[11]~1719.2[12]
Density (g/cm³ at 20°C) 0.810[6]0.8080.8020.789

Causality Behind the Properties:

  • Boiling Point: n-Butanol, with its unbranched chain, has the largest surface area for van der Waals forces, resulting in the highest boiling point.[4] Increased branching in isobutanol and sec-butanol leads to lower boiling points. tert-Butanol is the most compact isomer, which minimizes these interactions and gives it the lowest boiling point.[4][5]

  • Water Solubility: The hydroxyl group in all butanols can form hydrogen bonds with water.[1] However, the bulky, non-polar alkyl groups disrupt water's hydrogen-bonding network. In n-butanol and isobutanol, the relatively long hydrocarbon chains limit their solubility.[1] The more compact shape of tert-butanol allows the water molecules to arrange around it more effectively, leading to complete miscibility.[1][13] sec-Butanol's solubility is intermediate.[1]

  • pKa (Acidity): The acidity of alcohols is determined by the stability of the corresponding alkoxide ion formed upon deprotonation. Alkyl groups are electron-donating, which destabilizes the negative charge on the oxygen.[12] tert-Butanol, with three electron-donating methyl groups attached to the central carbon, is the most destabilized and therefore the least acidic (highest pKa).[12] n-Butanol and isobutanol, being primary alcohols, are the most acidic of the isomers.[14]

Spectroscopic and Chromatographic Differentiation

Distinguishing between the butanol isomers is a common analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful techniques for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectra of the butanol isomers are distinct due to differences in molecular symmetry and the number of chemically non-equivalent protons.[15]

  • n-Butanol: Exhibits five distinct signals, with the hydroxyl proton appearing furthest downfield.[16][17]

  • sec-Butanol: Shows a more complex spectrum with multiple signals due to its chiral center.[16]

  • Isobutanol: Displays a simpler spectrum than the linear isomers due to its higher symmetry.

  • tert-Butanol: Has the simplest spectrum with only two singlets, one for the nine equivalent methyl protons and one for the single hydroxyl proton, due to the absence of adjacent protons for coupling.[16][18]

Gas Chromatography (GC)

GC is an excellent method for separating volatile compounds like the butanol isomers. The separation is typically based on boiling point and polarity.

Expertise & Experience: When using a standard non-polar GC column (e.g., polydimethylsiloxane), the elution order of the butanol isomers will generally follow their boiling points. The most volatile isomer, tert-butanol, will elute first, followed by sec-butanol, isobutanol, and finally n-butanol. The choice of a polar stationary phase can alter this elution order by introducing interactions with the hydroxyl group.

Experimental Protocol: GC Separation of Butanol Isomers

Objective: To separate a mixture of the four butanol isomers using gas chromatography with flame ionization detection (GC-FID).

Materials:

  • Gas chromatograph with FID

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Syringes for liquid injection

  • Standards of n-butanol, sec-butanol, isobutanol, and tert-butanol

  • Solvent for dilution (e.g., isooctane)[19]

Procedure:

  • Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 250°C.

    • Set the oven temperature program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 100°C at 10°C/min.

    • Set the carrier gas flow rate (Helium) to 1 mL/min.

  • Sample Preparation:

    • Prepare individual standards of each isomer (e.g., 1% v/v in isooctane).

    • Prepare a mixed standard containing all four isomers (e.g., 1% v/v of each in isooctane).

  • Analysis:

    • Inject 1 µL of each individual standard to determine its retention time.

    • Inject 1 µL of the mixed standard to confirm the separation and elution order.

Expected Results: A chromatogram showing four separated peaks. The expected elution order on a non-polar column is: tert-butanol, sec-butanol, isobutanol, n-butanol.

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Identification cluster_2 Data Analysis Mix Mixture of Butanol Isomers GC Gas Chromatography (GC) Mix->GC Injection NMR NMR Spectroscopy Mix->NMR Sample Prep Data Retention Times & Spectra GC->Data Chromatogram NMR->Data Spectra IR IR Spectroscopy ID Isomer Identification Data->ID

Caption: Nucleophilic substitution pathways for butanol isomers.

Conclusion: Selecting the Right Isomer for Your Application

The choice of a butanol isomer is dictated by the specific requirements of the application.

  • n-Butanol: Its linear structure and relatively high boiling point make it a good solvent for paints and coatings. [1]In synthesis, it is a common starting material for the production of butyl acrylate and butyl acetate. [1]* sec-Butanol: Primarily used as a precursor to methyl ethyl ketone (MEK), a major industrial solvent. [20]* Isobutanol: Has applications as a solvent and is increasingly being explored as a biofuel.

  • tert-Butanol: Its high miscibility with water and low melting point make it a useful solvent. [7]It is also a key source of the tert-butyl group in organic synthesis, often used to introduce a bulky protecting group.

This guide has highlighted the significant differences in the properties and reactivity of the four butanol isomers, stemming from their distinct molecular structures. By understanding these nuances and utilizing the provided experimental frameworks, researchers can confidently select and differentiate the appropriate isomer, optimizing their experimental design and achieving their desired outcomes.

References

  • Fuel properties - Butanol - IEA AMF TCP. Available at: [Link]

  • Butanol - Wikipedia. Available at: [Link]

  • Butanols - four isomers (EHC 65, 1987) - Inchem.org. Available at: [Link]

  • Is 1-butanol polar or nonpolar? - Quora. Available at: [Link]

  • Properties of butanol isomers.[21] - ResearchGate. Available at: [Link]

  • BUTANOL - atamankimya.com. Available at: [Link]

  • 2-Butanol - Wikipedia. Available at: [Link]

  • 1-Butanol (YMDB01386) - Yeast Metabolome Database. Available at: [Link]

  • The boiling point of n-butyl alcohol, isobutyl alcohol, sec-butyl alcohol and tert-butyl alcohol are 118^@C,108^@C,99^@C and 82^@C respectively. Explain. - Allen. Available at: [Link]

  • Properties of the butanol isomers, ethanol and gasoline.[9][22] - ResearchGate. Available at: [Link]

  • Butanol: Isomers | PDF | Chemical Compounds - Scribd. Available at: [Link]

  • 1-Butanol | C4H10O - PubChem. Available at: [Link]

  • (+-)-2-Butanol | C4H10O - PubChem. Available at: [Link]

  • What causes the pKa difference between isopropyl alcohol, t-butanol, and ethanol? - Reddit. Available at: [Link]

  • Is 1-Butanol Polar or Non-polar? - Extraction Grade Solvents. Available at: [Link]

  • Is iso-butanol more soluble in water than 1-butanol? - Quora. Available at: [Link]

  • LAB: Comparison of Reactions for Three Isomers of Butanol. Available at: [Link]

  • GC Alcohols | PDF | Gas Chromatography | Separation Processes - Scribd. Available at: [Link]

  • Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol? - Quora. Available at: [Link]

  • 1-Butanol - Wikipedia. Available at: [Link]

  • marking scheme sample paper (2024 -25) chemistry theory (043). Available at: [Link]

  • Why are the boiling points for butanol, isobutanol, and t-butyl alcohol different? Available at: [Link]

  • determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Available at: [Link]

  • Separation of (1) 1-butanol and (2) 2-buten-1-ol on a 2 m water... - ResearchGate. Available at: [Link]

  • Relative Reactivities of the Isomeric Butanols and Ethanol in an Ignition Quality Tester | Energy & Fuels - ACS Publications. Available at: [Link]

  • Gas Chromatography of an Alcohol Mixture. Available at: [Link]

  • Oxidation of Alcohols with PCC - Organic Chemistry Tutor. Available at: [Link]

  • NMR Chemical Shifts. Available at: [Link]

  • hil1_sln.html. Available at: [Link]

  • Oxidation of Butanol - GCSE Chemistry - Pass My Exams. Available at: [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. Available at: [Link]

  • Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. Available at: [Link]

  • Oxidation with Chromic Acid and PCC - Chad's Prep®. Available at: [Link]

  • Gas chromatography of Alcohols - Delloyd's Lab-Tech Chemistry resource. Available at: [Link]

  • Alcohol Reactivity - MSU chemistry. Available at: [Link]

  • SN1 and SN2 reactions of alcohols (video) - Khan Academy. Available at: [Link]

  • 7 SN1 vs SN2 Reactions - YouTube. Available at: [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.. Available at: [Link]

  • What are the differences between SN1 and SN2 reactions? : r/OrganicChemistry - Reddit. Available at: [Link]

  • What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol? - Quora. Available at: [Link]

  • Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. Available at: [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its prevalence in a wide array of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations enable potent and selective interactions with a diverse range of pharmacological targets.[1][2] This guide provides an in-depth, objective comparison of methodologies for confirming the mechanism of action of piperidine compounds, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to rigorously validate the molecular targets and downstream signaling effects of these ubiquitous chemical entities.

We will explore three common mechanisms of action for piperidine-containing drugs, using well-characterized examples to illustrate the experimental journey from initial hypothesis to mechanistic confirmation.

Section 1: Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[2][3] The piperidine moiety is a common feature in many AChE inhibitors.

Comparative Analysis of AChE Inhibitors
CompoundClassTarget(s)Binding Affinity (IC50/Ki)Reference
Donepezil PiperidineAcetylcholinesterase (AChE)IC50: 6.7 nM (Rat)[4]
Galantamine Non-Piperidine AlkaloidAcetylcholinesterase (AChE)Ki: 7.1 µg/g (Rat)[2]

Table 1: Comparative binding affinities of the piperidine-containing drug Donepezil and the non-piperidine alternative Galantamine for acetylcholinesterase.

Confirming the Mechanism of Action: A Step-by-Step Approach

1. Primary Target Engagement: Acetylcholinesterase Inhibition Assay

The foundational experiment to confirm this mechanism of action is a direct enzymatic assay. The Ellman's method is a robust and widely used colorimetric assay to measure AChE activity and its inhibition.[2]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [2]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Stock Solution: Reconstitute acetylcholinesterase from electric eel in Assay Buffer to a working concentration of 0.1-0.25 U/mL.

    • DTNB Stock Solution (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • Acetylthiocholine Iodide (ATCI) Stock Solution: 14-15 mM in deionized water (prepare fresh).

    • Test Compound Stock Solution: Dissolve piperidine compound in DMSO to a high concentration (e.g., 10 mM) and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of Assay Buffer to each well.

    • Add 10 µL of AChE working solution to all wells except the blank.

    • Add 10 µL of your piperidine compound dilution or vehicle (for control) to the appropriate wells.

    • Incubate at room temperature for 15 minutes.

    • Add 20 µL of DTNB stock solution to all wells.

    • Initiate the reaction by adding 20 µL of ATCI stock solution to all wells.

    • Immediately measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 2: NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels crucial for synaptic plasticity and memory.[5] However, their overactivation can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[5] Piperidine derivatives have been developed as NMDA receptor antagonists.

Comparative Analysis of NMDA Receptor Antagonists
CompoundClassTarget(s)Binding Affinity (IC50)Reference
Memantine Piperidine derivative (Adamantane)NMDA Receptor~0.5-1 µM[6]
Ketamine ArylcyclohexylamineNMDA Receptor1.5 µM[7]

Table 2: Comparative binding affinities of the piperidine-related drug Memantine and the non-piperidine alternative Ketamine for the NMDA receptor.

Confirming the Mechanism of Action: A Step-by-Step Approach

1. Primary Target Engagement: Radioligand Binding Assay

To confirm direct binding to the NMDA receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay [8][9]

  • Reagent Preparation:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: e.g., [³H]-MK-801 (a high-affinity NMDA receptor channel blocker).

    • Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).

    • Test Compound Stock Solution: Prepare serial dilutions of the piperidine compound in the appropriate vehicle.

  • Assay Procedure (96-well filter plate format):

    • To each well, add membrane preparation, radioligand (at a concentration near its Kd), and either vehicle, a known non-specific binding agent (e.g., high concentration of unlabeled MK-801), or the test compound at various concentrations.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold Binding Buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percent displacement of the radioligand by the test compound at each concentration.

    • Plot percent displacement versus the logarithm of the test compound concentration and fit the data to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Section 3: Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a primary target for antipsychotic medications used to treat schizophrenia and other psychiatric disorders.[10] The piperidine scaffold is a key structural feature of many D2 receptor antagonists.

Comparative Analysis of D2 Receptor Antagonists
CompoundClassTarget(s)Binding Affinity (Ki)Reference
Risperidone Benzisoxazole piperidineDopamine D2 Receptor3.13 nM[1]
Haloperidol ButyrophenoneDopamine D2 Receptor1.2 nM

Table 3: Comparative binding affinities of the piperidine-containing drug Risperidone and the non-piperidine alternative Haloperidol for the dopamine D2 receptor.

Confirming the Mechanism of Action: A Step-by-Step Approach

1. Primary Target Engagement: Dopamine D2 Receptor Binding Assay

Similar to the NMDA receptor, a radioligand binding assay is the preferred method to confirm direct interaction with the D2 receptor.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

The protocol is analogous to the NMDA receptor binding assay, with the following key differences:

  • Radioligand: A D2-selective radioligand such as [³H]-Spiperone or [³H]-Raclopride is used.

  • Membrane Preparation: Membranes are typically prepared from cells expressing recombinant human D2 receptors or from brain regions rich in these receptors, such as the striatum.

  • Non-specific Binding: A high concentration of an unlabeled D2 antagonist like Haloperidol is used to determine non-specific binding.

Section 4: Validating Target Engagement in a Cellular Context and Elucidating Downstream Signaling

Confirming that a compound binds to its purified target is a critical first step. However, it is equally important to demonstrate that this interaction occurs within the complex environment of a living cell and leads to the expected downstream physiological changes.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells or cell lysates.[11][12] It is based on the principle that a protein's thermal stability increases upon ligand binding.[11][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat cells with piperidine compound or vehicle B Heat cell suspension to various temperatures A->B Incubation C Lyse cells and separate soluble/insoluble fractions B->C Centrifugation D Quantify soluble target protein (e.g., Western Blot) C->D Analysis E Plot protein abundance vs. temperature to generate melting curve D->E Data Processing F Compare melting curves: Shift indicates target engagement E->F Interpretation

Caption: CETSA workflow to confirm target engagement.

Experimental Protocol: CETSA followed by Western Blot [7]

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the piperidine compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour).

  • Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.

Method 2: Downstream Signaling Pathway Analysis

Once target engagement is confirmed, the next logical step is to investigate the downstream consequences of this interaction. For many receptors and enzymes, this involves analyzing the phosphorylation status of key signaling proteins. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a common signaling cascade affected by various receptors.[11][13] For instance, Donepezil has been shown to modulate MAPK/ERK signaling.[14]

Signaling Pathway: Ras-Raf-MEK-ERK Cascade

ERK_Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: The canonical MAPK/ERK signaling pathway.

Experimental Protocol: Western Blot for Phosphorylated ERK (p-ERK) [15][16]

  • Cell Treatment: Seed cells and allow them to attach. Starve the cells in serum-free media for several hours to reduce basal ERK phosphorylation.

  • Stimulation and Inhibition: Pre-treat the cells with your piperidine compound at various concentrations for 1-2 hours. Then, stimulate the cells with an appropriate agonist (e.g., a growth factor like EGF for receptor tyrosine kinases) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing for Total ERK: To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Compare the normalized p-ERK levels in the compound-treated samples to the agonist-only control to determine the extent of inhibition.

By employing a multi-faceted approach that combines direct binding and enzymatic assays with cellular target engagement and downstream signaling analysis, researchers can confidently and rigorously confirm the mechanism of action of novel piperidine compounds. This systematic validation is crucial for advancing our understanding of their therapeutic potential and for the development of safer, more effective medicines.

References

  • Al-Obeidi, F. A., & Al-Sayyed, R. K. (2019). Cellular Thermal Shift Assay (CETSA) for Drug Discovery and Target Validation. Methods in Molecular Biology, 1888, 73–98.
  • Wikipedia contributors. (2024). Memantine. In Wikipedia, The Free Encyclopedia. [Link]

  • Mothes, C. G., et al. (2013). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. Journal of Pharmacology and Experimental Therapeutics, 347(1), 12-23. [Link]

  • Chen, X., et al. (2018). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 9(12), 2883–2889. [Link]

  • Suh, Y. H., et al. (2009). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. International Journal of Neuropsychopharmacology, 12(9), 1181-1189. [Link]

  • Kapur, S., et al. (1996). The D2 Dopamine Receptor Occupancy of Risperidone and Its Relationship to Extrapyramidal Symptoms: A PET Study. The American Journal of Psychiatry, 153(2), 153-154. [Link]

  • Wikipedia contributors. (2024). Donepezil. In Wikipedia, The Free Encyclopedia. [Link]

  • Proteopedia. (2025). Donepezil. [Link]

  • PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?. [Link]

  • Rullo, M., et al. (2014). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 16(10), 556-566. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments, (113), 54123. [Link]

  • Sjoblom, N., et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1260, 131-140. [Link]

  • Butini, S., et al. (2021). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 22(21), 11598. [Link]

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. [Link]

  • Glasgow, N. G., et al. (2015). Memantine and ketamine have indistinguishable IC50s. eNeuro, 2(5), ENEURO.0085-15.2015. [Link]

  • Kim, M. S., et al. (2021). Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling. International Journal of Molecular Sciences, 22(19), 10634. [Link]

  • Policy Commons. (2000). Acetylcholinesterase Assay Standard Operating Procedure. [Link]

  • Siddiqui, M., et al. (2024). Memantine. In StatPearls. StatPearls Publishing. [Link]

  • Free, R. B., et al. (2014). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. ACS Chemical Neuroscience, 5(11), 1035–1049. [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(19), 3547-3550. [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. [Link]

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]

  • Wing, C. E., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 423-432. [Link]

  • ChemRxiv. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Johnson, J. W. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology, 268, 93-107. [Link]

  • ResearchGate. (1998). Antagonism of N-Methyl-d-Aspartate Receptors by ς Site Ligands: Potency, Subtype-Selectivity and Mechanisms of Inhibition. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Chandrasekhar, S., & Mishra, A. K. (2006). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry, 281(3), 1512-1520. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • OriGene Technologies. (n.d.). Western Blot Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. [Link]

  • ResearchGate. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

  • Wallach, J., et al. (2014). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry, 57(15), 6438–6453. [Link]

  • Warth, A. D., et al. (2013). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS Chemical Biology, 8(11), 2479–2486. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An Evidence-Based Approach

The toxicological and safety profile of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL can be inferred from the well-documented hazards of piperidine and butan-1-ol.

  • Piperidine Derivatives: The piperidine moiety suggests that this compound is likely to be acutely toxic, corrosive, and harmful to the environment.[1][2] Piperidine itself is a flammable liquid that can cause severe skin burns and eye damage.[2][3]

  • Butan-1-ol: The butan-1-ol component contributes to its flammability and indicates it is harmful if swallowed and can cause skin and serious eye irritation.[4][5] Inhalation may also lead to respiratory irritation or dizziness.[5][6]

Based on this analysis, this compound should be handled as a flammable, acutely toxic, corrosive, and environmentally hazardous substance.

Hazard Profile of this compound (Inferred)
Physical Hazards Flammable liquid and vapor.[5] Vapors may form explosive mixtures with air.[2]
Health Hazards Harmful if swallowed.[5] Toxic in contact with skin.[7] Causes severe skin burns and serious eye damage.[2][3][5] May cause respiratory irritation.[6]
Environmental Hazards Harmful to aquatic life.[1] Should not be released into the environment.[5][8]
Personal Protective Equipment (PPE): Your First Line of Defense

Due to the inferred corrosive and toxic nature of this compound, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Ensure gloves are inspected before use and have an appropriate breakthrough time.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn. For handling larger quantities, a chemical-resistant suit may be necessary.[1]

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][9]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Step 1: Waste Collection

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Flammable, Corrosive, Toxic).

  • Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.[2]

Step 2: Temporary Storage in the Laboratory

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[2]

  • Ventilation: The storage area must be well-ventilated.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Final Disposal

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Transportation: Waste must be transported in accordance with all local, national, and international regulations for the transport of hazardous materials.[2][3][7]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated; work should be done in a fume hood if possible.[9]

  • Control Ignition Sources: Remove all sources of heat, sparks, and flames.[8]

  • Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[6][9] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material and contaminated soil using non-sparking tools and place it in a designated hazardous waste container for disposal.[2][9]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Chemical: This compound B Assess Hazards: Flammable, Corrosive, Toxic, Environmental Hazard A->B C Don Appropriate PPE: Goggles, Face Shield, Gloves, Lab Coat B->C D Use Designated, Labeled Hazardous Waste Container C->D E Segregate from Incompatible Wastes D->E F Store in Ventilated, Secondary Containment Area E->F G Contact Institutional EHS or Licensed Contractor F->G H Complete Waste Disposal Documentation G->H I NEVER pour down drain or discard in regular trash G->I

Caption: Disposal workflow for this compound.

References

  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • ChemSupply Australia.
  • FSBI-DB. Compound Summary.
  • Fisher Scientific.
  • Penta chemicals.
  • Sigma-Aldrich.
  • Novol.
  • Fisher Scientific.
  • Jubilant Life Sciences Limited.
  • Thermo Fisher Scientific.

Sources

Personal protective equipment for handling 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

I. Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is paramount. We must infer its potential risks from its constituent parts.

  • 3,5-Dimethylpiperidine Component: Piperidine and its derivatives are known to be flammable, and potentially harmful if swallowed or in contact with skin.[3][4] The dimethyl derivative is classified as a flammable liquid and can cause skin and eye irritation.[3][5] Inhalation may also lead to respiratory irritation.[3][6]

  • Butan-1-ol Component: Butanol is a flammable liquid and vapor that is harmful if swallowed.[7][8][9] It is known to cause skin irritation and serious eye damage.[7][8][9] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[8][9][10]

Based on this analysis, we will treat this compound as a flammable substance that is potentially harmful by ingestion, skin contact, and inhalation, and capable of causing serious skin and eye irritation.

Table 1: Hazard Profile Analogy

Functional GroupKnown HazardsInferred Hazards for Target Compound
3,5-Dimethylpiperidine Flammable liquid, Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[3][5]Flammability, Oral toxicity, Skin/eye irritant, Respiratory irritant.
Butan-1-ol Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, drowsiness, or dizziness.[7][8][9]Flammability, Oral toxicity, Skin/eye irritant, Respiratory irritant, Potential for CNS depression.
II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes.[11][12]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[13][14] When there is a significant risk of splashing, such as during transfers of larger volumes, a full-face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemical-resistant gloves are required.[12] Given the compound's structure, butyl rubber or nitrile gloves with a thickness of at least 0.5 mm are recommended.[7] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid contaminating your skin.[2][9]

  • Body Protection: A flame-retardant lab coat is essential.[1][8] Ensure it is fully buttoned. Long pants and closed-toe shoes are mandatory laboratory attire and provide an additional layer of protection.[12]

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][13] If there is a potential for aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[14][15]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Function prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 Begin Experiment handle2 Use Spark-Proof Tools handle1->handle2 handle3 Keep Containers Closed handle2->handle3 disp1 Segregate Waste handle3->disp1 End of Use disp2 Use Labeled, Sealed Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Key workflow for handling this compound.

III. Operational Plan: Step-by-Step Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

A. Storage

  • Container: Store the compound in a tightly sealed, clearly labeled container.[13][16] The label should include the full chemical name, date received, and any known hazard warnings.[1][12]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[11][16] Storage in a fire-rated cabinet is highly recommended.[1][12]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides to prevent potentially violent reactions.[3][14]

B. Handling and Use

  • Preparation: Before beginning any work, ensure you have reviewed this safety guide and that all necessary PPE is readily available and in good condition.[1] Verify that the chemical fume hood is functioning correctly.[13]

  • Location of Work: All manipulations of the compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[13]

  • Preventing Ignition: This compound should be treated as flammable. Keep it away from all sources of ignition, including open flames, hot plates, and spark-producing equipment.[7][8] Use spark-proof tools when handling the material.[15][16]

  • Transfers: When transferring the liquid, use a funnel and pour slowly to avoid splashing.[13] Ground and bond containers when transferring larger quantities to prevent static discharge.[8][15]

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[12] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][12]

C. Accidental Release Measures

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.[4][7]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • Ventilate the area and decontaminate the spill surface.

  • Large Spills:

    • Evacuate the immediate area and alert your colleagues and the laboratory supervisor.

    • Remove all ignition sources.[9]

    • Prevent the spill from entering drains.[7][9]

    • If it is safe to do so, contain the spill with absorbent materials.

    • Contact your institution's environmental health and safety department for assistance with cleanup.

IV. Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[6][17]

  • Containerization: Collect all waste, including contaminated consumables like gloves and absorbent materials, in a dedicated, properly labeled, and sealed hazardous waste container.[17] The container must be chemically compatible with the waste.[12]

  • Disposal Method: All chemical waste must be disposed of through a licensed professional waste disposal service.[16][17] It is likely that this compound will require incineration in a chemical incinerator equipped with an afterburner and scrubber.[16][18]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[6] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

By integrating these safety protocols into your daily laboratory practices, you can confidently work with novel research chemicals like this compound, ensuring both your personal safety and the integrity of your research.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Vertex AI Search.
  • Life-Changing Safety Tips for Handling Labor
  • Chemical Safety Best Practices in The Lab. Green World Group.
  • Safety D
  • Safe Lab Practices. Environmental Health & Safety, University of Colorado Boulder.
  • Fisher Scientific - Material Safety Data Sheet - sec-Butanol, 99%. Fisher Scientific.
  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • N-Butyl Alcohol (N-Butanol)
  • Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Benchchem.
  • n-Butanol - SAFETY D
  • Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine. Tuoda Industry Limited.
  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
  • 1-Butanol - Safety D
  • Safety D
  • 3,5-Dimethylpiperidine (cis- and trans- mixture). Chem-Impex.
  • 3,5-Dimethylpiperidine - Safety D
  • 4,4-dimethylpiperidine - Safety D
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • SAFETY D
  • SAFETY D
  • Material Safety D
  • 3,5-Dimethylpiperidine. Wikipedia.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.